molecular formula C38H76ClNO4 B11938344 16:0 TAP

16:0 TAP

Cat. No.: B11938344
M. Wt: 646.5 g/mol
InChI Key: KYARZEFZZOGPGS-UHFFFAOYSA-M
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Description

16:0 TAP is a useful research compound. Its molecular formula is C38H76ClNO4 and its molecular weight is 646.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H76ClNO4

Molecular Weight

646.5 g/mol

IUPAC Name

2,3-di(hexadecanoyloxy)propyl-trimethylazanium chloride

InChI

InChI=1S/C38H76NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37(40)42-35-36(34-39(3,4)5)43-38(41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h36H,6-35H2,1-5H3;1H/q+1;/p-1

InChI Key

KYARZEFZZOGPGS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

Foundational & Exploratory

16:0 TAP in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of lipidomics, 16:0 TAP is the common nomenclature for the cationic lipid 1,2-dipalmitoyl-3-trimethylammonium-propane . It is a synthetic lipid characterized by a propane backbone, two palmitic acid (16:0) chains attached via ester bonds at the sn-1 and sn-2 positions, and a permanently positively charged trimethylammonium head group at the sn-3 position.[1][2] This positive charge is a key feature, making this compound a crucial component in various biotechnological applications, particularly in the formulation of lipid-based delivery systems for nucleic acids and other therapeutic agents.[1][2][3] While "TAP" can be an acronym for other terms in biochemical contexts, within lipidomics and for commercially available lipids, it most frequently refers to this specific cationic lipid.[4][5]

This technical guide provides an in-depth overview of this compound, including its chemical properties, its role in drug delivery, and the methodologies used for its characterization.

Core Properties of this compound

The defining characteristics of this compound are its amphipathic nature and its fixed positive charge. The two 16-carbon saturated fatty acid tails provide a hydrophobic domain, while the trimethylammonium head group confers a hydrophilic, cationic character.[1][3]

PropertyValueReference
Chemical Name 1,2-dipalmitoyl-3-trimethylammonium-propane (chloride salt)[1][2]
Synonyms DOTAP (for the 18:1 analogue, but often used interchangeably), this compound[2]
Molecular Formula C₃₈H₇₆NO₄Cl
Molecular Weight 646.47 g/mol
CAS Number 139984-36-4[1]
Lipid Type Cationic Lipid[3]

Role in Lipid-Based Drug Delivery

The primary application of this compound is in the formation of liposomes and lipid nanoparticles (LNPs) for the delivery of negatively charged molecules, such as DNA and RNA, into cells.[1][2] The cationic headgroup of this compound interacts electrostatically with the anionic phosphate backbone of nucleic acids, facilitating their encapsulation within the lipid carrier.

Mechanism of Action in Gene Transfection

The process of this compound-mediated gene transfection involves several key steps:

  • Complex Formation : this compound is mixed with a neutral "helper" lipid, such as dioleoylphosphatidylethanolamine (DOPE), to form liposomes. These cationic liposomes are then incubated with anionic nucleic acids to form lipoplexes.

  • Cellular Uptake : The positively charged lipoplexes are attracted to the negatively charged cell membrane, promoting cellular uptake, primarily through endocytosis.

  • Endosomal Escape : Once inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.

  • Gene Expression : The released nucleic acid can then traffic to the nucleus (in the case of DNA) or be translated by ribosomes (in the case of mRNA) to produce the desired protein.

Experimental Protocols

Preparation of this compound-Containing Giant Unilamellar Vesicles (GUVs)

GUVs are model membrane systems used to study the biophysical properties of lipids and their interactions with other molecules.

Methodology:

  • Lipid Film Hydration:

    • Dissolve this compound and any helper lipids (e.g., a neutral lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, 16:0 PC) in a chloroform:methanol solvent mixture.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the surface of a glass vial.

    • Place the vial under vacuum for at least one hour to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., sucrose solution) at a temperature above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).

  • Electroformation:

    • Place the MLV solution between two conductive indium tin oxide (ITO) coated glass slides.

    • Apply a low-frequency AC electric field to the slides. This induces the swelling and fusion of the MLVs into GUVs.

    • The resulting GUVs can be observed under a microscope.

Quantification of this compound in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of lipids, including this compound, in complex biological samples.

Methodology:

  • Lipid Extraction:

    • Homogenize the tissue or cell sample.

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or isopropanol:acetonitrile.[6][7]

    • Include an appropriate internal standard (e.g., a structurally similar cationic lipid with a different acyl chain length) for accurate quantification.[6]

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the lipids.

  • LC-MS/MS Analysis:

    • Dry the extracted lipids under nitrogen and reconstitute them in a suitable solvent for injection into the LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column (e.g., a C18 reversed-phase column).

    • Detect and quantify the lipids using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would be used for its selective detection and quantification.

Signaling Pathways and Logical Relationships

While this compound is a synthetic lipid and not a component of natural biological signaling pathways, its introduction into cells can trigger cellular responses. The interaction of cationic lipids with cell membranes can lead to changes in membrane properties and induce cellular stress responses.

Below are diagrams illustrating the logical workflow for the use of this compound in research and a conceptual representation of its interaction with a cell.

G Workflow for this compound-based Transfection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lipid_Stock This compound Stock Solution Liposome_Formation Liposome Formation Lipid_Stock->Liposome_Formation Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->Liposome_Formation Lipoplex_Formation Lipoplex Formation Liposome_Formation->Lipoplex_Formation Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Lipoplex_Formation Transfection Transfection Lipoplex_Formation->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection Incubation Incubation Transfection->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells Assay Assay for Gene Expression Harvest_Cells->Assay G Cellular Uptake of this compound Lipoplex Lipoplex This compound Lipoplex (Cationic) Cell_Membrane Cell Membrane (Anionic) Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic_Acid_Release Nucleic Acid Release Endosomal_Escape->Nucleic_Acid_Release

References

An In-depth Technical Guide to 16:0 TAP (1,2-dipalmitoyl-3-trimethylammonium-propane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 TAP, also known as 1,2-dipalmitoyl-3-trimethylammonium-propane (DPTAP), is a synthetic cationic lipid that has garnered significant attention in the fields of gene therapy and drug delivery. Its amphiphilic nature, characterized by a positively charged headgroup and two saturated 16-carbon acyl chains, enables the formation of liposomes and lipid nanoparticles (LNPs). These structures can efficiently encapsulate and deliver negatively charged molecules, such as nucleic acids (DNA and siRNA) and proteins, into cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its applications in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a quaternary ammonium compound with two palmitoyl (16:0) fatty acid chains linked to a propane backbone. The permanent positive charge of the trimethylammonium headgroup is crucial for its interaction with anionic molecules and cell membranes.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 1,2-dipalmitoyl-3-trimethylammonium-propane[1][2]
Synonyms This compound, DPTAP[1][2]
CAS Number 139984-36-4[1]
Molecular Formula C₃₈H₇₆NO₄Cl[1]
Molecular Weight 646.47 g/mol [1]
Appearance White to off-white powder or solid[1]
Purity >95%[1]
Storage Temperature -20°C[1]

Table 2: Physicochemical Characteristics of this compound

PropertyValue/DescriptionReference(s)
Lipid Type Cationic Lipid[1][2]
Solubility - Slightly soluble in PBS (pH 7.2) - Soluble in chloroform[1]
Transition Temperature (Tm) ~49.3 °C
Critical Micelle Concentration (CMC) Data not available for this compound. For comparison, the CMC of dodecyltrimethylammonium bromide is 16 mM.[3]
pKa As a quaternary ammonium compound, the headgroup is permanently charged and does not have a pKa in the physiological range.

Biological Activity and Applications

The primary application of this compound is as a non-viral vector for the transfection of nucleic acids into cells. Its cationic nature facilitates the formation of complexes, termed lipoplexes, with negatively charged DNA or RNA. These lipoplexes protect the nucleic acids from degradation and promote their uptake by cells.

Mechanism of Transfection

The process of this compound-mediated transfection can be broken down into several key steps.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment A This compound Liposome (+ charge) C Lipoplex Formation A->C Electrostatic Interaction B Nucleic Acid (DNA/siRNA) (- charge) B->C D Cellular Uptake (Endocytosis) C->D E Endosome D->E F Endosomal Escape E->F G Cytoplasm F->G H Nucleus (for DNA) G->H Gene Expression I RISC (for siRNA) G->I Gene Silencing

Figure 1: General workflow for this compound-mediated nucleic acid delivery.

Immunostimulatory Properties and Signaling Pathways

Cationic lipids, including this compound, are not merely inert delivery vehicles; they can also modulate immune responses. While some cationic lipids can activate NF-κB-dependent inflammatory pathways, studies on DOTAP, a close structural analog of this compound, suggest a more nuanced interaction with the immune system. Some evidence points towards an NF-κB-independent mechanism of dendritic cell activation. Furthermore, certain cationic lipids have been shown to activate Toll-like receptor 2 (TLR2) and the NLRP3 inflammasome.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A This compound Liposome C CD14 A->C I TLR2/NLRP3 Inflammasome Activation A->I B Integrin Clustering (CD11b/c) D PLC / Src-family kinase / PI3K Activation B->D C->B E Ca2+ Release / IP3 D->E F MAPK Activation (ERK1/2, p38) D->F G Co-stimulatory Molecule Expression (CD80/86) F->G H Cytokine/Chemokine Secretion F->H J Pro-inflammatory Cytokine Production (IL-1β, TNF-α) I->J

Figure 2: Potential signaling pathways activated by this compound.

Experimental Protocols

The following protocols are adapted from established methods for the preparation of cationic liposomes for siRNA delivery, primarily using DOTAP as the model lipid. Given the structural similarity, these protocols serve as a strong starting point for the use of this compound, though optimization for specific cell types and applications is recommended.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is a widely used technique for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve this compound and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, in chloroform in a round-bottom flask. A common molar ratio is 1:1 for this compound:helper lipid.[5]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile, nuclease-free water or PBS) by vortexing or gentle agitation. The final lipid concentration is typically in the range of 1-10 mg/mL.

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, the liposome suspension can be subjected to sonication (bath or probe) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: siRNA-Lipoplex Formation for Transfection
  • Dilution:

    • In separate sterile tubes, dilute the required amount of this compound liposome suspension and siRNA in a serum-free cell culture medium or a suitable buffer like HEPES-buffered saline (HBS).

  • Complexation:

    • Slowly add the diluted siRNA to the diluted liposome suspension while gently vortexing. The ratio of the positive charge from the cationic lipid to the negative charge from the siRNA phosphate backbone (N/P ratio) is a critical parameter for optimization. N/P ratios typically range from 2 to 10.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[6]

  • Transfection:

    • Add the lipoplex suspension dropwise to the cells cultured in their appropriate medium.

    • Incubate the cells with the lipoplexes for a period of 4-6 hours, after which the medium can be replaced with fresh, complete medium.

    • Assay for gene silencing or other effects at the desired time point (e.g., 24-72 hours post-transfection).

G A Dissolve this compound and Helper Lipid in Chloroform B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Size Reduction (Sonication/Extrusion) C->D E Dilute Liposomes and siRNA Separately D->E F Mix to Form Lipoplexes (Incubate 15-30 min) E->F G Add Lipoplexes to Cells F->G H Incubate and Assay G->H

Figure 3: Experimental workflow for liposome preparation and cell transfection.

Conclusion

This compound is a valuable tool for researchers and drug development professionals working on the intracellular delivery of nucleic acids and other anionic macromolecules. Its well-defined chemical structure and cationic properties allow for the reproducible formation of lipoplexes with favorable characteristics for cell transfection. While its immunostimulatory properties require careful consideration for in vivo applications, they also present opportunities for its use as a vaccine adjuvant. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a variety of research and therapeutic contexts. Further investigation into its specific physicochemical properties, such as its CMC, and a more detailed elucidation of its interactions with cellular signaling pathways will undoubtedly expand its utility in the future.

References

The Role of Deuterated Palmitic Acid in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical function of deuterated palmitic acid in mass spectrometry-based lipid analysis. Stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantification of fatty acids in complex biological matrices. This document details the core principles of its application, provides explicit experimental protocols, presents quantitative performance data, and visualizes key metabolic and experimental workflows.

Core Principles: The Function of Deuterated Palmitic Acid

Deuterated palmitic acid, a form of palmitic acid where one or more hydrogen atoms are replaced by its heavy isotope, deuterium, serves two primary functions in mass spectrometry:

  • Internal Standard for Quantification: The most common application is as an internal standard in isotope dilution mass spectrometry.[1][2] Since deuterated palmitic acid is chemically identical to its endogenous counterpart, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[3][4] By adding a known amount of the deuterated standard to a sample prior to extraction and analysis, any sample loss during preparation can be corrected for by measuring the ratio of the endogenous analyte to the deuterated internal standard.[5] This method significantly improves the precision and accuracy of quantification.[5]

  • Metabolic Tracer: Deuterated palmitic acid is a powerful tool for metabolic flux analysis and tracing the fate of fatty acids in biological systems.[6][7] By introducing it into cell cultures or in vivo models, researchers can track its incorporation into various lipid species, such as triglycerides and phospholipids, and elucidate the dynamics of lipid metabolism, including biosynthesis, transport, and degradation.[6][8] This approach provides invaluable insights into metabolic pathways in both healthy and diseased states.[6]

Experimental Protocols

The accurate analysis of fatty acids using deuterated palmitic acid as an internal standard can be achieved through either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Protocol for Fatty Acid Analysis

This protocol is adapted from established methods for the analysis of total fatty acids as their methyl ester derivatives.[1][2][9]

Objective: To quantify the total amount of palmitic acid and other fatty acids in a biological sample (e.g., plasma, tissue homogenate).

Materials:

  • Deuterated palmitic acid (e.g., Palmitic acid-d3) internal standard solution of known concentration.[1]

  • Chloroform, Methanol, Hexane (HPLC grade).[1][9]

  • 0.9% NaCl solution.[2]

  • Boron trifluoride (BF3) in methanol (14%).[9]

  • Anhydrous sodium sulfate.

  • Glass tubes with PTFE-lined screw caps.

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a known volume or weight of the biological sample in a glass tube, add a precise amount of the deuterated palmitic acid internal standard solution.[9]

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[2][9]

    • Vortex vigorously for 2 minutes.[2]

    • Add 0.9% NaCl solution, vortex for 30 seconds, and centrifuge to separate the phases.[2]

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.[2]

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.[9]

    • Add 14% BF3 in methanol and incubate at 100°C for 30 minutes.[9]

    • After cooling, add water and hexane to extract the FAMEs.[9]

    • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.[9]

  • GC-MS Analysis:

    • Concentrate the FAMEs under nitrogen and reconstitute in a suitable volume of hexane for injection.[9]

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions:

      • Column: DB-23 capillary column (or similar polar column).[9]

      • Injector: Splitless mode.[9]

      • Oven Program: Start at 100°C, ramp to 250°C at 4°C/min, and hold for 5 minutes.[9]

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.[9]

      • Mode: Selected Ion Monitoring (SIM) for target fatty acids and their deuterated internal standards.[2]

LC-MS/MS Protocol for Free Fatty Acid Analysis

This protocol is a generalized procedure for the analysis of free fatty acids, which does not require derivatization.

Objective: To quantify free palmitic acid and other free fatty acids in a biological sample.

Materials:

  • Deuterated palmitic acid internal standard solution.[10]

  • Methanol, Acetonitrile, Isopropanol, Water (LC-MS grade).[10]

  • Formic acid.[11]

  • Dole's solution (Isopropanol:Heptane:1N H2SO4, 40:10:1 v/v/v).

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Add a precise amount of the deuterated palmitic acid internal standard to the plasma or serum sample.

  • Liquid-Liquid Extraction:

    • Add Dole's solution to the sample, vortex, and centrifuge.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent, such as methanol/isopropanol (1:1 v/v).

    • Inject the sample into the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., Agilent Zorbax SC-C18, 3.0 × 50 mm, 1.8 μm).[11]

      • Mobile Phase A: Water with 0.1% formic acid.[11]

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.[11]

      • Gradient: A suitable gradient to separate the fatty acids of interest.

    • MS/MS Conditions:

      • Ionization: Electrospray Ionization (ESI) in negative ion mode.

      • Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.[12]

Data Presentation

The use of deuterated palmitic acid as an internal standard allows for the generation of robust quantitative data. The following tables provide examples of the types of data that can be obtained.

Table 1: GC-MS Method Validation Parameters for Fatty Acid Methyl Ester (FAME) Analysis [9]

Analyte (FAME)Linearity (R²)LOD (mg/L)LOQ (mg/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
Palmitate (C16:0)>0.990.51.53.2 - 5.14.5 - 6.895 - 105
Stearate (C18:0)>0.990.51.53.1 - 4.94.2 - 6.596 - 104
Oleate (C18:1)>0.990.51.52.9 - 4.74.0 - 6.297 - 103
Linoleate (C18:2)>0.990.51.53.5 - 5.54.8 - 7.194 - 106

Table 2: LC-MS/MS Method Validation Parameters for Free Fatty Acid Analysis [13]

AnalyteLinearity (R²)LOQ (ng/mL)Intra-day Repeatability (CV%)Inter-day Repeatability (CV%)
Palmitic Acid0.990.01<15<20
Stearic Acid0.990.01<15<20
Oleic Acid0.990.01<15<20
Linoleic Acid0.990.01<15<20

Mandatory Visualizations

Experimental and Metabolic Workflows

The following diagrams illustrate the experimental workflow for fatty acid quantification and the metabolic pathway of palmitic acid incorporation into triglycerides.

experimental_workflow sample Biological Sample (Plasma, Tissue, Cells) spike Spike with Deuterated Palmitic Acid Internal Standard sample->spike extraction Lipid Extraction spike->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis LC-MS/MS or GC-MS Analysis extraction->analysis LC-MS/MS derivatization->analysis GC-MS quantification Data Processing and Quantification analysis->quantification

Caption: Experimental workflow for fatty acid quantification using a deuterated internal standard.

metabolic_pathway cluster_synthesis Fatty Acid Synthesis & Activation cluster_triglyceride Triglyceride Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Palmitic_Acid Palmitic Acid Malonyl-CoA->Palmitic_Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl-CoA Lysophosphatidic_Acid Lysophosphatidic Acid Palmitoyl-CoA->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic Acid Palmitoyl-CoA->Phosphatidic_Acid Diacylglycerol Diacylglycerol Palmitoyl-CoA->Diacylglycerol Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Lysophosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid Phosphatidic_Acid->Diacylglycerol Triglyceride Triglyceride Diacylglycerol->Triglyceride

Caption: Simplified pathway of palmitic acid incorporation into triglycerides.[14]

References

An In-Depth Technical Guide to 1,2-dipalmitoyl-3-trimethylammonium-propane (DPTAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-3-trimethylammonium-propane (DPTAP) is a synthetic cationic lipid that has garnered significant interest in the fields of drug delivery and gene therapy. As a member of the quaternary ammonium lipid family, DPTAP possesses a permanent positive charge, which is crucial for its function in encapsulating and delivering negatively charged molecules such as nucleic acids (DNA, siRNA, and mRNA) into cells. Its structure, featuring two saturated 16-carbon palmitoyl chains, distinguishes it from its well-known unsaturated analogue, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), conferring unique physicochemical properties and potential advantages in specific formulation strategies. This technical guide provides a comprehensive overview of the core principles of DPTAP, including its physicochemical characteristics, methods for liposome preparation and characterization, and its applications in transfection and drug delivery, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties of DPTAP

The distinct properties of DPTAP are rooted in its molecular structure, which consists of a hydrophilic trimethylammonium headgroup and two hydrophobic dipalmitoyl acyl chains.[1] This amphipathic nature drives its self-assembly into bilayer structures, forming the basis of liposomes and lipid nanoparticles.

PropertyValueReference
Synonyms 16:0 TAP[2]
Molecular Formula C₃₈H₇₆NO₄·Cl[2]
Formula Weight 646.5 g/mol [2]
Appearance Solid[2]
Solubility Slightly soluble in PBS (pH 7.2)[2]
Phase Transition Temperature (Tm) Approximately 49.3 °C[3][4]

Experimental Protocols

Preparation of DPTAP-containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[5][6][7][8] This protocol is adapted for the formulation of DPTAP-containing liposomes and can be modified to include helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol.

Materials:

  • 1,2-dipalmitoyl-3-trimethylammonium-propane (DPTAP)

  • Helper lipid (e.g., DOPE, Cholesterol) (optional)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve DPTAP and any helper lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This should be done at a temperature above the phase transition temperature of all lipids in the mixture (for DPTAP, above 49.3 °C) to ensure a uniform lipid film.[5] A thin, even film should form on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the lipid phase transition temperature. Agitate the flask by vortexing or gentle shaking to detach the lipid film from the flask wall, which will result in the formation of multilamellar vesicles (MLVs).[5]

  • Size Reduction (Sonication): To reduce the size and lamellarity of the MLVs, sonicate the liposomal suspension. For bath sonication, place the vial in the sonicator for 5-15 minutes. For probe sonication, use short bursts while keeping the sample on ice to prevent overheating and lipid degradation.[9]

  • Size Reduction (Extrusion): For a more uniform size distribution, the liposome suspension should be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure homogeneity. The extruder should also be maintained at a temperature above the lipid phase transition temperature.

In Vitro Transfection of Cells with DPTAP Lipoplexes

This protocol outlines a general procedure for the transfection of plasmid DNA into mammalian cells using pre-formed DPTAP-containing liposomes. Optimization of lipid-to-DNA ratios and incubation times is recommended for specific cell lines and plasmids.

Materials:

  • DPTAP-containing liposomes (prepared as described above)

  • Plasmid DNA of high purity

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Adherent mammalian cells in culture

  • Sterile polystyrene tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA Solution: In a sterile polystyrene tube, dilute the desired amount of plasmid DNA in serum-free medium.

  • Preparation of Liposome Solution: In a separate sterile polystyrene tube, dilute the required amount of DPTAP liposome suspension in serum-free medium.

  • Formation of Lipoplexes: Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. Do not vortex. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes (lipoplexes).

  • Transfection: Aspirate the culture medium from the cells and wash once with serum-free medium. Add the lipoplex solution to the cells.

  • Incubation: Incubate the cells with the lipoplex solution at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, add complete culture medium with serum to the cells. Alternatively, the lipoplex-containing medium can be replaced with fresh complete medium.

  • Gene Expression Analysis: Incubate the cells for 24-72 hours post-transfection before assaying for transgene expression.

Quantitative Data

Cytotoxicity

The cytotoxicity of cationic lipids is a critical parameter for their use in drug and gene delivery. The toxicity of DPTAP has been evaluated in various contexts, often in comparison to other cationic lipids.

Lipid FormulationCell TypeAssayEndpointValueReference
DOPE/DPTAPMurine MacrophagesNot specifiedED₅₀400 nmol/ml[10]

Mandatory Visualizations

Experimental Workflow: Liposome Preparation and Transfection

Liposome_Preparation_and_Transfection cluster_prep Liposome Preparation (Thin-Film Hydration) cluster_transfection Cellular Transfection prep1 1. Dissolve DPTAP & Helper Lipids in Organic Solvent prep2 2. Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Dry Film (High Vacuum) prep2->prep3 prep4 4. Hydrate Film with Aqueous Buffer (Forms MLVs) prep3->prep4 prep5 5. Size Reduction (Sonication/Extrusion) (Forms LUVs) prep4->prep5 trans2 7. Dilute DPTAP Liposomes in Serum-Free Medium prep5->trans2 Prepared Liposomes trans1 6. Dilute DNA in Serum-Free Medium trans3 8. Mix to Form Lipoplexes trans1->trans3 trans2->trans3 trans4 9. Add Lipoplexes to Cells trans3->trans4 trans5 10. Incubate & Analyze Gene Expression trans4->trans5

Workflow for DPTAP liposome preparation and cell transfection.
Cellular Uptake and Endosomal Escape of DPTAP Lipoplexes

Cationic lipoplexes, including those formed with DPTAP, are primarily internalized by cells through endocytosis. A critical step for successful gene delivery is the subsequent escape of the nucleic acid cargo from the endosome into the cytoplasm.[10][11][12]

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipoplex DPTAP Lipoplex (Cationic) cell_membrane Cell Membrane (Anionic) lipoplex->cell_membrane Electrostatic Interaction early_endosome Early Endosome (pH ~6.0-6.5) cell_membrane->early_endosome Endocytosis late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (Degradation, pH ~4.5) late_endosome->lysosome Fusion dna_release Nucleic Acid Release late_endosome->dna_release Endosomal Escape cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import (for DNA) gene_expression Gene Expression nucleus->gene_expression dna_release->cytoplasm

Cellular uptake and endosomal escape of DPTAP lipoplexes.

Conclusion

1,2-dipalmitoyl-3-trimethylammonium-propane is a valuable cationic lipid for the formulation of lipid-based nanoparticles for drug and gene delivery. Its saturated acyl chains provide a higher phase transition temperature compared to its unsaturated counterparts, which can be advantageous for creating more rigid and stable liposomes. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working with DPTAP. Further optimization of formulations and a more extensive characterization of its biological interactions, particularly comprehensive cytotoxicity profiling across a wider range of cell types, will be crucial for its successful translation into clinical applications.

References

16:0 TAP as a Cationic Lipid for Gene Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-3-trimethylammonium-propane, commonly referred to as 16:0 TAP or DPTAP, is a cationic lipid that has garnered attention in the field of non-viral gene delivery. Its structure, featuring a positively charged headgroup and two saturated 16-carbon acyl chains, allows for the formation of liposomes that can efficiently complex with negatively charged nucleic acids, such as plasmid DNA and RNA. These lipid-nucleic acid complexes, or lipoplexes, facilitate the entry of genetic material into cells, a process known as transfection. This technical guide provides a comprehensive overview of this compound, including its synthesis, formulation into liposomes, and application in gene delivery, supported by experimental data and detailed protocols.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,2-dipalmitoyl-3-trimethylammonium-propane chloride[1]
Synonyms DPTAP, this compound[1]
Molecular Formula C₃₈H₇₆NO₄Cl[1]
Molecular Weight 646.46 g/mol [1]
Appearance White solid
Chain Length 16:0 (palmitoyl)[2]
Charge Cationic[2]

Synthesis of this compound (DPTAP)

The synthesis of this compound can be achieved through a multi-step process, which is analogous to the synthesis of other dialkyl-3-trimethylammonium-propane lipids. A general synthetic scheme is outlined below.

Diagram: Synthesis of this compound

G General Synthesis of 1,2-dipalmitoyl-3-trimethylammonium-propane (this compound) cluster_0 Starting Materials cluster_1 Step 1: Quaternization cluster_2 Step 2: Esterification cluster_3 Step 3: Anion Exchange 3-bromo-1,2-propanediol 3-bromo-1,2-propanediol Reaction1 Reaction with Trimethylamine 3-bromo-1,2-propanediol->Reaction1 Trimethylamine Trimethylamine Trimethylamine->Reaction1 Palmitoyl chloride Palmitoyl chloride Reaction2 Reaction with Palmitoyl Chloride (in the presence of a base like DMAP) Palmitoyl chloride->Reaction2 Intermediate1 1,2-dihydroxy-3-trimethylammonium propane bromide Reaction1->Intermediate1 Intermediate1->Reaction2 Product 1,2-dipalmitoyl-3-trimethylammonium propane bromide Reaction2->Product Reaction3 Ion exchange chromatography Product->Reaction3 FinalProduct This compound (Chloride salt) Reaction3->FinalProduct G Liposome Formulation via Thin-Film Hydration Start 1. Dissolve Lipids (this compound and Helper Lipid) in Organic Solvent Evaporation 2. Solvent Evaporation (Rotary Evaporator) Start->Evaporation Film 3. Formation of a Thin Lipid Film Evaporation->Film Hydration 4. Hydration with Aqueous Buffer Film->Hydration MLVs 5. Formation of Multilamellar Vesicles (MLVs) Hydration->MLVs Sizing 6. Sizing (Extrusion or Sonication) MLVs->Sizing LUVs 7. Unilamellar Vesicles (LUVs) Sizing->LUVs G Mechanism of Cationic Liposome-Mediated Gene Delivery cluster_0 Extracellular cluster_1 Intracellular Lipoplex This compound Lipoplex (Cationic Liposome + Nucleic Acid) Endocytosis Endocytosis Lipoplex->Endocytosis Interaction with cell surface CellMembrane Cell Membrane Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Destabilization of endosomal membrane Release Nucleic Acid Release into Cytoplasm Escape->Release Transcription Transcription (if DNA) Release->Transcription Translation Translation Transcription->Translation Protein Protein Expression Translation->Protein

References

The Cornerstone of Precision: An In-depth Technical Guide to Internal Standards in Fatty acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics and metabolic research, the accurate quantification of fatty acids is paramount. As crucial signaling molecules, structural components of cell membranes, and energy sources, fluctuations in fatty acid profiles can signify metabolic dysregulation, disease states, or the therapeutic effect of a drug. However, the analytical journey from biological sample to reliable quantitative data is fraught with potential for variability. This technical guide delves into the core principles and practical applications of internal standards, the unsung heroes that ensure the accuracy, precision, and reliability of fatty acid analysis.

The Critical Role of Internal Standards

Internal standards are essential for correcting variations that can arise during sample preparation, extraction, and analysis.[1] An internal standard is a compound of known concentration that is added to a sample at the very beginning of the analytical workflow.[2][3] Because it is subjected to the same experimental conditions as the analytes of interest, it provides a reference point to normalize for any losses or variations that may occur. The ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte, is used for quantification, thereby minimizing the impact of experimental inconsistencies.[3][4]

The use of an internal standard can significantly improve the precision of the analytical method. For instance, in a gas chromatography (GC) analysis of eugenol, the introduction of hexadecane as an internal standard was shown to decrease the percent relative standard deviation (%RSD) of the peak areas from 2.5% to 0.5%, demonstrating a marked improvement in the reproducibility of the measurements.

Selecting the Ideal Internal Standard: A Multifaceted Decision

The choice of an appropriate internal standard is a critical step that can profoundly impact the quality of the analytical results.[5] An ideal internal standard should possess several key characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure it behaves in a comparable manner during extraction, derivatization, and chromatographic separation.[3]

  • Not Naturally Present: The internal standard should not be naturally present in the biological sample being analyzed to avoid interference and inaccurate quantification.[3]

  • Resolvable Signal: It must be clearly distinguishable from the analytes in the final analysis, typically by having a different retention time in chromatography or a distinct mass-to-charge ratio (m/z) in mass spectrometry.[3]

  • Commercial Availability and Purity: The standard should be readily available in a highly purified form.

For fatty acid analysis, two main categories of internal standards are widely employed: stable isotope-labeled fatty acids and odd-chain fatty acids.

Stable Isotope-Labeled Internal Standards

Stable isotope-labeled compounds, such as deuterated fatty acids (e.g., Arachidonic acid-d8), are considered the gold standard for mass spectrometry-based quantification.[6][7] Their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly throughout the entire analytical process.[8][9] The mass difference allows for their distinct detection by the mass spectrometer.

Odd-Chain Fatty Acids

Odd-chain fatty acids, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), are also commonly used as internal standards, particularly for gas chromatography with flame ionization detection (GC-FID).[10][11] These are suitable because they are generally absent or present in very low concentrations in most biological samples.

The following diagram illustrates the logical workflow for selecting an appropriate internal standard for fatty acid analysis.

G Logical Workflow for Internal Standard Selection start Start: Define Analytical Needs detection_method Identify Detection Method (e.g., MS or FID) start->detection_method ms_path Mass Spectrometry (MS) detection_method->ms_path MS fid_path Flame Ionization Detector (FID) detection_method->fid_path FID isotope_std Ideal: Stable Isotope-Labeled Fatty Acid (e.g., Deuterated) ms_path->isotope_std odd_chain_std Common: Odd-Chain Fatty Acid (e.g., C17:0) fid_path->odd_chain_std check_availability Check Commercial Availability and Purity isotope_std->check_availability odd_chain_std->check_availability not_available Not Readily Available check_availability->not_available No check_presence Verify Absence in Sample Matrix check_availability->check_presence Yes consider_alternative Consider Structurally Similar Analog or Odd-Chain Fatty Acid not_available->consider_alternative consider_alternative->check_presence present Present in Sample check_presence->present Yes final_selection Final Internal Standard Selection check_presence->final_selection No select_different Select a Different Internal Standard present->select_different select_different->detection_method

Caption: A flowchart outlining the decision-making process for selecting a suitable internal standard.

Quantitative Data Presentation

The inclusion of an internal standard is critical for achieving accurate and precise quantification. The following tables summarize the expected performance improvements and typical validation parameters.

Table 1: Impact of Internal Standard on Method Precision

ParameterWithout Internal StandardWith Internal Standard
Relative Standard Deviation (%RSD) 5 - 20%< 5%
Comment Susceptible to variations in sample handling and injection volume.Compensates for random errors, leading to higher reproducibility.

Table 2: Typical Analytical Performance Characteristics

ParameterStable Isotope-Labeled ISOdd-Chain Fatty Acid IS
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 10%< 15%
Limit of Quantification (LOQ) Typically lower due to high specificity.Dependent on detector sensitivity and background noise.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of reproducible fatty acid analysis. The following section provides a detailed, generalized methodology for the quantification of fatty acids in a biological matrix using an internal standard.

I. Sample Preparation and Lipid Extraction (Folch Method)
  • Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in an appropriate buffer.

  • Addition of Internal Standard: Add a known amount of the selected internal standard (e.g., deuterated fatty acid mixture) to the homogenate.[7] This should be the very first step to account for variability in all subsequent procedures.[6]

  • Solvent Extraction: Add a chloroform:methanol (2:1, v/v) solution to the sample and vortex thoroughly to ensure complete mixing and protein precipitation.[5]

  • Phase Separation: Induce phase separation by adding water or a saline solution.[5]

  • Centrifugation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.[2][5]

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the dried lipid extract.[2][5]

II. Saponification and Derivatization for GC Analysis

For the analysis of total fatty acids, a saponification step is required to release fatty acids from complex lipids like triglycerides and phospholipids.[7] Subsequent derivatization is necessary to convert the fatty acids into their more volatile and thermally stable fatty acid methyl esters (FAMEs) for GC analysis.[2][10]

  • Saponification: Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester bonds.[7]

  • Acidification: Neutralize the solution with an acid, such as hydrochloric acid.[7]

  • Derivatization: Add a derivatizing agent, such as 14% boron trifluoride (BF₃) in methanol, and heat the mixture to facilitate the formation of FAMEs.[2]

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

The following diagram illustrates the general experimental workflow for fatty acid analysis using an internal standard.

G General Experimental Workflow for Fatty Acid Analysis start Start: Biological Sample add_is Add Internal Standard (Known Concentration) start->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction saponification Saponification (Release of Free Fatty Acids) extraction->saponification derivatization Derivatization (e.g., to FAMEs for GC) saponification->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) derivatization->analysis data_processing Data Processing analysis->data_processing quantification Quantification (Ratio of Analyte to IS) data_processing->quantification end Final Results quantification->end

References

An In-depth Technical Guide to 1,2-dipalmitoyl-3-trimethylammonium-propane (16:0 TAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-dipalmitoyl-3-trimethylammonium-propane, commonly known as 16:0 TAP. It includes detailed experimental protocols for its application in liposome and lipid nanoparticle formulations for nucleic acid delivery, and explores its interactions with cellular signaling pathways.

Core Properties of this compound

This compound is a synthetic, cationic lipid that has garnered significant attention in the fields of drug delivery and gene therapy. Its amphipathic structure, comprising a positively charged headgroup and two saturated 16-carbon acyl chains, enables the formation of stable lipid bilayers and facilitates the encapsulation and delivery of negatively charged molecules such as DNA and RNA.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Full Chemical Name 1,2-dipalmitoyl-3-trimethylammonium-propane[1][2]
Synonyms DPTAP, this compound[1][2]
Molecular Formula C₃₈H₇₆NO₄Cl[1]
Molecular Weight 646.467 g/mol [1]
CAS Number 139984-36-4[1]
Appearance White solid/powder[2]
Purity >99%[1]
Solubility Soluble in chloroform and methanol. Slightly soluble in PBS (pH 7.2).[3]
Storage Temperature -20°C[1]
Stability At least 1 year at -20°C[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the formulation of liposomes and lipid nanoparticles for nucleic acid delivery.

Synthesis of 1,2-dipalmitoyl-3-trimethylammonium-propane (this compound)

The synthesis of this compound involves the esterification of a propane-1,2-diol backbone with palmitoyl chloride, followed by quaternization of the amino group. The following is a representative synthetic protocol.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3-dimethylamino-1,2-propanediol 3-dimethylamino-1,2-propanediol Esterification Esterification 3-dimethylamino-1,2-propanediol->Esterification Palmitoyl_chloride Palmitoyl chloride Palmitoyl_chloride->Esterification Purification_1 Purification Esterification->Purification_1 Crude product Quaternization Quaternization Purification_1->Quaternization Purified intermediate Purification_2 Final Purification Quaternization->Purification_2 Crude this compound 16_0_TAP 1,2-dipalmitoyl-3-trimethylammonium-propane Purification_2->16_0_TAP

Synthetic workflow for this compound.

Materials:

  • 3-dimethylamino-1,2-propanediol

  • Palmitoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methyl iodide

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Esterification:

    • Dissolve 3-dimethylamino-1,2-propanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add TEA to the solution.

    • Slowly add a solution of palmitoyl chloride in anhydrous DCM to the flask with constant stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Purification of the Intermediate:

    • Quench the reaction with water and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the di-esterified intermediate.

  • Quaternization:

    • Dissolve the purified intermediate in a suitable solvent such as acetone or acetonitrile.

    • Add an excess of methyl iodide to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate out of the solution.

  • Final Purification:

    • Collect the precipitate by filtration.

    • Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

    • Dry the final product, this compound, under vacuum.

Preparation of this compound Liposomes by Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes. This protocol describes the formulation of small unilamellar vesicles (SUVs) containing this compound.

G Start Start Lipid_dissolution Dissolve this compound and helper lipids in chloroform/methanol Start->Lipid_dissolution Film_formation Evaporate solvent to form a thin lipid film Lipid_dissolution->Film_formation Hydration Hydrate film with aqueous buffer Film_formation->Hydration Vortexing Vortex to form multilamellar vesicles (MLVs) Hydration->Vortexing Sonication_or_Extrusion Sonication or Extrusion Vortexing->Sonication_or_Extrusion SUVs Small Unilamellar Vesicles (SUVs) Sonication_or_Extrusion->SUVs

Workflow for preparing this compound liposomes.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or cholesterol)

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., PBS or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or liposome extruder

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of this compound and helper lipids. A common molar ratio is 1:1 for this compound:helper lipid.

    • Dissolve the lipids in the chloroform/methanol mixture in a round-bottom flask.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer to the flask containing the lipid film.

    • Hydrate the film by rotating the flask gently at a temperature above the lipid phase transition temperature for about 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain SUVs, the MLV suspension can be subjected to either sonication or extrusion.

      • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the solution becomes clear.

      • Extrusion: Pass the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a liposome extruder. Repeat this process 10-20 times to ensure a uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas to prevent lipid oxidation.

Formulation of this compound-Containing Lipid Nanoparticles for mRNA Delivery

Lipid nanoparticles (LNPs) are a leading platform for the delivery of mRNA. This protocol outlines a microfluidic-based method for formulating LNPs containing this compound.

G Lipid_Phase Prepare lipid mixture in ethanol: This compound, helper lipid, cholesterol, PEG-lipid Microfluidic_Mixing Rapidly mix lipid and aqueous phases in a microfluidic device Lipid_Phase->Microfluidic_Mixing Aqueous_Phase Prepare mRNA in acidic buffer (e.g., citrate buffer, pH 4) Aqueous_Phase->Microfluidic_Mixing LNP_Formation Self-assembly of LNPs Microfluidic_Mixing->LNP_Formation Dialysis Dialyze against PBS to remove ethanol and raise pH LNP_Formation->Dialysis Sterile_Filtration Sterile filter the LNP suspension Dialysis->Sterile_Filtration Final_LNPs mRNA-loaded LNPs Sterile_Filtration->Final_LNPs

Workflow for LNP formulation for mRNA delivery.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA

  • Ethanol

  • Acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing system

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Preparation of Solutions:

    • Lipid Phase: Prepare a stock solution of the lipid mixture (this compound, helper lipid, cholesterol, and PEG-lipid) in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable/cationic lipid:helper lipid:cholesterol:PEG-lipid).

    • Aqueous Phase: Dissolve the mRNA in the acidic buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing will induce the self-assembly of the lipids and mRNA into LNPs.

  • Dialysis:

    • Collect the LNP suspension from the outlet of the microfluidic device.

    • Transfer the suspension to a dialysis cassette and dialyze against the dialysis buffer for at least 2 hours, with several buffer changes. This step removes the ethanol and raises the pH to a physiological level.

  • Sterile Filtration and Storage:

    • After dialysis, recover the LNP suspension and pass it through a 0.22 µm sterile filter.

    • Store the final mRNA-loaded LNPs at 4°C.

Signaling Pathways and Mechanism of Action

The cationic nature of this compound is central to its function in nucleic acid delivery and its interaction with cells. It facilitates the condensation of negatively charged nucleic acids and promotes interaction with the negatively charged cell membrane. The endosomal escape of the payload is a critical step for successful delivery.

Endosomal Escape Mechanism

One of the proposed mechanisms for the endosomal escape of cationic lipid-based delivery systems is the "proton sponge" effect.

G cluster_cell Cell cluster_escape Proton Sponge Effect Endocytosis Endocytosis of This compound LNP Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion Proton_influx Proton influx via V-ATPase Late_Endosome->Proton_influx Cytosol Cytosol LNP_outside This compound LNP LNP_outside->Endocytosis Buffering Buffering by This compound Proton_influx->Buffering Chloride_influx Chloride ion influx Buffering->Chloride_influx Charge neutralization Osmotic_swelling Osmotic swelling Chloride_influx->Osmotic_swelling Endosomal_rupture Endosomal rupture Osmotic_swelling->Endosomal_rupture Endosomal_rupture->Cytosol Payload release

The "proton sponge" mechanism of endosomal escape.

The tertiary amine in the headgroup of this compound can become protonated in the acidic environment of the late endosome and lysosome. This buffering capacity leads to an influx of protons and counter-ions (chloride ions) into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the encapsulated nucleic acids into the cytoplasm.

Interaction with Inflammatory Signaling Pathways

Cationic lipids, including those with saturated fatty acid chains like this compound, have been shown to interact with the immune system. Two potential signaling pathways are of particular interest.

Saturated fatty acids can act as ligands for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. Activation of TLR4 can lead to a pro-inflammatory response.

G 16_0_TAP This compound TLR4 TLR4/MD2 Complex 16_0_TAP->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_genes

TLR4-dependent pro-inflammatory signaling by this compound.

This pathway involves the recruitment of adaptor proteins like MyD88, leading to the activation of downstream kinases and ultimately the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines.

Interestingly, some studies suggest that cationic lipids can activate dendritic cells (DCs) through a pathway that is independent of NF-κB.[1][2] This leads to the upregulation of co-stimulatory molecules like CD80 and CD86, which are crucial for T-cell activation, without the production of pro-inflammatory cytokines.[1]

G 16_0_TAP This compound DC_receptor Unknown Receptor on Dendritic Cell 16_0_TAP->DC_receptor Interacts with Signaling_cascade NF-κB Independent Signaling Cascade DC_receptor->Signaling_cascade Upregulation Upregulation of Co-stimulatory Molecules Signaling_cascade->Upregulation CD80_CD86 CD80 / CD86 Upregulation->CD80_CD86 T_cell_activation Enhanced T-cell Activation CD80_CD86->T_cell_activation

References

The Discovery and Synthesis of Deuterated Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, analysis, and biological significance of deuterated fatty acids for professionals in research and drug development.

Introduction: A New Isotope on the Horizon of Lipid Science

The study of fatty acids and their myriad roles in biological systems has been a cornerstone of biomedical research for decades. From their fundamental function as structural components of cell membranes to their intricate involvement in signaling pathways, the importance of these molecules is undisputed. A significant leap in our understanding and manipulation of fatty acid biochemistry has come from the introduction of deuterium, a stable isotope of hydrogen. The substitution of hydrogen with deuterium at specific positions within a fatty acid molecule, a process known as deuteration, imparts a subtle yet profound change in its chemical properties. This alteration, primarily due to the kinetic isotope effect (KIE), has opened up new avenues for therapeutic intervention and mechanistic studies.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to deuterated fatty acids, with a focus on their application in mitigating lipid peroxidation and modulating inflammatory pathways.

Discovery and Historical Context

The journey of deuterated fatty acids is intertwined with the broader history of isotope chemistry and the discovery of essential fatty acids. The essentiality of certain polyunsaturated fatty acids (PUFAs), like linoleic acid and arachidonic acid, was established in the early 20th century.[3] The use of deuterium as a tracer in metabolic studies also has roots in the 1930s, shortly after its discovery. However, the concept of strategically employing deuteration to alter the chemical reactivity of fatty acids for therapeutic benefit is a more recent development. The understanding that the bis-allylic positions of PUFAs are particularly susceptible to hydrogen abstraction, initiating a cascade of lipid peroxidation, led to the hypothesis that reinforcing these positions with the heavier deuterium isotope could slow down this detrimental process.[1][2] This "deuterium reinforcement" strategy has since become a focal point in the development of novel treatments for a range of diseases associated with oxidative stress.

Synthesis of Deuterated Fatty Acids

The synthesis of deuterated fatty acids can be achieved through various chemical strategies, ranging from direct catalytic deuteration to complex multi-step organic syntheses. The choice of method depends on the desired level and position of deuteration, as well as the specific fatty acid target.

Catalytic Deuteration

Catalytic deuteration is a common method for introducing deuterium into fatty acid chains. This typically involves the use of a metal catalyst, such as platinum or ruthenium, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O).

  • Perdeuteration of Saturated Fatty Acids: Saturated fatty acids can be perdeuterated (all hydrogens replaced with deuterium) under hydrothermal conditions using D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst.[4]

  • Site-Specific Deuteration of Unsaturated Fatty Acids: Ruthenium complexes have been effectively used to deuterate the bis-allylic positions of polyunsaturated fatty acids.[5] This method is particularly valuable for reinforcing the sites most vulnerable to oxidation.

Multi-Step Chemical Synthesis

For precise control over the location of deuterium atoms, multi-step chemical synthesis is often employed. These methods allow for the introduction of deuterium at specific carbons along the fatty acid chain.

  • Controlled Tetradeuteration: A concise protocol for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions has been developed.[5][6] This method allows for persistent and quantitative tracking of the fatty acids using mass spectrometry.

  • Synthesis from Deuterated Precursors: Complex deuterated fatty acids can be built up from smaller, deuterated starting materials. For example, the synthesis of deuterated oleic acid can be achieved by coupling two deuterated alkyl chains.[7]

  • Synthesis of a Full Library of Deuterated Arachidonic Acids: A complete set of arachidonic acid isotopologues, variably deuterated at the bis-allylic positions (C7, C10, and C13), has been synthesized, enabling detailed studies of the kinetic isotope effect at each site.[8]

Quantitative Data: The Kinetic Isotope Effect in Action

The primary rationale for using deuterated fatty acids in a biological context is the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-D bond proceed at a slower rate. In the context of lipid peroxidation, the rate-limiting step is often the abstraction of a hydrogen atom from a bis-allylic position. By replacing these hydrogens with deuterium, this initial step is significantly slowed, thereby inhibiting the entire peroxidation cascade.[1][2]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound to that of the deuterated compound (kH/kD). Below is a summary of reported KIE values for the oxidation of various deuterated fatty acids.

Fatty AcidDeuteration Position(s)Oxidizing SystemKinetic Isotope Effect (kH/kD)Reference
Linoleic Acid11,11-d₂Tocopherol-mediated oxidation23.0 ± 2.3[9]
α-Linolenic Acid11,11-d₂Tocopherol-mediated oxidation36.1 ± 3.6[9]
α-Linolenic Acid14,14-d₂Tocopherol-mediated oxidation35.9 ± 3.6[9]
Arachidonic Acid13-d₂Human 15-Lipoxygenase-13.99 ± 0.17[5]
Arachidonic Acid10,13-d₄Human 15-Lipoxygenase-1~10[5]
Arachidonic Acid10,10,13,13-d₄Macrophage COX enzymesSignificantly amplified[10]

Experimental Protocols

The synthesis and evaluation of deuterated fatty acids require a suite of specialized experimental protocols. Below are detailed methodologies for key experiments.

General Protocol for Controlled Tetradeuteration of a Straight-Chain Fatty Acid

This protocol is adapted from the work of Watanabe et al. (2020).[5][6]

  • Amide Formation: The starting fatty acid is first converted to its 8-aminoquinoline amide derivative.

  • α,β-Deuteration: The amide is then subjected to two rounds of H-D exchange at the α- and β-positions using a palladium catalyst and a deuterium source.

  • Hydrolysis: The deuterated amide is saponified using a solution of sodium deuteroxide (NaOD) in D₂O to yield the tetradeuterated carboxylic acid.

  • Purification: The final product is purified using standard chromatographic techniques.

Analysis of Deuterium Incorporation by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for confirming the incorporation of deuterium and quantifying the deuterated fatty acids in biological samples.

  • Sample Preparation: Lipids are extracted from the biological matrix (e.g., plasma, cells, tissue).

  • Derivatization: The fatty acids are often converted to their methyl or other ester derivatives to improve their volatility and chromatographic properties.

  • GC-MS or LC-MS Analysis: The derivatized fatty acids are separated by chromatography and analyzed by mass spectrometry. The mass shift corresponding to the number of incorporated deuterium atoms confirms the successful deuteration.

  • Quantification: For quantitative analysis, a known amount of a deuterated internal standard is added to the sample prior to extraction. The ratio of the endogenous deuterated fatty acid to the internal standard is used to calculate its concentration.

In Vitro Lipid Peroxidation Assay (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.

  • Sample Preparation: A biological sample (e.g., cell lysate, tissue homogenate) is prepared.

  • Reaction: The sample is mixed with a solution of thiobarbituric acid (TBA) and heated under acidic conditions.

  • Measurement: Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a colored adduct. The absorbance of this adduct is measured spectrophotometrically (typically around 532 nm).

  • Quantification: The concentration of MDA is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

Deuterated fatty acids exert their biological effects by modulating key signaling pathways, primarily those involved in inflammation and oxidative stress. The arachidonic acid cascade is a central pathway in this context.

The Arachidonic Acid Cascade

Arachidonic acid is metabolized by two main enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. These eicosanoids are potent signaling molecules that regulate a wide range of physiological processes, including inflammation, immunity, and hemostasis.

Arachidonic_Acid_Cascade cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis PLA₂ PGG2 PGG₂ Arachidonic_Acid->PGG2 Oxygenation COX-1, COX-2 HPETEs HPETEs Arachidonic_Acid->HPETEs Oxygenation LOX PLA2 PLA₂ COX1_2 COX-1, COX-2 PGH2 PGH₂ PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Prostacyclin Prostacyclin (PGI₂) PGH2->Prostacyclin LOX 5-LOX, 12-LOX, 15-LOX Leukotrienes Leukotrienes (LTB₄, LTC₄, etc.) HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins

Caption: The Arachidonic Acid Cascade.

By deuterating arachidonic acid at its bis-allylic positions, the enzymatic activity of both COX and LOX enzymes can be attenuated due to the kinetic isotope effect, leading to a reduction in the production of pro-inflammatory eicosanoids.[10][11]

Experimental Workflow for Evaluating Deuterated Fatty Acids

A typical workflow for the preclinical evaluation of a novel deuterated fatty acid involves a series of in vitro and in vivo experiments.

D_FA_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis & Purification of Deuterated Fatty Acid In_Vitro In Vitro Studies Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Analysis Data Analysis & Interpretation In_Vivo->Analysis Cell_Culture Cell Culture Experiments (e.g., oxidative stress models) Peroxidation_Assay Lipid Peroxidation Assays (TBARS, MDA) Cell_Culture->Peroxidation_Assay Enzyme_Assays Enzymatic Assays (COX, LOX activity) Enzyme_Assays->Peroxidation_Assay Animal_Model Animal Model of Disease (e.g., inflammation, neurodegeneration) Dosing Dosing with Deuterated Fatty Acid Animal_Model->Dosing Tissue_Analysis Tissue & Plasma Analysis (lipidomics, biomarkers) Dosing->Tissue_Analysis

Caption: Preclinical evaluation workflow for deuterated fatty acids.

This workflow allows for a systematic assessment of the efficacy and mechanism of action of the deuterated fatty acid, from its initial synthesis to its effects in a relevant disease model.[12][13]

Conclusion

The discovery and synthesis of deuterated fatty acids represent a significant advancement in lipid research and drug development. By leveraging the kinetic isotope effect, these modified fatty acids offer a novel therapeutic strategy for mitigating the detrimental effects of lipid peroxidation and modulating inflammatory signaling pathways. The methodologies for their synthesis are becoming increasingly sophisticated, allowing for the production of a wide range of specifically deuterated fatty acids. Coupled with advanced analytical techniques and well-designed experimental workflows, the field is poised to unlock the full therapeutic potential of these remarkable molecules. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the power of deuterated fatty acids in the quest for new and effective treatments for a host of human diseases.

References

The Dual Role of "16:0 TAP" in Metabolomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolomics research, the term "16:0 TAP" can be ambiguous, referring to two distinct but significant entities: the cationic lipid 1,2-dipalmitoyl-3-trimethylammonium-propane, and the powerful proteomic technique of Tandem Affinity Purification (TAP) used to study proteins involved in 16:0 (palmitic acid) metabolism. This guide provides an in-depth exploration of both, offering researchers, scientists, and drug development professionals a comprehensive understanding of their applications, experimental protocols, and the signaling pathways they influence.

Part 1: this compound (1,2-dipalmitoyl-3-trimethylammonium-propane) in Drug Delivery

This compound is a cationic lipid frequently employed in the formulation of lipid nanoparticles for the delivery of therapeutic molecules, such as mRNA and other nucleic acids.[1][2][] While not a direct tool for metabolomics analysis, its application in drug delivery is crucial for developing therapies that can modulate metabolic pathways.

Applications in Drug and Gene Delivery

Cationic lipids like this compound are essential components of lipid-based delivery systems.[2] Their positive charge facilitates the encapsulation of negatively charged nucleic acids and their subsequent delivery into cells. These delivery systems are instrumental in the development of mRNA vaccines and therapies targeting various diseases.[] Specifically, lipid nanoparticles containing different TAP lipids have been explored for potent and specific mRNA delivery to the lungs.[4]

Product NameChemical NameApplicationsReference
This compound1,2-dipalmitoyl-3-trimethylammonium-propane (chloride salt)Gene transfection, drug delivery, vaccine delivery[1][2]
18:1 TAP (DOTAP)1,2-dioleoyl-3-trimethylammonium-propaneGene transfection, in vitro and in vivo transfection[1][5]

Part 2: Tandem Affinity Purification (TAP) in Metabolomics Research

Tandem Affinity Purification (TAP) is a highly specific protein purification technique used to isolate protein complexes from a cellular environment.[6] This method is particularly valuable in metabolomics for identifying protein-protein and protein-metabolite interactions, thereby elucidating the components of metabolic pathways.[7][8]

Core Principles of TAP

The TAP method involves fusing a specific tag to a protein of interest. This tag typically consists of two distinct affinity domains, such as Protein A and a Calmodulin-Binding Peptide, separated by a protease cleavage site.[6][9] This dual-tag system allows for a two-step purification process that significantly reduces the presence of non-specific contaminants, resulting in a highly purified sample of the target protein and its interaction partners.[9]

Experimental Protocol: Tandem Affinity Purification for Protein-Metabolite Complexes

This protocol is adapted from methodologies used to study protein-metabolite interactions in plant cells and can be modified for other systems.[7]

1. Vector Construction and Transformation:

  • The gene of the protein of interest is cloned into a suitable expression vector containing the TAP tag sequence. The tag can be fused to either the N- or C-terminus of the protein.[7]
  • The expression vector is then introduced into the chosen host system (e.g., cell culture, yeast) to express the tagged protein.[9]

2. Cell Lysis and Protein Complex Extraction:

  • Harvest the cells expressing the TAP-tagged protein.
  • Prepare a native cellular extract by lysing the cells in a buffer that preserves protein-protein and protein-metabolite interactions.[7]

3. First Affinity Purification:

  • Incubate the cell lysate with beads coated with a ligand for the first part of the TAP tag (e.g., IgG beads for the Protein A tag).[9]
  • Wash the beads extensively to remove non-specifically bound proteins.[9]

4. Elution from First Affinity Resin:

  • Release the protein complex from the first set of beads by enzymatic cleavage of the linker within the TAP tag (e.g., using TEV protease).[6][7]

5. Second Affinity Purification:

  • Incubate the eluted sample with a second set of beads that bind to the second part of the TAP tag (e.g., calmodulin-coated beads).[6]
  • Perform further washing steps to remove any remaining contaminants.

6. Final Elution:

  • Elute the purified protein complex from the second set of beads using a specific releasing agent (e.g., EGTA for calmodulin).[6]

7. Analysis of Protein and Metabolite Complexes:

  • The purified sample can then be analyzed by mass spectrometry to identify the proteins and any associated metabolites.[7] Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique for this purpose.[10][11]

Visualization of the TAP Workflow

TAP_Workflow start Cell Lysate with TAP-tagged Protein Complex purification1 First Affinity Purification (e.g., IgG Beads) start->purification1 wash1 Wash to Remove Non-specific Binders purification1->wash1 elution1 Enzymatic Cleavage (e.g., TEV Protease) wash1->elution1 purification2 Second Affinity Purification (e.g., Calmodulin Beads) elution1->purification2 wash2 Wash purification2->wash2 elution2 Elution (e.g., EGTA) wash2->elution2 analysis Analysis by Mass Spectrometry (Proteins and Metabolites) elution2->analysis Palmitic_Acid_Signaling PA Palmitic Acid (16:0) TLR4 TLR4 PA->TLR4 activates InsulinR Insulin Receptor PA->InsulinR inhibits signaling Mitochondria Mitochondria PA->Mitochondria Cancer Cancer Cell Proliferation & Metastasis PA->Cancer promotes NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines PI3K_Akt PI3K/Akt Pathway InsulinR->PI3K_Akt Insulin_Resistance Insulin Resistance PI3K_Akt->Insulin_Resistance ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

References

Methodological & Application

Application Note: Quantification of 16:0 d-TAP using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the analysis of 16:0 d-TAP using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 16:0 d-TAP is a deuterated form of a dipalmitoyl-thioglyceryl ether lipid, which can be utilized as an internal standard for the quantification of related lipid species in various biological matrices. The methodology outlined below covers sample preparation, LC-MS/MS conditions, and data analysis to ensure accurate and reproducible results.

Experimental Protocols

1. Sample Preparation: Lipid Extraction

A modified Bligh-Dyer extraction method is recommended for isolating lipids from biological samples.

  • Reagents:

    • Methanol (MeOH), HPLC grade

    • Chloroform (CHCl3), HPLC grade

    • 0.9% NaCl solution in water

    • Internal Standard (IS) spiking solution (16:0 d-TAP in a suitable solvent like methanol or chloroform:methanol 1:1)

  • Procedure:

    • To 100 µL of sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.

    • Add a known amount of the 16:0 d-TAP internal standard spiking solution.

    • Vortex the mixture vigorously for 5 minutes.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A) for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Method

  • Column: A C18 reverse-phase column is suitable for the separation of lipids (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS/MS) Method

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • Cone Gas Flow: 150 L/hr.

  • Desolvation Gas Flow: 1000 L/hr.

Data Presentation

Table 1: Liquid Chromatography Gradient

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.068.032.0Initial
2.055.045.06
5.050.050.06
8.046.054.06
11.030.070.06
11.51.099.06
13.51.099.06
13.668.032.06
15.068.032.06

Table 2: MRM Transitions for 16:0 d-TAP

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
16:0 d-TAP (Internal Standard)To be determinedTo be determined0.025To be optimizedTo be optimized
Endogenous Analyte(s)To be determinedTo be determined0.025To be optimizedTo be optimized

Note: The exact m/z values for the precursor and product ions for 16:0 d-TAP and the endogenous analyte of interest must be determined experimentally through infusion and product ion scans on the specific mass spectrometer being used. The cone voltage and collision energy should also be optimized for maximum signal intensity.

Visualizations

experimental_workflow Experimental Workflow for 16:0 d-TAP LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with 16:0 d-TAP Internal Standard sample->spike extract Lipid Extraction (Bligh-Dyer) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject onto LC Column reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Workflow for 16:0 d-TAP analysis.

internal_standard_logic Role of 16:0 d-TAP as an Internal Standard node_analyte Endogenous Analyte node_process Sample Prep & LC-MS/MS Analysis node_analyte->node_process node_is 16:0 d-TAP (IS) node_is->node_process node_ratio Ratio (Analyte Signal / IS Signal) node_process->node_ratio node_variation Experimental Variation (e.g., extraction loss, matrix effects) node_variation->node_process node_quant Accurate Quantification node_ratio->node_quant

Caption: Logic of using an internal standard.

Application Note: Preparation of 16:0 TAP Liposomes for Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of cationic liposomes using 1,2-dipalmitoyl-3-trimethylammonium-propane (16:0 TAP), a cationic lipid widely used for the transfection of nucleic acids into eukaryotic cells.[1][2][3] The methodology is based on the well-established thin-film hydration followed by extrusion technique, which produces unilamellar liposomes of a defined size.[4][5] This protocol covers the preparation of the lipid mixture, formation of liposomes, characterization, and the subsequent formation of liposome-DNA complexes (lipoplexes) for transfection experiments.

Introduction

Cationic liposomes are effective non-viral vectors for gene delivery.[6][7] They are primarily composed of a cationic lipid, which provides a positive surface charge, and often a neutral "helper" lipid. This compound (also known as DPTAP) is a saturated cationic lipid that can be formulated into liposomes to complex with negatively charged nucleic acids, such as plasmid DNA and siRNA.[2][3] The resulting lipoplexes are taken up by cells, leading to the intracellular release of the genetic material. The inclusion of a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), can enhance transfection efficiency by facilitating the endosomal escape of the payload.[8][9] The physicochemical properties of the liposomes, including particle size, polydispersity, and surface charge, are critical for successful transfection and must be carefully controlled.[10][11]

Formulation and Characterization Data

The following table summarizes typical formulation parameters and expected physicochemical properties for this compound-based liposomes. The exact values can vary depending on the specific lipids, ratios, and preparation conditions used.

ParameterTypical Value / RangeSignificance
Lipid Composition
Cationic LipidThis compound (DPTAP)Provides positive charge for DNA binding and cell interaction.[2][3]
Helper LipidDOPEEnhances endosomal escape and transfection efficiency.[8][9]
Molar Ratio (this compound:DOPE)1:1 to 3:1The ratio influences lipoplex structure and transfection efficacy.[12]
Physicochemical Properties
Particle Size (Diameter)100 - 200 nmOptimal for cellular uptake via endocytosis.[11][13]
Polydispersity Index (PDI)< 0.2Indicates a homogenous population of liposomes.[14]
Zeta Potential+30 to +50 mVA strong positive charge is crucial for binding nucleic acids and interacting with the cell membrane.
Encapsulation EfficiencyVariesDepends on the nature of the encapsulated molecule (e.g., hydrophilic vs. hydrophobic drug).
Transfection Parameters
Lipid-to-DNA Ratio (w/w)5:1 to 10:1This ratio must be optimized for each cell type to maximize efficiency and minimize toxicity.[12][15]

Experimental Workflow

The overall process for preparing this compound liposomes and using them for transfection involves several key stages, from initial lipid preparation to the final application on cells.

G cluster_0 Phase 1: Liposome Preparation cluster_1 Phase 2: Transfection A 1. Lipid Dissolution (this compound & DOPE in Chloroform) B 2. Thin Film Formation (Solvent Evaporation) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Hydration (Aqueous Buffer) C->D E 5. Formation of MLVs (Multilamellar Vesicles) D->E F 6. Extrusion (Sizing through Membrane) E->F G 7. Formation of LUVs (Large Unilamellar Vesicles) F->G H 8. Lipoplex Formation (Mix LUVs with DNA) G->H I 9. Incubation (Allow Complex Formation) H->I J 10. Cell Transfection (Add Lipoplexes to Cells) I->J K 11. Gene Expression Analysis J->K

Fig. 1: Workflow for this compound Liposome Preparation and Transfection.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes

This protocol details the thin-film hydration and extrusion method.[4]

Materials and Reagents:

  • 1,2-dipalmitoyl-3-trimethylammonium-propane (this compound)[1]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform or a chloroform:methanol mixture[16]

  • Hydration buffer (e.g., sterile nuclease-free water, HEPES-buffered saline (HBS))[17][18]

  • Round-bottom flask[5][16]

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)[17]

  • Vacuum pump or desiccator[5]

  • Water bath or heating block[14]

  • Liposome extruder (e.g., Avanti Mini-Extruder)[14][19]

  • Polycarbonate membranes (e.g., 100 nm pore size)[14]

  • Gas-tight syringes[14]

Methodology:

  • Lipid Dissolution :

    • Dissolve the desired amounts of this compound and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a glass round-bottom flask.[5] A typical concentration is 10-20 mg of total lipid per mL of solvent.[17]

    • Ensure the lipids are fully dissolved to form a clear, homogenous solution.[5]

  • Thin Film Formation :

    • Attach the flask to a rotary evaporator. Rotate the flask in a warm water bath (temperature should be above the phase transition temperature of the lipids) under reduced pressure to evaporate the organic solvent.[16]

    • Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen or argon gas while rotating the flask by hand to ensure an even film.[17]

    • A thin, uniform lipid film should form on the inner surface of the flask.[5]

  • Drying the Lipid Film :

    • To remove any residual organic solvent, place the flask on a high-vacuum pump for at least 2 hours, or overnight.[5] This step is critical as residual solvent can affect liposome stability and cell viability.

  • Hydration of the Lipid Film :

    • Add the desired volume of pre-warmed aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids.[17]

    • Agitate the flask vigorously by hand or using a vortex mixer to disperse the lipid film.[5][17] This process results in the formation of large, multilamellar vesicles (MLVs).

    • Allow the lipid suspension to hydrate for about 1 hour with intermittent agitation.[17]

  • Liposome Sizing by Extrusion :

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[14][18]

    • Pre-heat the extruder's heating block to a temperature above the Tc of the lipids.[14]

    • Load the MLV suspension into one of the gas-tight syringes.

    • Place the assembled extruder into the heating block and allow it to equilibrate for 5-10 minutes.[14]

    • Force the lipid suspension through the membranes by pushing the plunger. Pass the suspension back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times).[14] This process yields a translucent suspension of large unilamellar vesicles (LUVs) with a defined size.[14]

  • Storage :

    • Store the resulting liposome suspension at 4°C. For long-term storage, the appropriate conditions should be validated, but generally, liposomes should be used within a few days to a week.[20]

Protocol 2: Preparation of Lipoplexes and Cell Transfection

Materials and Reagents:

  • Prepared this compound/DOPE liposome suspension

  • Plasmid DNA or siRNA of high purity[15]

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Healthy, sub-confluent cells in culture plates

  • Appropriate cell culture medium with and without serum

Methodology:

  • Preparation of Lipoplexes :

    • In a sterile tube, dilute the desired amount of DNA into a serum-free medium.

    • In a separate sterile tube, dilute the required amount of the cationic liposome suspension into a serum-free medium. A common starting point is a 10:1 lipid-to-DNA weight ratio.[12]

    • Combine the diluted DNA and diluted liposomes by adding the DNA solution to the liposome solution. Mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable liposome-DNA complexes (lipoplexes).[12]

  • Transfection of Adherent Cells :

    • While the lipoplexes are incubating, gently wash the cells to be transfected with phosphate-buffered saline (PBS) or serum-free medium.

    • Remove the wash solution and add fresh serum-free medium to the cells.

    • Add the lipoplex mixture dropwise to the cells in the culture plate. Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.

  • Post-Transfection Analysis :

    • Culture the cells for an additional 24-72 hours, depending on the specific experiment and the time required for gene expression or knockdown.

    • Analyze the cells for gene expression (e.g., via fluorescence microscopy for GFP, or qPCR) or gene knockdown.

Characterization Methods

To ensure quality and reproducibility, prepared liposomes should be characterized.[10][21]

  • Size and Polydispersity : Dynamic Light Scattering (DLS) is used to measure the mean hydrodynamic diameter and the polydispersity index (PDI) of the liposome population.

  • Surface Charge : Zeta potential measurement is used to determine the surface charge of the liposomes, which should be positive for effective interaction with nucleic acids.

  • Morphology : Transmission Electron Microscopy (TEM) can be used to visualize the shape and lamellarity of the liposomes.

References

Application Notes and Protocols: Determination of Optimal 16:0 TAP Concentration for Internal Standard Spiking in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalytical research. To ensure accuracy and precision, it is essential to account for variations that can occur during sample preparation, injection, and ionization. The use of an internal standard (IS) is a widely accepted strategy to correct for these variations.[1] An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed.[2][3]

N-palmitoyl-DL-tryptophan (16:0 TAP) is a synthetic N-acyl amino acid that is well-suited as an internal standard for the quantification of a range of endogenous N-acyl amino acids and other lipid-like molecules. Its long acyl chain and amino acid head group mimic the structure of this class of signaling lipids. This document provides a detailed protocol for determining the optimal spiking concentration of this compound for use as an internal standard in your specific analytical workflow. The goal is to identify a concentration that provides a stable and robust signal without causing ion suppression or detector saturation, and that is within a similar response range as the target analytes.[4]

Principle of Internal Standard Concentration Optimization

The concentration of the internal standard should be consistent across all samples, including calibration standards, quality controls, and unknown samples.[3] The optimal concentration is one that yields a reproducible and sufficiently intense signal in the mass spectrometer, ideally in the mid-range of the detector's linear dynamic range for your specific instrument and method.[4] Spiking too low a concentration can result in poor signal-to-noise and high variability, while too high a concentration can lead to ion suppression of the target analytes and may fall outside the linear range of the calibration curve.

This protocol describes a systematic approach to test a range of this compound concentrations to identify the most appropriate one for your assay.

Experimental Protocol: Determining the Optimal this compound Spiking Concentration

This protocol outlines the steps to determine the optimal concentration of this compound for use as an internal standard in the analysis of target analytes in a biological matrix (e.g., plasma, serum, tissue homogenate).

3.1 Materials and Reagents

  • This compound (N-palmitoyl-DL-tryptophan)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, as required for mobile phase)

  • Representative blank biological matrix (e.g., human plasma)

  • Target analyte(s) standard(s)

3.2 Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

    • Vortex thoroughly to ensure complete dissolution. This stock solution should be stored at -20°C or as recommended by the supplier.

  • This compound Intermediate and Working Solutions:

    • Prepare a series of dilutions from the stock solution to create a range of working standard concentrations. The example concentrations in Table 1 are a general guideline; you may need to adjust these based on the expected concentration of your target analytes and the sensitivity of your mass spectrometer.

3.3 Sample Preparation and Spiking

  • Thaw the blank biological matrix (e.g., plasma) on ice.

  • For each this compound working concentration to be tested, prepare a set of samples (in triplicate) by spiking the internal standard into the blank matrix. A typical procedure would be:

    • Aliquot 95 µL of the blank matrix into a microcentrifuge tube.

    • Add 5 µL of a this compound working solution. This will result in the final concentrations in the matrix as shown in the example table below.

  • Add a known concentration of your target analyte(s) to a subset of these samples to assess the impact of the IS concentration on the analyte signal.

  • Perform your standard sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). For example, a common protein precipitation method is to add 3 volumes of cold acetonitrile (with the internal standard) to 1 volume of plasma.

3.4 LC-MS/MS Analysis

  • Analyze the prepared samples using your established LC-MS/MS method for the target analytes.

  • Monitor the signal intensity (peak area) for both the this compound internal standard and your target analyte(s).

3.5 Data Evaluation and Optimal Concentration Selection

  • Record the peak area of this compound at each concentration tested.

  • Observe the signal-to-noise ratio for the this compound peak.

  • If target analytes were included, calculate the peak area ratio of the analyte to the internal standard.

  • The optimal this compound concentration should provide:

    • A robust and reproducible peak area (low %CV between replicates).

    • A signal that is well above the limit of quantification but not saturating the detector.

    • A stable analyte/IS peak area ratio across the calibration curve.

Data Presentation

The results of the internal standard concentration optimization experiment should be tabulated to facilitate the selection of the optimal concentration.

Table 1: Example Data for this compound Concentration Optimization in Human Plasma

This compound Spiking Solution (ng/mL)Final Concentration in Plasma (ng/mL)This compound Peak Area (n=3)%CVAnalyte Peak AreaAnalyte/IS Ratio
10115,00012.5500,00033.3
50578,0008.2495,0006.3
10010160,0004.5510,0003.2
500 50 850,000 2.1 505,000 0.6
10001001,750,0001.8480,0000.3
50005008,900,0001.5420,000*0.05

Note: A decrease in analyte peak area at high IS concentrations may indicate ion suppression.

In this example, a final concentration of 50 ng/mL would be chosen as it provides a strong signal with good reproducibility (%CV < 5%) and does not appear to suppress the analyte signal.

Visualizations

G cluster_prep Solution Preparation cluster_spike Sample Spiking & Extraction cluster_analysis Analysis & Evaluation stock 1. Prepare 1 mg/mL This compound Stock Solution working 2. Create Serial Dilutions (Working Solutions) stock->working spike 4. Spike with this compound Working Solutions working->spike matrix 3. Aliquot Blank Matrix (e.g., Plasma) matrix->spike extract 5. Perform Sample Extraction Protocol spike->extract lcms 6. LC-MS/MS Analysis extract->lcms data 7. Record Peak Areas (IS and Analyte) lcms->data eval 8. Evaluate Signal Stability, Reproducibility, and Analyte/IS Ratio data->eval optimal 9. Select Optimal Concentration eval->optimal

Figure 1. Experimental workflow for determining the optimal this compound internal standard concentration.

G Principle of Internal Standardization cluster_process Analytical Process cluster_correction Internal Standard Correction SamplePrep Sample Preparation Injection LC Injection SamplePrep->Injection Ionization MS Ionization Injection->Ionization Analyte Analyte Signal (Variable) Ionization->Analyte causes variation IS Internal Standard Signal (Variable, tracks analyte) Ionization->IS causes variation Ratio Analyte / IS Ratio (Stable) Analyte->Ratio IS->Ratio Corrected Accurate Quantification Ratio->Corrected

Figure 2. Logical diagram illustrating how an internal standard corrects for analytical variability.

References

Application Notes & Protocols: 16:0 TAP in Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 16:0 fatty acid, palmitic acid, is the most common saturated fatty acid found in animals, plants, and microorganisms. It is a central component of many complex lipids, including triglycerides, phospholipids, and cholesteryl esters. Accurate and efficient extraction of lipids containing palmitic acid is a critical first step for a wide range of research applications, from basic lipidomics to drug and biomarker discovery.

While "16:0 TAP" is not a standard acronym in the field of lipid extraction, this guide provides a detailed protocol for a widely-used and robust method for the total lipid extraction, which is highly effective for lipids containing palmitic acid. The following protocol is based on the well-established Bligh and Dyer method, which utilizes a chloroform/methanol/water solvent system to efficiently partition lipids from other cellular components.

Experimental Protocol: Total Lipid Extraction for 16:0-Containing Lipids

This protocol details a modified Bligh and Dyer method for the extraction of total lipids from biological samples.

Materials:

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes and tips (glass or solvent-resistant plastic)

  • Nitrogen gas evaporation system

  • Fume hood

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.9% NaCl solution (optional, for washing)

  • Internal standard (e.g., a non-naturally occurring lipid species)

Procedure:

  • Sample Homogenization:

    • For tissues, weigh approximately 100 mg of tissue and homogenize in a 1:1 mixture of methanol and water (e.g., 1 mL).

    • For cell pellets, resuspend the pellet (e.g., 1x10^6 cells) in 1 mL of a 1:1 methanol/water mixture.

    • For liquid samples (e.g., plasma, serum), use 100 µL of the sample.

    • Add the internal standard to the sample at this stage for quantification.

  • Initial Extraction (Monophasic System):

    • To the homogenized sample in 1 mL of methanol/water (1:1), add 1 mL of chloroform.

    • The resulting mixture should have a chloroform:methanol:water ratio of 1:1:0.9 (v/v/v), which forms a single phase.

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate at room temperature for 30 minutes, with occasional vortexing.

  • Phase Separation:

    • Add 1 mL of chloroform and 1 mL of water to the monophasic mixture.

    • The final solvent ratio will be chloroform:methanol:water (2:1:1.8 v/v/v), which will induce phase separation.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Lipid Phase Collection:

    • After centrifugation, two distinct phases will be visible: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids).

    • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new glass tube. Be careful not to disturb the protein interface between the two phases.

  • Re-extraction (Optional but Recommended):

    • To maximize lipid recovery, add 2 mL of chloroform to the remaining aqueous phase and protein pellet.

    • Vortex for 2 minutes and centrifuge again at 1,000 x g for 10 minutes.

    • Collect the lower organic phase and combine it with the first extract.

  • Washing the Lipid Extract (Optional):

    • To remove any non-lipid contaminants, the combined organic phases can be washed.

    • Add 1 mL of 0.9% NaCl solution to the combined organic extracts.

    • Vortex and centrifuge as before.

    • Discard the upper aqueous phase.

  • Drying and Storage:

    • Evaporate the solvent from the final lipid extract under a gentle stream of nitrogen gas.

    • The dried lipid film can be stored at -80°C until further analysis.

    • For analysis, resuspend the lipid film in an appropriate solvent (e.g., chloroform/methanol 2:1, or a solvent suitable for the downstream application like mass spectrometry).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described lipid extraction protocol.

ParameterValue/RangeNotes
Sample to Solvent Ratio (Initial) 1:20 (w/v)For a 100 mg tissue sample in 2 mL of initial solvent.
Solvent Ratio (Monophasic) 1:1:0.9 (Chloroform:Methanol:Water)Ensures complete initial extraction.
Solvent Ratio (Biphasic) 2:1:1.8 (Chloroform:Methanol:Water)Induces phase separation for lipid isolation.
Centrifugation Speed 1,000 x gSufficient for clear phase separation.
Centrifugation Time 10 minutes
Expected Recovery >95%For most lipid classes, including those containing 16:0. Recovery can be affected by the sample matrix.
Internal Standard Concentration VariableDependent on the specific standard and the expected concentration of lipids in the sample.

Visualizations

Experimental Workflow

G start Start: Sample (Tissue, Cells, Biofluid) homogenize 1. Homogenize in Methanol/Water (1:1) start->homogenize add_chloroform1 2. Add Chloroform (Forms Monophasic System) homogenize->add_chloroform1 vortex1 Vortex & Incubate add_chloroform1->vortex1 phase_separation 3. Add Chloroform & Water (Induces Phase Separation) vortex1->phase_separation centrifuge 4. Centrifuge (1,000 x g, 10 min) phase_separation->centrifuge collect_lipid 5. Collect Lower Organic (Lipid) Phase centrifuge->collect_lipid re_extract 6. Re-extract Aqueous Phase (Optional) centrifuge->re_extract Upper Phase combine Combine Organic Phases collect_lipid->combine re_extract->combine dry_down 7. Dry Under Nitrogen combine->dry_down end End: Dried Lipid Extract (Ready for Analysis) dry_down->end

Caption: Workflow of the Bligh and Dyer based total lipid extraction protocol.

Logical Relationships in Lipid Extraction

G cluster_lipids Lipids containing 16:0 (Palmitic Acid) total_extract Total Cell Lysate biphasic_system Biphasic System (Chloroform/Methanol/Water) total_extract->biphasic_system aqueous_phase Upper Aqueous Phase (Polar Metabolites) biphasic_system->aqueous_phase organic_phase Lower Organic Phase (Total Lipids) biphasic_system->organic_phase protein_interface Protein Interface biphasic_system->protein_interface phospholipids Phospholipids (e.g., PC, PE) organic_phase->phospholipids triglycerides Triglycerides (TAG) organic_phase->triglycerides cholesteryl_esters Cholesteryl Esters organic_phase->cholesteryl_esters

Caption: Partitioning of cellular components during lipid extraction.

Application Note: Quantitative Analysis of Palmitic Acid in Human Plasma Using 16:0 TAP Derivatization and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Palmitic acid (16:0), the most common saturated fatty acid in humans, is a key molecule in metabolism and cellular signaling.[1] Elevated plasma levels of palmitic acid are associated with various metabolic diseases, making its accurate quantification crucial for researchers in disease pathology and drug development. This application note details a robust protocol for the quantification of palmitic acid in human plasma samples. The method involves the extraction of free fatty acids, derivatization to its 2,2,2-trifluoropropyl (TAP) ester (16:0 TAP), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This derivatization enhances the volatility and chromatographic properties of palmitic acid, enabling sensitive and specific quantification.

Introduction

Palmitic acid is a 16-carbon saturated fatty acid that can be sourced from the diet or synthesized endogenously.[2] It serves not only as a primary component of lipids but also as a signaling molecule involved in numerous cellular processes.[1] Dysregulation of palmitic acid metabolism is implicated in the pathogenesis of insulin resistance, cardiovascular diseases, and certain cancers.[1] Therefore, the precise measurement of palmitic acid in plasma is essential for understanding its physiological and pathological roles.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, the low volatility and polar nature of free fatty acids necessitate a derivatization step to improve their chromatographic behavior.[3] While methylation to form fatty acid methyl esters (FAMEs) is a common approach, the use of fluorinated derivatives, such as 2,2,2-trifluoropropyl (TAP) esters, can offer advantages in terms of chromatographic resolution and detector sensitivity. This protocol provides a detailed methodology for the quantification of palmitic acid in plasma as its this compound derivative.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical for accurate fatty acid analysis.

  • Sample Collection: Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.

  • Plasma Separation: Centrifuge the blood at 3,000 x g for 10 minutes to separate the plasma.

  • Storage: Transfer the plasma to clean, labeled tubes and store at -80°C until analysis to prevent lipid degradation. Avoid repeated freeze-thaw cycles.

Extraction of Free Fatty Acids from Plasma

This procedure isolates the free fatty acids from the plasma matrix.

  • Materials:

    • Human plasma sample

    • Internal Standard (IS): Heptadecanoic acid (C17:0) solution (1 mg/mL in methanol)

    • Methanol, HPLC grade

    • Chloroform, HPLC grade

    • 0.9% NaCl solution

    • Nitrogen gas, high purity

  • Procedure:

    • Thaw plasma samples on ice.

    • In a glass tube, add 100 µL of plasma.

    • Add 10 µL of the C17:0 internal standard solution.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids into a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization to this compound Ester

This step converts the extracted fatty acids into their volatile TAP esters. This protocol is adapted from standard acid-catalyzed esterification procedures.

  • Materials:

    • Dried lipid extract

    • 2,2,2-trifluoropropanol

    • Acetyl chloride

    • Hexane, HPLC grade

    • Saturated NaCl solution

  • Procedure:

    • To the dried lipid extract, add 500 µL of a freshly prepared solution of 2,2,2-trifluoropropanol with 10% (v/v) acetyl chloride as a catalyst.

    • Cap the tube tightly and heat at 100°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 30 seconds.

    • Allow the layers to separate.

    • Transfer the upper hexane layer containing the this compound to a clean GC vial for analysis.

GC-MS Analysis

The derivatized sample is analyzed by GC-MS to separate and quantify the this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard TAP derivative.

Data Presentation

The following tables summarize typical quantitative data for palmitic acid in human plasma.

Table 1: Palmitic Acid Concentration in Plasma of Healthy Individuals

ParameterConcentration Range (µmol/L)Mean ± SD (µmol/L)
Palmitic Acid (16:0)300 - 41002200 ± 950

Data adapted from studies on healthy adult populations.[4][5]

Table 2: GC-MS Retention Times and Monitored Ions

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~15.2255297338
C17:0 TAP (IS)~16.1269311352

Retention times are approximate and may vary depending on the specific GC-MS system and column.

Visualizations

Signaling Pathway

Palmitic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmitic Acid Palmitic Acid TLR4 TLR4 Palmitic Acid->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates & Activates

Caption: Palmitic acid-induced inflammatory signaling pathway via TLR4.

Experimental Workflow

Experimental_Workflow Start Start: Plasma Sample Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Start->Lipid_Extraction Drying Solvent Evaporation (Nitrogen Stream) Lipid_Extraction->Drying Derivatization Derivatization with 2,2,2-trifluoropropanol (100°C, 1 hr) Drying->Derivatization Phase_Separation Liquid-Liquid Extraction (Hexane) Derivatization->Phase_Separation GCMS_Analysis GC-MS Analysis Phase_Separation->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis End End: Palmitic Acid Concentration Data_Analysis->End

Caption: Workflow for quantification of palmitic acid in plasma.

References

Formulation of 16:0 TAP for In Vivo Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-3-trimethylammonium-propane, commonly known as 16:0 TAP, is a cationic lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for in vivo drug delivery.[1][2] As a permanently charged cationic lipid, this compound facilitates the encapsulation of negatively charged therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), and promotes cellular uptake.[2][3] This document provides detailed application notes and protocols for the formulation, characterization, and in vivo application of this compound-containing LNPs, with a specific focus on mRNA delivery. The protocols outlined are intended to provide a framework for researchers developing LNP-based therapeutics.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,2-dipalmitoyl-3-trimethylammonium-propane (chloride salt)[1]
Abbreviation This compound[2]
CAS Number 139984-36-4[1]
Molecular Formula C₃₈H₇₆NO₄Cl[1]
Molecular Weight 646.47 g/mol [1]
Lipid Type Fixed Cationic Lipid[2]

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs for mRNA Delivery

This protocol describes the formulation of LNPs incorporating this compound for targeted in vivo mRNA delivery, based on the Selective Organ Targeting (SORT) technology. The specified molar ratios are designed for preferential delivery to the lungs.

Materials:

  • This compound

  • 5A2-SC8 (or a similar ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k or C14-PEG2k)

  • mRNA encoding the protein of interest

  • Ethanol (100%, molecular biology grade)

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (MWCO 3.5 kDa)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of this compound, 5A2-SC8, DOPE, cholesterol, and DMG-PEG2k in 100% ethanol.

    • Combine the lipid stock solutions in a sterile tube to achieve the following molar ratio: 50% this compound, 11.9% 5A2-SC8, 11.9% DOPE, 23.8% cholesterol, and 2.4% DMG-PEG2k.

    • The final lipid concentration in the ethanol mixture should be between 10-25 mM.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.2 mg/mL).

  • LNP Assembly via Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Dialysis:

    • Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove ethanol and non-encapsulated mRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

G cluster_prep Solution Preparation cluster_assembly LNP Assembly cluster_purification Purification & Final Formulation Lipids in Ethanol Lipids in Ethanol Microfluidic Mixing Microfluidic Mixing Lipids in Ethanol->Microfluidic Mixing mRNA in Citrate Buffer mRNA in Citrate Buffer mRNA in Citrate Buffer->Microfluidic Mixing Dialysis (vs. PBS) Dialysis (vs. PBS) Microfluidic Mixing->Dialysis (vs. PBS) Sterile Filtration Sterile Filtration Dialysis (vs. PBS)->Sterile Filtration Final LNP Product Final LNP Product Sterile Filtration->Final LNP Product

Fig. 1: Experimental workflow for the formulation of this compound LNPs.
Protocol 2: Characterization of this compound LNPs

1. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate at 25°C.

2. mRNA Encapsulation Efficiency using RiboGreen Assay:

  • Prepare a standard curve of the free mRNA in TE buffer.

  • Prepare two sets of LNP dilutions: one in TE buffer and another in TE buffer containing 2% Triton X-100 to lyse the LNPs.

  • Add the RiboGreen reagent to all samples and standards.

  • Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

Table 1: Expected Physicochemical Characteristics of this compound LNPs
ParameterExpected Value
Hydrodynamic Diameter 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential +10 to +40 mV
Encapsulation Efficiency > 90%

Note: These are typical values and may vary depending on the specific formulation parameters and payload.

Table 2: Comparative In Vivo Efficacy of TAP-Series SORT LNPs

This table summarizes the relative in vivo performance of LNPs formulated with different TAP lipids for lung-specific mRNA delivery, as assessed by bioluminescence imaging of luciferase expression.

LNP Formulation (SORT lipid)Relative Lung BioluminescenceOrgan Specificity (Lung)Off-target Delivery (Liver, Spleen)Reference
18:1 TAP HighHighLow[2]
This compound Lower than 18:1 TAPSimilar to 18:1 TAPLow[2]
14:0 TAP Lower than 18:1 TAPSimilar to 18:1 TAPLow[2]
18:0 TAP Similar to 18:1 TAPLower than 18:1 TAPHigher than 18:1 TAP[2]

In Vivo Drug Delivery Protocol

Protocol 3: In Vivo Administration and Biodistribution Study in Mice

Materials:

  • This compound LNP formulation encapsulating a reporter mRNA (e.g., Luciferase)

  • C57BL/6 mice (6-8 weeks old)

  • Sterile syringes and needles

  • In vivo imaging system (IVIS) or similar

  • D-luciferin (for luciferase-expressing models)

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice for at least one week before the experiment.

  • LNP Administration:

    • Administer the this compound LNP suspension via intravenous (tail vein) injection. A typical dose is 0.1 - 1.0 mg/kg of mRNA.

  • In Vivo Imaging (for reporter gene expression):

    • At desired time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice.

    • If using a luciferase reporter, administer D-luciferin via intraperitoneal injection.

    • Acquire bioluminescence images using an IVIS to assess the location and intensity of protein expression.

  • Ex Vivo Biodistribution:

    • At the end of the study, euthanize the mice.

    • Perfuse with saline and harvest major organs (lungs, liver, spleen, heart, kidneys).

    • Homogenize the tissues and quantify the amount of mRNA or expressed protein using appropriate methods (e.g., qRT-PCR, ELISA).

    • Alternatively, for reporter genes, image the excised organs using an IVIS.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The positively charged surface of this compound-containing LNPs facilitates interaction with the negatively charged cell membrane, leading to cellular uptake primarily through endocytosis.[2] Once inside the cell, the LNPs are enclosed within endosomes. For the encapsulated drug (e.g., mRNA) to be effective, it must be released from the endosome into the cytoplasm. The cationic nature of this compound is thought to contribute to the disruption of the endosomal membrane, facilitating this critical endosomal escape.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound LNP (+ charge) Endosome Early Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape mRNA mRNA

Fig. 2: Cellular uptake and endosomal escape of this compound LNPs.

Conclusion

This compound is a valuable cationic lipid for the formulation of LNPs for in vivo drug delivery. The protocols and data presented herein provide a comprehensive guide for researchers working with this lipid. While this compound-based SORT LNPs show promise for lung-targeted delivery, further optimization may be required to enhance potency compared to other TAP analogs. The provided methodologies for formulation, characterization, and in vivo evaluation will aid in the systematic development and assessment of novel LNP-based therapies.

References

Application Notes and Protocols for GC-MS Fatty Acid Analysis Using 16:0 TAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of fatty acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves the extraction of total lipids, saponification, and derivatization to fatty acid methyl esters (FAMEs), with 1,2,3-trihexadecanoyl-sn-glycerol (16:0 TAP or Tripalmitin) utilized as an internal standard.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids. Due to their low volatility, fatty acids require derivatization into more volatile forms, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[1][2][3][4][5][6] Accurate quantification is achieved by the inclusion of an internal standard to correct for sample loss during the multi-step sample preparation process.[7][8][9][10] This protocol details the use of this compound as an internal standard, which, upon hydrolysis, yields palmitic acid (16:0).

Experimental Protocols

I. Reagents and Materials
  • Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Toluene

  • Reagents for Extraction: Butylated hydroxytoluene (BHT)

  • Reagents for Saponification: 0.5 M KOH in methanol

  • Reagents for Derivatization: 14% Boron trifluoride in methanol (BF3-Methanol)

  • Internal Standard: 1,2,3-trihexadecanoyl-sn-glycerol (this compound) solution (1 mg/mL in toluene)

  • Other Reagents: Saturated NaCl solution, Anhydrous sodium sulfate

  • Sample Types: Plasma, serum, cell pellets, or tissue homogenates

II. Sample Preparation and Lipid Extraction (Folch Method)
  • To a 1.5 mL glass vial, add 50 µL of the biological sample (e.g., plasma).

  • Add 10 µL of the 1 mg/mL this compound internal standard solution.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 50 µg/mL BHT to prevent oxidation.[7][11][12]

  • Vortex the mixture vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

III. Saponification and Derivatization to FAMEs
  • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

  • Incubate the mixture at 80°C for 10 minutes in a heating block or water bath. This step hydrolyzes the ester linkages in lipids, including the this compound internal standard, to yield free fatty acids.[4]

  • Cool the sample to room temperature.

  • Add 1 mL of 14% BF3-Methanol solution.[3][13]

  • Incubate at 80°C for another 10 minutes to convert the free fatty acids to FAMEs.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane extract to a GC vial for analysis.

IV. GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-FATWAX UI capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar polar column.[14]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 250°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.[13][15]

Data Presentation

The following tables summarize typical quantitative data for fatty acid concentrations in human plasma, presented as mean ± standard deviation.

Table 1: Saturated Fatty Acid Concentrations in Human Plasma (µg/mL)

Fatty AcidCommon NameMean ConcentrationStandard Deviation
14:0Myristic Acid35.812.4
16:0Palmitic Acid650.2150.7
18:0Stearic Acid280.565.3

Table 2: Unsaturated Fatty Acid Concentrations in Human Plasma (µg/mL)

Fatty AcidCommon NameMean ConcentrationStandard Deviation
16:1n7Palmitoleic Acid45.118.9
18:1n9Oleic Acid580.6130.2
18:2n6Linoleic Acid950.3210.8
20:4n6Arachidonic Acid250.770.1
20:5n3Eicosapentaenoic Acid (EPA)50.225.5
22:6n3Docosahexaenoic Acid (DHA)90.440.1

Note: The data presented are representative values from published literature and may vary depending on the study population and experimental conditions.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Saponification & Derivatization cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Saponification Saponification (0.5M KOH in Methanol) Dry_Extract->Saponification Derivatization FAME Derivatization (14% BF3-Methanol) Saponification->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis (FAME Separation & Detection) FAME_Extraction->GCMS Data_Processing Data Processing (Peak Integration) GCMS->Data_Processing Quantification Quantification (Internal Standard Method) Data_Processing->Quantification Results Fatty Acid Profile (Concentrations) Quantification->Results

Caption: Workflow for GC-MS analysis of fatty acids.

References

Application Notes and Protocols for Stable Isotope Tracing of 16:0 (Palmitic Acid) Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific tracer "16:0 TAP" (16:0-trimethylsilyl-2-deutero-3-trimethylsilyloxy-propanoate) requested in the topic was not found in the reviewed scientific literature. The following application notes and protocols are based on established and widely used stable isotope tracing methods for studying the metabolism of 16:0 (palmitic acid).

Application Notes

Stable isotope tracing is a powerful technique for quantitatively studying the dynamics of metabolic pathways in vitro and in vivo. By supplying cells or organisms with substrates enriched in stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these isotopes into downstream metabolites, providing insights into metabolic fluxes. In the context of lipid metabolism, tracing the fate of 16:0 (palmitic acid), a central fatty acid, can elucidate key processes such as de novo fatty acid synthesis, fatty acid uptake and elongation, and incorporation into complex lipids.

Key Applications:

  • Quantifying De Novo Lipogenesis: The synthesis of fatty acids from non-lipid precursors, such as glucose or glutamine, can be traced using ¹³C-labeled substrates. The incorporation of ¹³C into the palmitate backbone allows for the calculation of the fractional contribution of de novo synthesis to the total palmitate pool.[1][2]

  • Assessing Fatty Acid Uptake and Elongation: By providing labeled palmitate (e.g., ¹³C₁₆-palmitate) in the culture medium, its uptake and subsequent elongation to stearate (18:0) and other longer-chain fatty acids can be monitored.[3][4]

  • Investigating Fatty Acid Oxidation: The catabolism of fatty acids for energy production can be studied by tracing the appearance of labeled CO₂ or by monitoring the enrichment of labeled water from deuterated fatty acid tracers.[5]

  • Elucidating Complex Lipid Remodeling: The incorporation of labeled palmitate into various classes of complex lipids, such as phospholipids and triglycerides, provides insights into the dynamics of lipid remodeling and storage.[3][4][6]

  • Understanding Disease Metabolism: Stable isotope tracing of palmitate is widely used in cancer research to understand the altered lipid metabolism of tumor cells and in studies of metabolic diseases like non-alcoholic fatty liver disease (NAFLD) to investigate lipotoxicity.[4][7][8]

Experimental Protocols

Protocol 1: In Vitro Cell Labeling with ¹³C-Glucose for De Novo Lipogenesis Analysis

This protocol describes the labeling of cultured cells with U-¹³C₆-glucose to trace de novo synthesis of palmitate.

Materials:

  • Cell culture medium deficient in glucose

  • U-¹³C₆-glucose

  • Dialyzed fetal bovine serum (FBS)

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Scraper

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with U-¹³C₆-glucose to the desired final concentration (e.g., 10 mM) and dialyzed FBS.

  • Labeling:

    • Aspirate the regular growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells for a specific period (e.g., 8, 16, or 24 hours) under standard culture conditions to achieve a metabolic steady state.

  • Metabolite Quenching and Cell Harvesting:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold methanol to cover the cell monolayer and quench metabolism.

    • Scrape the cells in methanol and transfer the cell suspension to a microcentrifuge tube.

  • Proceed to Lipid Extraction.

Protocol 2: Lipid Extraction and Saponification

This protocol describes the extraction of total lipids from cultured cells and their subsequent saponification to release free fatty acids.

Materials:

  • Cell suspension in methanol (from Protocol 1)

  • Chloroform

  • 0.9% NaCl solution

  • 30% KOH in water

  • 95% Ethanol

  • 1 M HCl

  • Hexane

  • Nitrogen gas for evaporation

Procedure:

  • Lipid Extraction (Folch Method):

    • To the cell suspension in methanol, add chloroform to achieve a chloroform:methanol ratio of 2:1 (v/v).

    • Vortex thoroughly for 15 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent from the extracted lipids under a stream of nitrogen gas.

  • Saponification:

    • To the dried lipid film, add 1 ml of 95% ethanol and 100 µl of 30% KOH.

    • Vortex and incubate at 80°C for 1 hour.

  • Fatty Acid Extraction:

    • Cool the sample to room temperature.

    • Add 1 ml of hexane and 0.5 ml of 1 M HCl to acidify the mixture.

    • Vortex vigorously and centrifuge at 2,000 x g for 5 minutes.

    • Collect the upper hexane layer containing the free fatty acids.

    • Repeat the hexane extraction once more and pool the hexane layers.

  • Drying: Evaporate the hexane under a stream of nitrogen gas. The sample is now ready for derivatization.

Protocol 3: Fatty Acid Derivatization for GC-MS Analysis (Silylation)

This protocol describes the silylation of free fatty acids to their trimethylsilyl (TMS) esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried free fatty acid sample (from Protocol 2)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • GC-MS vials with inserts

Procedure:

  • Derivatization:

    • To the dried fatty acid sample, add 50 µl of pyridine and 50 µl of MSTFA.

    • Cap the vial tightly and vortex.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC-MS vial with an insert.

    • Inject an appropriate volume (e.g., 1 µl) into the GC-MS system.

    • Analyze the mass isotopologue distribution of the palmitate-TMS derivative to determine the extent of ¹³C incorporation.

Data Presentation

Table 1: Isotopic Enrichment of Palmitate and Related Metabolites in ¹³C₁₆-Palmitate Labeled HepG2 Cells.

MetaboliteIsotopeEnrichment (M+16)
PalmitoylcarnitineM+16Detected
LysoPC(16:0)M+16Detected
PC(32:0)M+16Detected
PC(32:0)M*+32Detected

Data adapted from a study on HepG2 cells incubated with ¹³C₁₆-palmitic acid, indicating the incorporation of the labeled palmitate into various lipid species.[4] M denotes the mass-to-charge ratio of the unlabeled metabolite.*

Table 2: Fractional Synthesis of Fatty Acids in Cell Culture Determined by ²H₂O Labeling.

Cell LineFatty AcidFractional Synthesis (%)
Hep G2Palmitate (16:0)77
Hep G2Stearate (18:0)65
MCA SarcomaPalmitate (16:0)70
MCA SarcomaStearate (18:0)35

This table summarizes the percentage of fatty acids synthesized de novo in different cell lines, as determined by the incorporation of deuterium from deuterated water.[2]

Visualizations

G cluster_0 Cytosol cluster_1 Mitochondrion Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate AcetylCoA_mit Acetyl-CoA Pyruvate_mit Pyruvate Pyruvate->Pyruvate_mit Citrate_cyt Citrate AcetylCoA ¹³C-Acetyl-CoA Citrate_cyt->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase AcetylCoA->FAS MalonylCoA->FAS Palmitate ¹³C-Palmitate (16:0) FAS->Palmitate Citrate_mit Citrate AcetylCoA_mit->Citrate_mit Citrate_mit->Citrate_cyt TCA TCA Cycle Citrate_mit->TCA Pyruvate_mit->AcetylCoA_mit G Start Start: Cell Culture Labeling Incubate with Stable Isotope Tracer (e.g., ¹³C-Glucose) Start->Labeling Quench Quench Metabolism & Harvest Cells Labeling->Quench Extract Lipid Extraction Quench->Extract Hydrolyze Saponification (optional, for total FA) Extract->Hydrolyze Analysis Mass Spectrometry (GC-MS or LC-MS) Extract->Analysis For intact lipids Derivatize Derivatization (e.g., Silylation for GC-MS) Hydrolyze->Derivatize Derivatize->Analysis Data Data Analysis: Isotopologue Distribution Analysis->Data Flux Metabolic Flux Calculation Data->Flux G cluster_0 Cellular Fatty Acid Pools DeNovo De Novo Synthesis (from ¹³C-Glucose) TotalFA Total Palmitate Pool (16:0) DeNovo->TotalFA Uptake Exogenous Uptake (from ¹³C-Palmitate) Uptake->TotalFA Elongation Elongation TotalFA->Elongation Desaturation Desaturation TotalFA->Desaturation Oxidation ß-Oxidation TotalFA->Oxidation Storage Incorporation into Complex Lipids TotalFA->Storage

References

Application Notes and Protocols for Cell Culture Transfection using 16:0 TAP-based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern biological research and therapeutic development. Cationic lipid-based reagents are widely utilized for their efficiency in delivering genetic material such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA). 1,2-dipalmitoyl-3-trimethylammonium-propane (16:0 TAP), also known as DPTAP, is a saturated cationic lipid that serves as a key component in the formulation of liposomes and lipid nanoparticles (LNPs) for transfection.[1][2] Its positively charged headgroup facilitates the complexation with negatively charged nucleic acids, while its saturated lipid tails influence the biophysical properties of the delivery vehicle, impacting transfection efficiency and cytotoxicity.[3][4]

These application notes provide a detailed protocol for the preparation and use of this compound-based liposomes for cell culture transfection. It also includes data on the expected performance of these formulations and discusses the underlying mechanisms of action.

Data Presentation

The efficiency and cytotoxicity of this compound-based transfection reagents are highly dependent on the formulation, including the choice of helper lipids and the ratio of lipids to nucleic acids. The following tables summarize the expected trends in transfection performance based on formulation parameters.

Table 1: Influence of Helper Lipids on Transfection Efficiency and Cell Viability

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Relative Transfection EfficiencyRelative Cell ViabilityCell LinesReference
This compound (analog)DOPE1:1+++++Various[5]
This compound (analog)Cholesterol1:1+++++Various[6]
This compound (analog)NoneN/A++Various[7][8]

Data is synthesized from studies on analogous cationic lipids like DOTAP, as direct comparative studies with this compound are limited. Trends are expected to be similar.

Table 2: Effect of Cationic Lipid to Nucleic Acid Ratio on Transfection Performance

Cationic Lipid FormulationN/P Ratio*Transfection EfficiencyCell ViabilityNotesReference
This compound-basedLow (e.g., 2:1)ModerateHighSub-optimal complexation may occur.[7]
This compound-basedOptimal (e.g., 5:1 - 10:1)HighModerateCell-type dependent; optimization is crucial.[9]
This compound-basedHigh (e.g., >15:1)DecreasedLowIncreased cytotoxicity is often observed.[9]

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

Experimental Protocols

This section details the preparation of this compound-containing liposomes using the thin-film hydration and extrusion method, followed by a general protocol for cell transfection.

Protocol 1: Preparation of this compound-based Liposomes

Materials:

  • 1,2-dipalmitoyl-3-trimethylammonium-propane (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (or Cholesterol)

  • Chloroform

  • Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the chosen helper lipid (e.g., DOPE) in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for this compound, this is approximately 53°C).[6]

    • Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.[10]

  • Hydration:

    • Warm the hydration buffer to the same temperature as the water bath.

    • Add the warm hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration (typically 1-5 mg/mL).

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[10]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.[10]

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an empty syringe in the opposite port.

    • Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process will generate unilamellar vesicles (liposomes) with a more uniform size distribution.[11]

    • The resulting liposome solution can be stored at 4°C for short-term use.

Protocol 2: Cell Transfection with this compound-based Liposomes

Materials:

  • Prepared this compound-based liposomes

  • Nucleic acid (pDNA, mRNA, or siRNA)

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • Complete cell culture medium

  • Cells to be transfected

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Formation of Liposome-Nucleic Acid Complexes (Lipoplexes):

    • For each transfection, dilute the required amount of nucleic acid in serum-free medium in one tube.

    • In a separate tube, dilute the corresponding amount of the this compound-based liposome solution in serum-free medium. The optimal lipid-to-nucleic acid ratio should be determined empirically but a starting point of 5:1 to 10:1 (w/w) is recommended.

    • Combine the diluted nucleic acid and the diluted liposome solutions. Mix gently by pipetting up and down. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells.

    • Add the lipoplex-containing medium to the cells dropwise.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours, depending on the nucleic acid being delivered and the desired assay.

    • Analyze the cells for gene expression (e.g., via fluorescence microscopy for reporter genes, qPCR for mRNA levels, or western blotting for protein expression) or gene silencing.

    • Assess cell viability using a suitable assay (e.g., MTT or trypan blue exclusion).

Visualization of Workflow and Mechanisms

Experimental Workflow

G cluster_prep Liposome Preparation cluster_transfection Transfection Protocol lipid_film 1. Lipid Film Formation (this compound + Helper Lipid) hydration 2. Hydration (Formation of MLVs) lipid_film->hydration extrusion 3. Extrusion (Formation of LUVs) hydration->extrusion complex_formation 5. Lipoplex Formation (Liposomes + Nucleic Acid) extrusion->complex_formation cell_seeding 4. Cell Seeding transfection 6. Transfection (Addition to Cells) cell_seeding->transfection complex_formation->transfection analysis 7. Post-Transfection Analysis transfection->analysis

Caption: Workflow for this compound-based liposome preparation and cell transfection.

Signaling Pathway: Cationic Lipid-Mediated Transfection

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipoplex Lipoplex (this compound Liposome + Nucleic Acid) endosome Endosome lipoplex->endosome Endocytosis endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import (for pDNA) endosomal_escape->cytoplasm Nucleic Acid Release

Caption: General mechanism of cationic lipid-mediated nucleic acid delivery.

Conclusion

This compound is a valuable cationic lipid for the formulation of non-viral gene delivery vectors. By optimizing the formulation with appropriate helper lipids and controlling the lipid-to-nucleic acid ratio, researchers can achieve efficient transfection with acceptable cytotoxicity in a variety of cell lines. The provided protocols offer a starting point for the successful application of this compound-based transfection in research and drug development. Further optimization for specific cell types and nucleic acid payloads is recommended to achieve maximal efficacy.

References

Troubleshooting & Optimization

Technical Support Center: 16:0 TAP Solubility in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 16:0 TAP (N-(1-oxohexadecyl)-N'-(3,4,5-trimethoxybenzyl)phosphoric acid triamide) in methanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general solubility?

This compound is a cationic lipid commonly used in research, particularly for the formation of lipid nanoparticles for applications like mRNA delivery.[1] While it is a powder at room temperature, its solubility can be challenging in single-solvent systems. It is often cited as being soluble in a mixture of chloroform and methanol, typically in a 9:1 ratio.[2][3]

Q2: I am having trouble dissolving this compound in pure methanol. Is this expected?

Yes, it is not uncommon to experience difficulty when dissolving this compound in pure methanol, especially at higher concentrations. While the phosphoric acid headgroup can form hydrogen bonds with methanol, the long C16 alkyl chain (palmitoyl group) is nonpolar and can hinder solubility in polar solvents like methanol.[4][5] For similar compounds, solubility in organic solvents can be limited to concentrations around 1 mg/mL.

Q3: Are there recommended solvent mixtures for dissolving this compound?

For many applications, a co-solvent system is recommended. The most frequently cited solvent mixture for this compound and other lipids is a combination of chloroform and methanol.[2][3] A common starting point is a 9:1 (v/v) chloroform:methanol mixture. For related compounds, more complex mixtures including chloroform, methanol, water, and even ammonium hydroxide have been used to achieve solubilization.[6]

Q4: How does temperature affect the solubility of this compound in methanol?

Generally, for many compounds, increasing the temperature will increase solubility.[4][7] Gently warming the methanol may aid in the dissolution of this compound. However, it is crucial to be mindful of the solvent's boiling point and the potential for degradation of the lipid at elevated temperatures. Always use a sealed container and gentle heating.

Q5: Could the quality of my this compound or methanol be causing solubility issues?

It is possible. Ensure that the this compound is of high purity (>99%) and has been stored correctly, typically at -20°C in a dry environment, as lipids can degrade over time. The methanol should be of an appropriate grade (e.g., analytical or HPLC grade) and anhydrous, as water content can affect solubility.

Troubleshooting Guide

Issue: this compound is not dissolving or is forming a suspension in methanol.

This is a common issue that can often be resolved by modifying the dissolution protocol.

Troubleshooting Steps:

  • Verify Purity and Storage: Confirm that the this compound and methanol are of high purity and have been stored under the recommended conditions.

  • Reduce Concentration: Attempt to dissolve a smaller amount of this compound to see if the issue is concentration-dependent.

  • Gentle Heating: Warm the solvent to a temperature between 30-40°C. Use a water bath for even heating and avoid direct heat.

  • Sonication: Use a bath sonicator to provide energy to break up aggregates and promote dissolution. Be cautious with probe sonicators as they can generate significant heat.

  • Use a Co-Solvent: If using pure methanol, consider preparing a chloroform:methanol (e.g., 9:1 v/v) mixture and attempt to dissolve the this compound in this co-solvent.[2][3]

  • Incremental Addition: Add the this compound powder to the solvent in small increments while continuously vortexing or stirring.

Issue: The solution is cloudy or contains visible particulates after dissolution.

Cloudiness or particulates may indicate incomplete dissolution or the presence of impurities.

Troubleshooting Steps:

  • Extended Sonication/Vortexing: Continue to apply energy through sonication or vortexing for a longer period.

  • Hot Filtration (Advanced): If impurities are suspected, a hot filtration step could be considered. This involves dissolving the compound in a minimal amount of hot solvent and then filtering it to remove insoluble impurities. However, this is a more advanced technique and may lead to product loss.[8]

  • Centrifugation and Analysis: Centrifuge the sample to pellet the undissolved material. The supernatant can be carefully removed. Analyze both the supernatant and the pellet (if possible) to determine if the undissolved material is this compound or an impurity.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in a Chloroform:Methanol Co-Solvent

  • Materials:

    • This compound powder

    • Chloroform (analytical grade)

    • Methanol (analytical grade, anhydrous)

    • Glass vial with a PTFE-lined cap

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Prepare a 9:1 (v/v) chloroform:methanol solvent mixture. For example, add 9 mL of chloroform and 1 mL of methanol to a clean, dry glass container.

    • Weigh the desired amount of this compound powder and add it to a clean, dry glass vial.

    • Add the appropriate volume of the chloroform:methanol mixture to the vial to achieve the desired concentration.

    • Cap the vial tightly and vortex for 1-2 minutes.

    • If the powder is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.

    • Visually inspect the solution for any undissolved particulates.

Quantitative Data Summary

CompoundSolvent/MixtureReported Solubility
This compound Chloroform:MethanolSoluble (often used in a 9:1 ratio)[2][3]
16:0 PA (DPPA) Organic SolventsDifficult to solubilize above 1 mg/mL[6]
Chloroform/Methanol/Water/Ammonium Hydroxide (65:35:4:4)Soluble[6]
50% Ethanol~1 mg/mL[6]
16:0 EPC DMSOSoluble at 1 mg/mL[9]
EthanolSoluble at 5 mg/mL[9]
Chloroform:Methanol:Water (65:25:4)Soluble at 5 mg/mL[9]

Visualizations

experimental_workflow cluster_start Start: Undissolved this compound in Methanol cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start This compound powder + Methanol step1 Verify Purity & Storage Conditions start->step1 step2 Gentle Warming (30-40°C) step1->step2 If no dissolution success Clear Solution: This compound Dissolved step1->success If successful step3 Sonication step2->step3 If still undissolved step2->success If successful step4 Use Co-Solvent (e.g., Chloroform:Methanol 9:1) step3->step4 If particulates remain step3->success If successful step4->success If successful fail Issue Persists: Consult Further step4->fail If unsuccessful

Caption: Troubleshooting workflow for dissolving this compound in methanol.

signaling_pathway cluster_formulation Lipid Nanoparticle (LNP) Formulation cluster_delivery Cellular Delivery cluster_expression Protein Expression tap This compound (Cationic Lipid) lnp Self-Assembly into LNP tap->lnp helper Helper Lipids (e.g., DOPE, Cholesterol) helper->lnp peg PEG-Lipid peg->lnp mrna mRNA Cargo mrna->lnp cell Target Cell Membrane lnp->cell LNP interacts with cell endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release Cationic lipid facilitates translation mRNA Translation release->translation protein Therapeutic Protein translation->protein

References

Technical Support Center: LC-MS Analysis of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LC-MS analysis utilizing deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on achieving optimal peak shape for deuterated internal standards.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific peak shape problems for your deuterated standards.

Guide 1: Systematic Troubleshooting of Poor Peak Shape

Poor peak shape, including tailing, fronting, splitting, or broadening, can compromise the accuracy and precision of your quantitative analysis.[1] This guide provides a step-by-step approach to identify and rectify the root cause.

Step 1: Initial Assessment

First, determine the scope of the problem by examining your chromatograms. Does the poor peak shape affect all peaks, or is it specific to the deuterated standard and/or the non-deuterated analyte?

  • All Peaks Affected: This typically points to a system-wide issue.[2]

  • Only Analyte/Internal Standard Affected: This suggests a chemical or interaction-specific problem.

Step 2: Troubleshooting Workflow

Follow the appropriate workflow based on your initial assessment.

Diagram: General Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Workflow General Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed assessment Assess Scope: All peaks or specific peaks? start->assessment all_peaks All Peaks Affected assessment->all_peaks All specific_peaks Specific Peaks Affected assessment->specific_peaks Specific check_column Check Column: - Contamination - Void/Collapse - Frit Blockage all_peaks->check_column check_mobile_phase Check Mobile Phase: - pH - Buffer concentration - Solvent strength specific_peaks->check_mobile_phase check_system Check LC System: - Leaks - Extra-column volume - Pump issues check_column->check_system resolve_system Action: - Flush/Replace Column - Check fittings/tubing - Maintain pump check_system->resolve_system check_injection_solvent Check Injection Solvent: - Strength vs. Mobile Phase check_mobile_phase->check_injection_solvent check_isotope_effect Consider Isotope Effect: - Co-elution with analyte check_injection_solvent->check_isotope_effect resolve_specific Action: - Optimize mobile phase - Match injection solvent - Adjust chromatography for co-elution check_isotope_effect->resolve_specific

Caption: A logical workflow to diagnose the cause of poor peak shape.

Guide 2: Addressing Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[2]

Experimental Protocol to Mitigate Peak Tailing:

  • Lower Mobile Phase pH: For basic analytes, secondary interactions with residual silanol groups on the column's stationary phase are a common cause of tailing.[3] Lowering the mobile phase pH to around 3.0 or below can protonate these silanols, minimizing these interactions.[3]

    • Procedure: Prepare a mobile phase with a low pH additive, such as 0.1% formic acid.[3] Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting your sample.

  • Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase can help mask silanol interactions.

    • Procedure: If using a phosphate buffer at neutral pH, consider increasing the concentration from 10 mM to 25 mM.[3] Note that for LC-MS, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[3]

  • Use an End-Capped Column: These columns have stationary phases where the residual silanol groups are chemically bonded with a deactivating agent, reducing their availability for secondary interactions.[3]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Analyte

Mobile Phase pHPeak Asymmetry Factor (As)Observation
7.02.35Significant peak tailing.[4]
3.01.33Improved peak symmetry.[4]
Guide 3: Resolving Peak Fronting

Peak fronting is characterized by a broader first half of the peak and is often caused by column overload or sample solvent issues.[5]

Experimental Protocol to Address Peak Fronting:

  • Reduce Sample Load: Overloading the column with too much sample is a frequent cause of fronting.[3]

    • Procedure: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each dilution. If peak shape improves with dilution, you are likely experiencing mass overload.[3]

  • Adjust Injection Solvent: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion.[2]

    • Procedure: If possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest solvent possible that maintains solubility.

Guide 4: Troubleshooting Peak Splitting

Peak splitting can manifest as a "shoulder" on the main peak or two distinct peaks for a single analyte.[6]

Diagram: Troubleshooting Peak Splitting

Peak_Splitting_Troubleshooting Troubleshooting Peak Splitting start Peak Splitting Observed check_frit_void Check for Column Inlet Frit Blockage or Column Void start->check_frit_void injection_solvent_issue Injection Solvent Stronger Than Mobile Phase? check_frit_void->injection_solvent_issue No solution1 Action: Backflush or Replace Column check_frit_void->solution1 Yes coelution_issue Isotope Effect Causing Partial Separation? injection_solvent_issue->coelution_issue No solution2 Action: Match Injection Solvent to Mobile Phase injection_solvent_issue->solution2 Yes solution3 Action: Modify Chromatography to Ensure Co-elution coelution_issue->solution3

Caption: A decision tree for diagnosing the cause of split peaks.

Experimental Protocol to Investigate Peak Splitting:

  • Column Inspection and Maintenance: A partially blocked inlet frit or a void at the head of the column can cause the sample to be introduced unevenly, leading to split peaks.[6]

    • Procedure: Disconnect the column and inspect the inlet frit for discoloration or particulates. If possible, backflush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[7]

  • Injection Solvent Matching: As with peak fronting, a mismatch between the injection solvent and the mobile phase can lead to peak splitting.[2]

    • Procedure: Prepare your sample in a solvent that is as weak as or weaker than your initial mobile phase.

  • Address Isotope Effect: For deuterated standards, a slight difference in physicochemical properties can sometimes lead to partial chromatographic separation from the non-deuterated analyte, which can appear as peak splitting or a shoulder, especially if matrix effects differ between the two.[8]

    • Procedure: Adjusting chromatographic conditions such as the gradient slope or column temperature can help to achieve better co-elution.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard sometimes elute at a slightly different retention time than the non-deuterated analyte?

This phenomenon is known as the chromatographic isotope effect.[9] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, which can affect its interaction with the stationary phase.[8] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8]

Q2: Can the isotope effect lead to inaccurate quantification?

Yes, if the deuterated standard and the analyte separate chromatographically, they may be affected differently by matrix effects (ion suppression or enhancement), leading to inaccurate and imprecise results.[8] Ensuring co-elution is crucial for accurate quantification.[8]

Q3: How can I ensure my deuterated standard co-elutes with my analyte?

Optimizing your chromatographic method is key. You can try adjusting the mobile phase composition, the gradient profile, or the column temperature.[1] In some cases, switching to a different column chemistry may be necessary to achieve co-elution.[1]

Q4: What is the impact of column temperature on the peak shape of deuterated standards?

Increasing the column temperature generally leads to:

  • Decreased retention times: Due to lower mobile phase viscosity and faster analyte exchange between the mobile and stationary phases.[10]

  • Narrower peaks: Higher temperatures can improve mass transfer, resulting in more efficient peaks.[11]

  • Lower system backpressure: As the mobile phase viscosity decreases.[10]

However, it's important to ensure the mobile phase is pre-heated to the column temperature to avoid thermal gradients that can cause peak broadening.[11]

Table 2: General Effects of Increasing Column Temperature on Chromatographic Parameters

ParameterEffect of Increasing TemperatureRationale
Retention TimeDecreasesLower mobile phase viscosity and faster analyte kinetics.[10]
Peak WidthNarrows (improves efficiency)Improved mass transfer.[11]
BackpressureDecreasesReduced mobile phase viscosity.[10]
SelectivityMay changeThe effect on different analytes can vary.[10]

Q5: What are the ideal characteristics of a deuterated internal standard?

An ideal deuterated internal standard should have:

  • High Isotopic Enrichment: Typically ≥98% to minimize the contribution of any unlabeled analyte.[12]

  • Stable Label Position: Deuterium atoms should be on chemically stable positions to prevent H/D exchange with the solvent.[12]

  • Sufficient Deuteration: A mass difference of at least 3-4 Da is generally recommended to avoid isotopic crosstalk.

  • Co-elution with the Analyte: As discussed, this is critical for compensating for matrix effects.[8]

Q6: Can the purity of the deuterated standard affect peak shape?

While the isotopic and chemical purity of the standard are critical for accurate quantification, they are less likely to be a direct cause of poor peak shape.[12] However, impurities in the standard could potentially co-elute with the analyte or the standard and cause interference, which might be misinterpreted as a peak shape issue.

References

Technical Support Center: Optimizing 16:0 TAP Concentration for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of 1,2-dipalmitoyl-3-trimethylammonium-propane (16:0 TAP) and avoid ion suppression in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for ion suppression?

A1: this compound (1,2-dipalmitoyl-3-trimethylammonium-propane) is a cationic lipid commonly used in drug delivery systems, such as lipid nanoparticles for gene transfection.[1] Due to its permanently positive charge and potential for high concentrations in formulations, it can significantly interfere with the ionization of other analytes during mass spectrometry analysis, a phenomenon known as ion suppression. This interference can lead to inaccurate quantification and reduced sensitivity for your target molecules.

Q2: What is ion suppression in the context of LC-MS analysis?

A2: Ion suppression is a matrix effect that occurs in electrospray ionization (ESI) mass spectrometry. It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds in the sample matrix.[2][3] These interfering molecules, such as high concentrations of this compound, can compete for charge in the ESI droplet, alter the droplet's physical properties, and ultimately decrease the signal intensity of the analyte of interest.[4]

Q3: What are the common signs of ion suppression in my data?

A3: Common indicators of ion suppression include:

  • Decreased signal intensity or complete loss of signal for your analyte of interest.[1]

  • Poor reproducibility of analyte peak areas between injections.

  • Non-linear calibration curves, especially at higher concentrations.

  • Inaccurate and imprecise quantification of your target analyte.[4]

Q4: At what concentration is this compound likely to cause ion suppression?

A4: There is no single concentration at which this compound will universally cause ion suppression, as it depends on the specific analyte, matrix, and instrument conditions. However, high concentrations of lipids, in general, are known to cause this issue.[5] It is crucial to determine the optimal concentration range for your specific experiment through systematic dilution and testing.

Troubleshooting Guide

This guide provides a step-by-step approach to identify and mitigate ion suppression caused by this compound.

Issue: Reduced or no signal for the analyte of interest when this compound is present.

Step 1: Confirm Ion Suppression

Methodology: Post-Column Infusion Experiment

A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.

  • Procedure:

    • Infuse a standard solution of your analyte at a constant flow rate into the mass spectrometer, post-analytical column. This will generate a stable baseline signal for your analyte.

    • Inject a blank matrix sample that includes the this compound vehicle.

    • Monitor the analyte's signal. A drop in the baseline signal at the retention time of this compound or other matrix components indicates ion suppression.

Step 2: Optimize this compound Concentration

Methodology: Serial Dilution

Systematically reducing the concentration of this compound is the most direct way to combat ion suppression.

  • Procedure:

    • Prepare a series of dilutions of your sample containing this compound.

    • Analyze each dilution by LC-MS.

    • Plot the analyte signal intensity against the this compound concentration.

    • Identify the highest concentration of this compound that does not significantly suppress the analyte signal. This will be your optimal working concentration range.

Step 3: Enhance Sample Preparation

Methodology: Sample Cleanup

Removing interfering substances before LC-MS analysis can significantly reduce ion suppression.

  • Recommended Techniques:

    • Solid-Phase Extraction (SPE): Use SPE cartridges to separate the analyte of interest from the bulk of the this compound and other matrix components.[1]

    • Liquid-Liquid Extraction (LLE): This technique can partition the analyte and this compound into different solvent phases based on their solubility.[1]

Sample Preparation Technique Principle Suitability for this compound
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase.Effective for separating analytes from lipids based on polarity differences.
Liquid-Liquid Extraction (LLE) Differential solubility in immiscible liquids.Can be used to separate analytes from cationic lipids.
Step 4: Optimize Chromatographic Separation

Methodology: Method Development

Improving the chromatographic separation between your analyte and this compound can prevent them from entering the ion source at the same time.

  • Strategies:

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and this compound peaks.

    • Column Chemistry: Test different column stationary phases (e.g., C8, C18, HILIC) to achieve better separation.[6]

    • Mobile Phase Additives: The use of volatile mobile phase additives like ammonium formate or ammonium acetate can sometimes improve ionization and peak shape.[6]

Parameter Recommendation
LC Column Experiment with different column chemistries (e.g., C8, C18, Phenyl-Hexyl).
Mobile Phase Optimize the gradient elution to separate the analyte from this compound.
Flow Rate Adjust for optimal peak shape and separation.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration via Serial Dilution

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of your sample containing a known amount of this compound and your analyte of interest.

  • Create a Dilution Series: Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

  • LC-MS Analysis: Inject each dilution onto the LC-MS system and acquire the data for your analyte.

  • Data Analysis: Plot the peak area of your analyte against the concentration of this compound. The optimal concentration range is the highest concentration that does not cause a significant drop in the analyte's signal intensity.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution ReducedSignal Reduced/No Analyte Signal ConfirmSuppression Confirm Ion Suppression (Post-Column Infusion) ReducedSignal->ConfirmSuppression Start OptimizeConcentration Optimize this compound Concentration (Serial Dilution) ConfirmSuppression->OptimizeConcentration If Suppression Confirmed SamplePrep Enhance Sample Preparation (SPE/LLE) OptimizeConcentration->SamplePrep If Still Suppressed OptimalSignal Optimal Analyte Signal OptimizeConcentration->OptimalSignal If Resolved ChromaOpt Optimize Chromatography SamplePrep->ChromaOpt If Still Suppressed SamplePrep->OptimalSignal If Resolved ChromaOpt->OptimalSignal IonSuppressionFactors cluster_causes Primary Causes cluster_mechanisms Mechanisms IonSuppression Ion Suppression HighConcentration High this compound Concentration ChargeCompetition Competition for Charge HighConcentration->ChargeCompetition DropletProperties Altered Droplet Properties HighConcentration->DropletProperties AnalytePrecipitation Analyte Precipitation HighConcentration->AnalytePrecipitation MatrixEffects Matrix Effects MatrixEffects->ChargeCompetition MatrixEffects->DropletProperties ChargeCompetition->IonSuppression DropletProperties->IonSuppression AnalytePrecipitation->IonSuppression

References

degradation of 16:0 TAP internal standard during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of the 16:0 TAP (N-palmitoyl-D-erythro-sphingosylphosphorylcholine) internal standard during storage. This resource is intended for researchers, scientists, and drug development professionals utilizing this standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound, also known as N-palmitoylsphingomyelin, is a synthetic sphingolipid.[1] It is commonly used as an internal standard in mass spectrometry-based lipidomics. Internal standards are crucial for accurate quantification as they are added to samples in a known amount to account for variations during sample preparation, extraction, and analysis.[2][3] An ideal internal standard is chemically similar to the analytes of interest but isotopically or structurally distinct to be differentiated by the analytical instrument.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Most manufacturers recommend storing this compound, whether in powder or chloroform solution, at -20°C.[4][5][6] This low temperature is intended to minimize chemical and enzymatic degradation over time. The stated stability is often up to one year when stored correctly.[5]

Q3: What are the potential degradation pathways for this compound during storage?

  • Hydrolysis of the phosphocholine headgroup: This can be catalyzed by contaminating enzymes (sphingomyelinases) or occur through chemical hydrolysis, resulting in the formation of N-palmitoyl-D-erythro-sphingosine (ceramide 16:0) and phosphocholine.[7][8][9]

  • Hydrolysis of the N-acyl linkage: This reaction, catalyzed by ceramidases, would break the amide bond, releasing palmitic acid and sphingosylphosphorylcholine.[10]

Oxidation is a less likely degradation pathway for this compound as it contains a saturated palmitoyl chain, which is not susceptible to peroxidation.[11] However, improper handling and storage can introduce contaminants that may promote other forms of degradation.

Troubleshooting Guide

This guide addresses common issues that may arise due to the degradation of the this compound internal standard.

Observed Problem Potential Cause Recommended Action
Decreased peak area/intensity of this compound in QC samples over time. Degradation of the internal standard stock solution.1. Prepare a fresh stock solution from a new vial of this compound. 2. Re-aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. 3. Verify the storage temperature of your freezer.
Appearance of unexpected peaks corresponding to ceramide 16:0 or sphingosylphosphorylcholine. Hydrolysis of the this compound internal standard.1. Confirm the identity of the degradation products using a pure standard if available. 2. Review storage conditions and handling procedures to minimize exposure to moisture and potential enzymatic contaminants. 3. Consider preparing stock solutions in an aprotic solvent to reduce hydrolysis.
High variability in quantitative results across a batch of samples. Inconsistent degradation of the internal standard or analyte.1. Ensure the internal standard is added to all samples at the very beginning of the sample preparation process.[3] 2. Use a fresh aliquot of the internal standard for each batch of samples. 3. Evaluate the stability of the entire analytical process by running QC samples at the beginning, middle, and end of the batch.
Complete absence of the this compound peak. Extensive degradation or error in adding the internal standard.1. Prepare a fresh dilution of the stock solution and inject it directly to confirm the integrity of the standard. 2. Review your standard operating procedure for adding the internal standard to ensure it was not missed.

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound under various storage conditions to illustrate the importance of proper storage. Note: This data is for illustrative purposes and is not derived from experimental studies on this compound.

Storage Condition Solvent Duration Hypothetical Degradation (%) Primary Degradation Product
-20°C (Recommended)Chloroform/Methanol (9:1, v/v)12 months< 1%Negligible
4°CChloroform/Methanol (9:1, v/v)3 months5 - 10%Ceramide 16:0
Room Temperature (~22°C)Chloroform/Methanol (9:1, v/v)1 month20 - 30%Ceramide 16:0
-20°C with multiple freeze-thaw cyclesChloroform/Methanol (9:1, v/v)6 months10 - 15%Ceramide 16:0

Experimental Protocols

Protocol 1: Assessment of this compound Stock Solution Stability

Objective: To monitor the degradation of the this compound internal standard stock solution over time.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform/methanol, 9:1 v/v) at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the stock solution into multiple small, single-use vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at the recommended -20°C.

  • Analysis:

    • At time zero, and at regular intervals (e.g., 1, 3, 6, and 12 months), take one aliquot for analysis.

    • Prepare a fresh working solution from the aliquot.

    • Analyze the working solution by LC-MS or another appropriate analytical technique.

    • Monitor the peak area of the this compound and look for the appearance of potential degradation products like ceramide 16:0.

  • Data Evaluation: Plot the peak area of this compound over time to assess its stability. A significant decrease in the peak area indicates degradation.

Visualizations

16_0_TAP This compound (N-palmitoylsphingomyelin) Ceramide_16_0 Ceramide 16:0 (N-palmitoyl-sphingosine) 16_0_TAP->Ceramide_16_0 Hydrolysis (Sphingomyelinase) Phosphocholine Phosphocholine 16_0_TAP->Phosphocholine Hydrolysis (Sphingomyelinase) Palmitic_Acid Palmitic Acid Ceramide_16_0->Palmitic_Acid Hydrolysis (Ceramidase) Sphingosylphosphorylcholine Sphingosylphosphorylcholine Ceramide_16_0->Sphingosylphosphorylcholine Hydrolysis (Ceramidase)

Caption: Potential degradation pathways of this compound internal standard.

cluster_prep Stock Solution Preparation & Storage cluster_analysis Stability Analysis Prep Prepare this compound Stock Solution Aliquot Aliquot into single-use vials Prep->Aliquot Store Store at -20°C Aliquot->Store Time_Points Analyze at T=0, 1, 3, 6, 12 months Store->Time_Points Analyze LC-MS Analysis Time_Points->Analyze Data Monitor Peak Area & Appearance of Degradants Analyze->Data

Caption: Workflow for assessing the stability of this compound stock solution.

References

troubleshooting low recovery of 16:0 TAP in sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 16:0 TAP (1,2-dipalmitoyl-3-trimethylammonium-propane) during sample preparation, with a focus on Solid Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery low, and where in the process could the loss be occurring?

Low recovery is a common issue in sample preparation, particularly during Solid Phase Extraction (SPE). The loss of your target analyte, this compound, can happen at several stages of the workflow. To identify the problematic step, it is crucial to systematically collect and analyze the fractions from each stage: the sample load, the wash solvent, and the final elution.[1][2] If the analyte is not found in any of these fractions, you may need to consider issues like analyte degradation or irreversible binding to the sorbent.[2]

The typical SPE process involves six key steps, with potential for analyte loss at three critical points: loading, washing, and elution.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Collection Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Prepare Sorbent Load 3. Load Sample Equilibrate->Load Introduce Sample Wash 4. Wash Interferences Load->Wash Remove Impurities loss1 Potential Loss Point: Analyte fails to bind. Load->loss1 Elute 5. Elute Analyte Wash->Elute Isolate Analyte loss2 Potential Loss Point: Analyte prematurely eluted. Wash->loss2 Collect 6. Collect & Evaporate Elute->Collect Final Product loss3 Potential Loss Point: Analyte retained on sorbent. Elute->loss3

Caption: Standard Solid Phase Extraction (SPE) workflow highlighting critical stages for analyte loss.
Q2: How do I troubleshoot the specific cause of my low this compound recovery?

A logical, step-by-step approach is the most effective way to troubleshoot. By analyzing each fraction of your SPE procedure, you can determine whether the issue is related to analyte retention or elution and apply the appropriate fix.

Troubleshooting_Flowchart Start Start: Low this compound Recovery CheckFractions Analyze Load & Wash Fractions. Is this compound present? Start->CheckFractions PoorRetention Problem: Poor Retention CheckFractions->PoorRetention Yes CheckColumn Analyze SPE sorbent post-elution or perform a second, stronger elution. Is this compound still on the column? CheckFractions->CheckColumn No RetentionSolutions Solutions: - Check sorbent choice (polarity/ion-exchange). - Adjust sample pH to increase binding. - Decrease loading flow rate. - Dilute sample with a weaker solvent. - Ensure proper cartridge conditioning. PoorRetention->RetentionSolutions PoorElution Problem: Incomplete Elution CheckColumn->PoorElution Yes Degradation Problem: Possible Analyte Degradation or Irreversible Binding CheckColumn->Degradation No ElutionSolutions Solutions: - Increase elution solvent strength (e.g., % organic). - Adjust pH to neutralize analyte. - Use a stronger elution solvent. - Increase solvent volume and/or add soak time. - Decrease elution flow rate. PoorElution->ElutionSolutions DegradationSolutions Solutions: - Check stability of this compound in sample matrix and solvents. - Use antioxidants or protect from light/heat. - Consider a different sorbent to avoid  strong secondary interactions. Degradation->DegradationSolutions

Caption: A logical flowchart for troubleshooting low analyte recovery in SPE.
Q3: How does my choice of SPE sorbent affect this compound recovery?

The selection of the sorbent is critical and must match the chemical properties of this compound.[3] As a molecule with a quaternary ammonium head group (cationic) and long hydrocarbon tails (nonpolar), this compound has both ionic and nonpolar characteristics.

  • Polarity Mismatch : Using a sorbent that does not adequately retain the analyte is a primary cause of low recovery. For example, if this compound fails to bind and is found in the loading fraction, your sorbent may not be appropriate.[1][3]

  • Retention Mechanisms :

    • Reversed-Phase (e.g., C18, C8) : Retains this compound via hydrophobic interactions with its 16-carbon acyl chains. This is effective for retaining the nonpolar aspect of the molecule.

    • Ion-Exchange (e.g., SCX, WCX) : Retains the positively charged quaternary ammonium head group. This provides a strong, specific interaction. For separating analytes from a matrix, ion-exchange often offers higher selectivity than reversed-phase.[3]

    • Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange) : These sorbents are often ideal as they can interact with both the nonpolar tails and the cationic head group, providing robust retention.

Q4: My this compound is lost during the sample loading step. How can I improve its retention?

If you have confirmed that this compound is present in the fraction collected during sample loading, its affinity for the sorbent is insufficient.[1] Consider the following solutions:

ParameterRecommended ActionRationale
Sample Solvent Dilute the sample with a weaker (more aqueous) solvent.[1]A strong organic solvent can prevent the analyte from binding to a reversed-phase sorbent.
Flow Rate Decrease the sample loading flow rate.[1][4]Slower flow allows more time for the interaction between this compound and the sorbent to reach equilibrium.[3]
Sample pH Adjust the sample pH to ensure the sorbent is appropriately charged (for ion-exchange).[1]For cation exchange, the sorbent's functional groups must be deprotonated (negatively charged) to bind the positively charged this compound.
Cartridge Conditioning Ensure the sorbent bed is fully wetted by following the recommended conditioning and equilibration steps.[1][5]Improper conditioning can lead to channeling and prevent the analyte from accessing the sorbent binding sites.[6]
Cartridge Capacity Check if you are overloading the cartridge. Use a larger cartridge or one with a higher loading capacity if necessary.[1][5]Exceeding the sorbent's capacity will cause the analyte to break through during loading.[5]
Q5: How can I ensure the complete elution of this compound from the SPE cartridge?

If you find that your analyte is not in the loading or wash fractions, it is likely strongly retained on the sorbent.[2] The goal of the elution step is to disrupt the analyte-sorbent interactions without co-eluting matrix interferences.[7]

ParameterRecommended ActionRationale
Elution Solvent Strength Increase the percentage of organic solvent (for reversed-phase) or use a stronger eluent.[3][7]A stronger solvent is needed to overcome the hydrophobic interactions between this compound's acyl chains and the sorbent.
pH Control For ion-exchange, adjust the eluent pH to neutralize the analyte or the sorbent, or add a competing counter-ion (e.g., volatile salts like ammonium formate).[3][7]Neutralizing the charge on either the analyte or the sorbent will disrupt the ionic interaction. A high concentration of a counter-ion will compete for binding sites.
Elution Volume Increase the volume of the elution solvent.[4][6] A second elution step can also be collected to check for residual analyte.[4]Insufficient solvent volume may not be enough to move the entire band of analyte off the column.
Flow Rate & Soak Time Decrease the elution flow rate and consider adding a "soak time" where the elution solvent sits in the cartridge for several minutes before being passed through.[1][4]This allows more time for the solvent to disrupt the analyte-sorbent interactions and for the analyte to diffuse out of the sorbent pores.[4]
Q6: Could this compound be degrading during my sample preparation?

Analyte stability is a critical factor that can be overlooked. Lipids can be susceptible to degradation under certain conditions.

  • Chemical Instability : Some compounds can degrade due to exposure to light, oxygen, or extreme temperatures during processing.[6][8] When evaporating solvent, for example, ensure the temperature is not too high.[4]

  • pH-Dependent Instability : The stability of some molecules can be pH-dependent.[9] Ensure the pH used during extraction and elution is compatible with this compound.

  • Contaminated Solvents : In rare cases, contaminants in solvents can react with the analyte. One study found that certain brands of chloroform contained impurities that reacted with N-oleoylethanolamine, a similar lipid mediator.[9]

If you suspect degradation, consider adding antioxidants, protecting samples from light, and minimizing processing time and temperature.[6]

Experimental Protocols

Protocol: Systematic Troubleshooting of Low SPE Recovery

This protocol provides a methodical approach to identify the source of analyte loss during SPE.

Objective: To determine which step in the SPE workflow (loading, washing, or elution) is responsible for the low recovery of this compound.

Methodology:

  • Prepare for Fraction Collection: Label separate collection tubes for each step: "Load Through," "Wash 1," "Wash 2," etc., and "Elution 1." If you suspect incomplete elution, also prepare a tube for "Elution 2."

  • Standard SPE Procedure: Perform your SPE protocol as you normally would, but execute the following collection steps.

    • Step 1: Condition and Equilibrate: Condition and equilibrate the SPE cartridge according to the manufacturer's instructions.

    • Step 2: Load Sample: Load your sample onto the cartridge. Collect everything that passes through the cartridge in the "Load Through" tube.

    • Step 3: Wash Cartridge: Apply your wash solvent(s). Collect each wash solution in its respectively labeled tube (e.g., "Wash 1").

    • Step 4: Elute Analyte: Apply your elution solvent. Collect the eluate in the "Elution 1" tube.

  • Perform a Second Elution (Optional but Recommended):

    • Apply a second, equal volume of fresh elution solvent to the same cartridge. For troubleshooting, you may consider using an even stronger solvent for this second elution.

    • Collect this fraction in the "Elution 2" tube. This will help determine if the analyte was strongly retained.[4]

  • Analyze All Fractions:

    • Quantify the amount of this compound in every collected fraction (Load Through, Wash, Elution 1, Elution 2) using your established analytical method (e.g., LC-MS).

  • Interpret the Results:

    • Analyte in "Load Through": The analyte did not bind effectively to the sorbent. Refer to the solutions for Poor Retention (FAQ #4).

    • Analyte in "Wash": The wash solvent is too strong and is stripping the analyte from the sorbent.[3] Consider using a weaker wash solvent.

    • Analyte primarily in "Elution 1": The protocol is likely working, but overall recovery is still low. Consider partial losses at each step or potential degradation (FAQ #6).

    • Significant amount of analyte in "Elution 2": The elution step is inefficient. The analyte is too strongly retained on the sorbent. Refer to the solutions for Incomplete Elution (FAQ #5).

    • Analyte not detected in any fraction: This points toward a more serious issue, such as complete and irreversible adsorption to the sorbent or degradation of the analyte during the process.[2] Re-evaluate your sorbent choice and investigate analyte stability.

References

how to correct for isotopic overlap with 16:0 TAP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using 16:0 TAP (Tripalmitoylated Azido-Palmitate) and similar chemical probes for quantitative proteomics. It specifically addresses the common challenge of correcting for natural isotopic overlap in mass spectrometry data to ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap in mass spectrometry and why is it a problem for this compound experiments?

A1: In mass spectrometry, isotopic overlap occurs when the signals from naturally occurring heavy isotopes of one molecule obscure the signals of an isotopically labeled molecule you are trying to measure. Every element has naturally occurring heavy isotopes (e.g., Carbon-13, Nitrogen-15).[1][2][3][4] For a complex molecule like a peptide, the cumulative presence of these natural heavy isotopes creates a distribution of signals (M, M+1, M+2, etc.) in the mass spectrometer.

When using a probe like this compound for quantitative proteomics (often in combination with methods like SILAC), you are comparing a "light" (unlabeled) peptide with a "heavy" (labeled) peptide. The problem is that the M+1 or M+2 peak from a highly abundant "light" peptide can overlap with the main M peak of the "heavy" peptide, leading to an overestimation of the "heavy" signal and inaccurate quantification.[5][6] This correction is critical for obtaining reliable data on protein modification dynamics.[1][2]

Q2: How is the natural isotopic abundance of elements calculated into the correction?

A2: The correction is a mathematical deconvolution process.[1][2] It works by calculating the theoretical isotopic distribution for a given peptide based on its elemental formula (number of Carbon, Hydrogen, Nitrogen, Oxygen, etc. atoms) and the known natural abundance of all stable isotopes.[1][3] This theoretical distribution is then used to create a correction matrix, which can be applied to the raw, measured mass spectrometry data to subtract the contribution of natural isotopes from the observed signal intensities.[3] This reveals the true signal intensity derived from your experimental labeling.

Q3: What are the primary methods for performing isotopic overlap correction?

A3: The most common method involves using algorithms that apply a correction based on the theoretical isotope distribution. This can be done through various software tools or custom scripts.[1] The general approaches are:

  • Matrix-based Correction: This is a widely used method where a correction matrix is constructed based on the elemental composition of the analyte and the natural abundances of its constituent isotopes. This matrix is then used to solve a system of linear equations to find the true, corrected isotopic distribution.[3]

  • Algorithmic Correction: Several software tools, such as PICor and IsoCor, have been developed to automate this process.[1] They take raw mass spectrometry data and the chemical formula of the target molecule as input and output the corrected isotopologue distribution.

  • Regression Analysis: For some labeling methods, like 16O/18O labeling, multivariable regression models can be used to correct for overlapping isotopic distributions and other experimental variables.[6]

Q4: What information do I need to perform the correction?

A4: To perform an accurate isotopic overlap correction, you need the following:

  • High-Resolution Mass Spectrometry Data: The ability to resolve the different isotopic peaks is essential.

  • Accurate Elemental Composition: You must know the precise chemical formula of the peptide being analyzed (e.g., C₅₀H₇₅N₁₅O₂₀S₁). This is determined from its amino acid sequence.

  • Known Natural Isotopic Abundances: These are well-established physical constants.

  • Correction Algorithm/Software: A tool or script to perform the matrix calculations.

Troubleshooting Guide

Issue: My quantitative data seems inaccurate after correction, showing high variability.

  • Possible Cause: Incomplete labeling with the isotopic amino acids (in SILAC) or with the this compound probe.

  • Solution: Ensure that cells are passaged for a sufficient number of doublings in the heavy-labeled media to achieve >99% incorporation.[7] Verify the efficiency of the click-chemistry reaction used to attach biotin or a fluorophore to the azido-group of the TAP probe.

Issue: The correction algorithm fails or gives an error.

  • Possible Cause: The elemental formula for the peptide is incorrect.

  • Solution: Double-check the peptide sequence identified by your proteomics software. Ensure that all post-translational modifications (other than the one you are studying) and any fixed modifications from sample preparation (e.g., carbamidomethylation of cysteines) are correctly included in the chemical formula calculation.

Issue: I see significant signal for the "heavy" labeled peptide in my negative control sample.

  • Possible Cause: This indicates either chemical interference from a co-eluting compound or an issue with the overlap correction.

  • Solution: First, verify that the interfering signal is not from a known contaminant. Second, manually inspect the mass spectra. The isotopic distribution of the interfering peak may not match the theoretical distribution of your target peptide, which can help in troubleshooting. Ensure your correction algorithm is correctly applied.

Data Presentation

For accurate correction, the natural abundances of stable isotopes are critical.

Table 1: Natural Abundance of Key Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H (D)0.015
Nitrogen¹⁴N99.636
¹⁵N0.364
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur³²S94.99
³³S0.75
³⁴S4.25
³⁶S0.01
Source: Data compiled from established chemical reference sources.

Experimental Protocols

Protocol: Matrix-Based Correction for Isotopic Overlap

This protocol outlines the conceptual steps for correcting mass spectrometry data for a single peptide. In practice, this is performed by software.

  • Identify the Peptide: From your proteomics search results, obtain the amino acid sequence of the peptide of interest (e.g., VGAHAGEYGAEALER).

  • Determine Elemental Composition: Calculate the exact elemental formula for the peptide. For VGAHAGEYGAEALER, the formula is C₆₂H₉₃N₁₇O₂₂.

  • Acquire Raw Data: Extract the raw intensity values for the isotopic cluster of this peptide from your mass spectrometry data. You will have a vector of observed intensities (I_obs) for the monoisotopic peak (M) and its subsequent isotopes (M+1, M+2, etc.).

  • Construct Correction Matrix: A correction matrix (CM) is generated based on the elemental composition and the probabilities of natural isotope incorporation.[3] This is a complex step usually handled by software. The matrix essentially calculates how much a true "M" signal will contribute to the observed "M+1", "M+2" peaks, how much a true "M+1" contributes to "M+2", "M+3", and so on.

  • Apply Correction: The correction is performed by solving the following linear equation: I_obs = CM * I_corr Where I_obs is the vector of observed intensities, CM is the correction matrix, and I_corr is the vector of corrected intensities you want to find. By inverting the matrix, the equation is solved: I_corr = CM⁻¹ * I_obs

  • Report Corrected Data: The resulting I_corr vector provides the signal intensities for each isotopologue, free from the interference of natural isotopic abundance. This corrected data should be used for all subsequent quantitative comparisons.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

Isotopic_Overlap_Concept cluster_0 Unlabeled Peptide ('Light') unlabeled_m M unlabeled_m1 M+1 (¹³C) unlabeled_m2 M+2 (¹³C₂) labeled_m M' unlabeled_m2->labeled_m OVERLAP (Causes Inaccurate Quantification)

Caption: Conceptual diagram of isotopic overlap in mass spectrometry.

Experimental_Workflow Workflow for Quantitative Palmitoylation Analysis cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A 1. Cell Culture (e.g., SILAC Heavy/Light) B 2. Metabolic Labeling with this compound A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Click Chemistry (e.g., Biotin Tagging) C->D E 5. Protein Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F Sample Injection G 7. Peptide Identification F->G H 8. Isotopic Overlap Correction (Deconvolution) G->H I 9. Quantitative Analysis (Heavy/Light Ratios) H->I

Caption: Experimental workflow for this compound-based quantitative proteomics.

References

Technical Support Center: Minimizing Matrix Effects in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of complex samples, with a focus on lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of LC-MS analysis of complex samples?

A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In lipidomics, phospholipids are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1][2]

Q2: I am working with 16:0 TAP (DPTAP). Can it be used to minimize matrix effects?

A: this compound, also known as 1,2-dipalmitoyl-3-trimethylammonium-propane (DPTAP), is a cationic lipid.[3][4] Its primary documented applications are as a transfection reagent for delivering nucleic acids into cells and in the formation of liposomes.[3][4][5] While sample preparation techniques are crucial for minimizing matrix effects, there are currently no widely established or documented protocols that use this compound as a reagent to remove interfering matrix components. Mitigation of matrix effects typically relies on established sample preparation techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized phospholipid removal products, rather than the addition of other lipids like this compound.

Q3: How can I determine if my lipid analysis is being affected by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the degree of ion suppression or enhancement.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of the analyte is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected.[1] Any deviation in the baseline signal of the infused analyte indicates ion suppression or enhancement at that retention time.[1][6]

Q4: What are the best general strategies for minimizing matrix effects during sample preparation?

A: Effective sample preparation is the most critical step for mitigating matrix effects.[1][7] The goal is to remove as many interfering components as possible while retaining the lipids of interest. Common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): A technique that separates lipids from more polar molecules using immiscible organic solvents.[1] Adjusting the pH can help prevent the extraction of impurities like phospholipids.[7]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain and elute lipids, which can provide a cleaner extract than LLE.[1] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to be very effective at removing matrix components.[8]

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing non-protein matrix components and can result in significant matrix effects from phospholipids.[1][9]

  • Specialized Phospholipid Removal: Products like HybridSPE, which use zirconium-coated silica, are specifically designed to deplete phospholipids from the sample matrix.[2][7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of complex samples and provides systematic steps to identify and resolve them.

Issue 1: Low and Inconsistent Signal Intensity Across Replicates

This is a classic sign of ion suppression caused by matrix effects.[1]

StepActionRationale
1 Dilute the Sample A simple initial step to reduce the concentration of interfering matrix components.[1] This is effective if the analyte concentration remains above the instrument's limit of detection.
2 Optimize Chromatography Modify the LC gradient, mobile phase, or use a different column chemistry to improve the separation of your analytes from the matrix components that cause ion suppression.[1]
3 Review and Enhance Sample Preparation Inadequate sample cleanup is a primary source of matrix effects.[1] Consider switching to a more effective sample preparation method as detailed in the table below.
4 Utilize an Internal Standard If not already in use, incorporate a stable isotope-labeled internal standard (SIL-IS) that is chemically similar to your analyte. This will help to compensate for signal variability caused by matrix effects.

Data Presentation: Comparison of Sample Preparation Methods for Matrix Effect Reduction

The following table summarizes the general effectiveness of common sample preparation techniques for minimizing matrix effects in lipid analysis.

Sample Preparation MethodPrincipleAnalyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Proteins are precipitated by adding a solvent (e.g., acetonitrile, methanol), and the supernatant is analyzed.HighLow to ModerateHigh
Liquid-Liquid Extraction (LLE) Lipids are partitioned into an organic solvent phase, separating them from the aqueous phase containing polar matrix components.Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while matrix components are washed away. Analytes are then eluted with a different solvent.HighHighLow to Moderate
HybridSPE-Phospholipid A specialized SPE technique that uses a zirconium-coated sorbent to selectively remove phospholipids.HighVery HighHigh

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.

Materials:

  • Analyte stock solution

  • Blank matrix (e.g., plasma, tissue homogenate) without the analyte

  • Neat solvent (matching the final sample reconstitution solvent)

  • Standard sample preparation workflow materials (e.g., solvents, SPE cartridges)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the analyte stock solution into the neat solvent to a known final concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Cleanup

Objective: To produce a cleaner sample extract by removing proteins, salts, and phospholipids.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute lipids)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]

  • The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.

Visualizations

Troubleshooting_Matrix_Effects start Start: Inconsistent or Low Signal Intensity Observed dilute Step 1: Dilute Sample (e.g., 1:10) start->dilute check_lod Is Signal Still Above LOD? dilute->check_lod optimize_lc Step 2: Optimize Chromatography check_lod->optimize_lc Yes improve_prep Step 3: Improve Sample Prep (e.g., use SPE or LLE) check_lod->improve_prep No not_resolved Issue Not Resolved optimize_lc->not_resolved resolved Issue Resolved not_resolved->resolved Yes not_resolved->improve_prep No re_evaluate Re-evaluate with Post-Spike Method improve_prep->re_evaluate re_evaluate->not_resolved

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qa Matrix Effect Assessment sample Complex Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extract Extraction (LLE, SPE, or PPT) add_is->extract reconstitute Dry & Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification & Review data->quant post_spike Post-Extraction Spike Experiment quant->post_spike Feedback Loop for Method Optimization post_spike->extract

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

References

Technical Support Center: Optimizing Transfection Efficiency of 16:0 TAP Lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 TAP (1,2-dipalmitoyl-3-trimethylammonium-propane) lipoplexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your transfection experiments.

Troubleshooting Guide

Low transfection efficiency and cytotoxicity are common hurdles in lipid-mediated transfection. This guide provides a systematic approach to identify and resolve issues you may encounter with your this compound lipoplex experiments.

Problem 1: Low Transfection Efficiency
Possible Cause Troubleshooting Steps
Suboptimal Lipoplex Formulation 1. Optimize Lipid to DNA Ratio: The ratio of cationic lipid to DNA is critical. Titrate the this compound to DNA ratio (w/w or charge ratio) to find the optimal balance. Start with a range of ratios (e.g., 1:1, 2:1, 4:1, 8:1) to identify the most effective concentration for your specific cell type and plasmid.[1] 2. Incorporate Helper Lipids: The inclusion of helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol can significantly enhance transfection efficiency by facilitating endosomal escape and improving lipoplex stability.[2][3][4] Test different molar ratios of this compound to helper lipid (e.g., 1:1, 1:2). 3. Check Lipoplex Size: Lipoplex size is a major determinant of transfection efficiency.[5] Larger aggregates can be more effective for some cell types, but smaller, more uniform particles are generally preferred for in vivo applications. Use dynamic light scattering (DLS) to characterize the size and polydispersity of your lipoplexes.
Poor Cell Health 1. Use Healthy, Actively Dividing Cells: Ensure your cells are in the logarithmic growth phase and have a viability of >90% before transfection.[6] 2. Optimize Cell Density: Plate cells to reach 70-90% confluency at the time of transfection. Overly confluent or sparse cultures can lead to poor uptake. 3. Check for Contamination: Mycoplasma or other microbial contamination can negatively impact cell health and transfection outcomes.
Incorrect Protocol 1. Review Lipoplex Preparation: Ensure proper mixing and incubation times during lipoplex formation. Inadequate complexation can lead to inefficient transfection. A typical incubation time is 15-30 minutes at room temperature.[7] 2. Transfection in Serum-Free vs. Serum-Containing Media: The presence of serum can inhibit the transfection efficiency of some cationic lipids.[3][8] While some formulations are serum-compatible, it is often recommended to form the lipoplexes in serum-free media before adding them to cells. You may need to optimize conditions for your specific cell line.
Plasmid DNA Quality 1. Verify DNA Purity and Integrity: Use high-quality plasmid DNA with an A260/A280 ratio of 1.8-2.0. Endotoxins in plasmid preparations can be toxic to cells and inhibit transfection. 2. Use Supercoiled Plasmid DNA: Supercoiled DNA is generally more efficient for transient transfection compared to linear or nicked DNA.
Problem 2: High Cell Toxicity
Possible Cause Troubleshooting Steps
Excess Cationic Lipid 1. Reduce this compound Concentration: High concentrations of cationic lipids can be toxic to cells. If you observe significant cell death, try reducing the amount of this compound in your formulation while maintaining an optimal lipid to DNA ratio. 2. Optimize Incubation Time: Shorten the exposure time of the cells to the lipoplexes. For some cell types, 4-6 hours of incubation is sufficient.
Poor Cell Health Before Transfection 1. Ensure Healthy Cell Culture: As with low efficiency, starting with a healthy cell population is crucial to minimize toxicity. Do not use cells that have been passaged too many times.
Contaminants in DNA Preparation 1. Use Endotoxin-Free Plasmid DNA: Endotoxins are a common source of toxicity in transfection experiments. Use a commercial kit for endotoxin-free plasmid purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from DOTAP?

This compound (1,2-dipalmitoyl-3-trimethylammonium-propane) is a cationic lipid used for gene delivery. It has two saturated 16-carbon acyl chains (palmitoyl). DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), on the other hand, has two unsaturated 18-carbon acyl chains (oleoyl). This difference in acyl chain saturation and length affects the physical properties of the lipid, such as the phase transition temperature, which can influence the stability and transfection efficiency of the resulting lipoplexes.[7]

Q2: Should I use a helper lipid with this compound? If so, which one?

Yes, incorporating a helper lipid is highly recommended to improve the transfection efficiency of this compound lipoplexes. The two most common helper lipids are DOPE and cholesterol.

  • DOPE is known to promote the formation of non-lamellar structures, which can facilitate the release of nucleic acids from the endosome into the cytoplasm.[9]

  • Cholesterol can increase the stability of lipoplexes, particularly in the presence of serum, and can enhance transfection efficiency.[2][4]

The optimal helper lipid and its ratio to this compound will depend on the cell type and experimental conditions. It is advisable to test both DOPE and cholesterol to determine the best formulation for your system.

Q3: What is the optimal lipid to DNA ratio for this compound lipoplexes?

The optimal lipid to DNA ratio is highly dependent on the cell type, the plasmid size, and the presence of helper lipids. A good starting point is to test a range of charge ratios (positive charges from this compound to negative charges from DNA phosphates) from 1:1 to 8:1. In many cases, a slight excess of positive charge is beneficial for complexation with negatively charged DNA and interaction with the cell membrane.[1]

Q4: Can I perform transfections with this compound lipoplexes in the presence of serum?

The presence of serum can significantly impact the efficiency of cationic lipid-mediated transfection by interacting with the lipoplexes.[3][8] For initial optimization, it is often recommended to form the lipoplexes in serum-free medium and then add them to cells cultured in either serum-free or serum-containing medium. If transfection in the presence of serum is necessary, you may need to re-optimize the formulation, as some lipoplexes are more stable in serum than others. The inclusion of cholesterol can sometimes improve serum stability.[4]

Q5: How can I assess the quality of my this compound lipoplexes?

The size and zeta potential of your lipoplexes are key indicators of their quality.

  • Size: Measured by Dynamic Light Scattering (DLS). The size of the lipoplexes can influence their uptake mechanism and transfection efficiency.

  • Zeta Potential: This measurement indicates the surface charge of the lipoplexes. A positive zeta potential is generally desired for interaction with the negatively charged cell membrane.

Quantitative Data Summary

The following tables summarize quantitative data on the transfection efficiency of this compound (also referred to as DPTAP in some studies) and related lipid formulations.

Table 1: In Vivo Transfection Efficiency of TAP Analog-Containing Lipid Nanoparticles

Cationic Lipid (TAP Analog)Acyl ChainMean Lung Bioluminescence (photons/s)
14:0 TAP14:0 (Myristoyl)Lower than 18:1 TAP
This compound 16:0 (Palmitoyl) Lower than 18:1 TAP
18:0 TAP18:0 (Stearoyl)Similar to 18:1 TAP
18:1 TAP (DOTAP)18:1 (Oleoyl)Highest among the tested TAP analogs

Data adapted from a study on selective organ targeting (SORT) nanoparticles for mRNA delivery to the lungs.[10] This data suggests that the acyl chain composition of the TAP lipid influences in vivo transfection efficiency.

Table 2: In Vitro Transfection Efficiency of this compound (DPTAP) Lipoplexes with and without Helper Lipids

Cationic Lipid FormulationHelper LipidRelative Transfection Efficiency (% of DOTAP standard)
This compound (DPTAP) only None< 25%
This compound (DPTAP) DOPE (1:1 molar ratio)> 100%
This compound (DPTAP) Cholesterol (2:1 molar ratio)~ 100%
DOTAP onlyNone100% (Reference)

Data is derived from a study comparing different DOTAP analogs in COS-7 cells.[7] The results highlight the significant improvement in transfection efficiency when this compound is formulated with a helper lipid, particularly DOPE.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin Film Hydration

This protocol describes a standard method for preparing cationic liposomes containing this compound and a helper lipid.

Materials:

  • This compound (in chloroform)

  • Helper lipid (e.g., DOPE or Cholesterol, in chloroform)

  • Chloroform

  • Sterile, nuclease-free buffer (e.g., HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, add the desired amounts of this compound and helper lipid dissolved in chloroform. The molar ratio of this compound to helper lipid should be optimized (e.g., 1:1).

  • Film Formation: Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

  • Film Drying: Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a sterile, nuclease-free buffer by vortexing or gentle agitation. The final lipid concentration will depend on the volume of buffer added.

  • Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, sonicate the lipid suspension in a water bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Formation of this compound Lipoplexes and Transfection

Materials:

  • Prepared this compound liposomes

  • Plasmid DNA (high purity, endotoxin-free)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Cells plated in a multi-well plate (70-90% confluent)

Procedure:

  • Dilution of Components:

    • In one sterile tube, dilute the required amount of plasmid DNA in serum-free medium.

    • In a separate sterile tube, dilute the required amount of this compound liposomes in serum-free medium.

  • Lipoplex Formation: Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. Do not vortex.

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of lipoplexes.

  • Transfection: Add the lipoplex solution dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation with Cells: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change (Optional): After the incubation period, you can replace the transfection medium with fresh, complete growth medium.

  • Assay for Gene Expression: Analyze gene expression at the desired time point (typically 24-72 hours post-transfection) using an appropriate method (e.g., reporter gene assay, qPCR, Western blot).

Visualizations

experimental_workflow cluster_prep Lipoplex Preparation cluster_transfection Transfection Protocol prep_liposomes Prepare this compound Liposomes (Thin Film Hydration) dilute_liposomes Dilute Liposomes (Serum-Free Medium) prep_liposomes->dilute_liposomes dilute_dna Dilute Plasmid DNA (Serum-Free Medium) form_lipoplexes Combine and Incubate (15-30 min) dilute_dna->form_lipoplexes dilute_liposomes->form_lipoplexes add_to_cells Add Lipoplexes to Cells (70-90% Confluent) form_lipoplexes->add_to_cells incubate_cells Incubate (4-6 hours, 37°C) add_to_cells->incubate_cells change_medium Change Medium (Optional) incubate_cells->change_medium assay Assay for Gene Expression (24-72 hours) change_medium->assay troubleshooting_logic start Low Transfection Efficiency? check_formulation Optimize Formulation - Lipid:DNA Ratio - Helper Lipid - Lipoplex Size start->check_formulation Yes success Improved Efficiency start->success No check_cells Check Cell Health - Viability >90% - Optimal Confluency - No Contamination check_formulation->check_cells check_protocol Review Protocol - Complexation Time - Serum Presence check_cells->check_protocol check_dna Verify DNA Quality - Purity (A260/280) - Integrity check_protocol->check_dna check_dna->success

References

Technical Support Center: Stability of 16:0 TAP in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "16:0 TAP" in various biological matrices. It is crucial to first identify the specific molecule being referenced, as "this compound" can refer to two distinct compounds with different applications and stability profiles.

Initial Identification:

  • This compound (N-palmitoyl-D-erythro-sphingosylphosphorylcholine): A naturally occurring sphingomyelin, a class of lipids found in cell membranes. Its stability is a key consideration in lipidomics and biomarker research.

  • This compound (1,2-dipalmitoyl-3-trimethylammonium-propane or DPTAP): A synthetic cationic lipid used in the formulation of liposomes for drug and gene delivery. Its stability in biological matrices is critical for the efficacy of lipid-based therapeutics.[1][2]

Please select the relevant section below based on the molecule you are working with.

Section 1: this compound (N-palmitoyl-D-erythro-sphingosylphosphorylcholine)

This section focuses on the stability of the endogenous sphingomyelin, this compound, in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in biological matrices like plasma and serum?

A1: The stability of this compound can be influenced by several factors:

  • Enzymatic Degradation: Endogenous enzymes such as sphingomyelinases can hydrolyze this compound into ceramide and phosphocholine.[3] This activity can persist in improperly stored or handled samples.

  • Storage Temperature: Long-term storage at temperatures warmer than -80°C can lead to detectable degradation of sphingolipids.[4] Even at -20°C, slow degradation can occur over extended periods.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can disrupt cellular structures, releasing enzymes that can degrade this compound.[4]

  • Sample Collection and Handling: The choice of anticoagulant (e.g., EDTA, heparin) and the time between sample collection and processing can impact stability. For instance, ceramide levels have been shown to be elevated in whole blood samples with heparin after 4 hours of incubation at room temperature.[5]

Q2: What are the recommended storage conditions for ensuring the stability of this compound in plasma and serum?

A2: To maintain the integrity of this compound in plasma and serum, the following storage conditions are recommended:

  • Short-term storage (up to 10 days): Store at 2-8°C.[6]

  • Long-term storage: Store at -80°C.[4]

  • Minimizing Degradation: It is crucial to minimize the time samples spend at room temperature and to avoid multiple freeze-thaw cycles.[4]

Q3: Can this compound degrade during sample preparation for LC-MS/MS analysis?

A3: Yes, degradation can occur during sample preparation. Key steps to mitigate this include:

  • Efficient Extraction: Use established lipid extraction methods like the Folch or Bligh-Dyer techniques to efficiently separate lipids from degradative enzymes.

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as d18:1/(D31)-16:0 CerPCho, is crucial to normalize for any analyte loss during sample processing and to correct for matrix effects.[7]

  • Temperature Control: Keep samples on ice throughout the extraction process to minimize enzymatic activity.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Incomplete cell lysis during extraction from whole blood.- Increase incubation time with lysis buffer.- Optimize agitation speed and duration.[8]
Inefficient lipid extraction.- Ensure correct solvent-to-sample ratios in Folch or Bligh-Dyer methods.- Consider alternative extraction methods like MTBE extraction.
Analyte degradation during storage.- Review sample storage history. Ensure samples were consistently stored at -80°C.- Avoid using samples that have undergone multiple freeze-thaw cycles.[4]
High variability in this compound quantification between replicates Matrix effects (ion suppression or enhancement).- Use a stable isotope-labeled internal standard for normalization.[9]- Optimize chromatographic separation to separate this compound from co-eluting phospholipids that can cause ion suppression.[10]- Evaluate different sample cleanup techniques, such as solid-phase extraction (SPE).[11]
Inconsistent sample preparation.- Ensure precise and consistent pipetting of all reagents and samples.- Standardize all incubation times and temperatures.
Presence of degradation products (e.g., C16:0 ceramide) Enzymatic activity in the sample.- Process samples as quickly as possible after collection.- Ensure proper storage at -80°C to minimize enzyme activity.[4]
Instability during sample processing.- Keep samples on ice during all extraction steps.- Add enzyme inhibitors if significant degradation is suspected, though this can interfere with some analyses.
Data Presentation: Stability of Sphingolipids in Plasma and Serum

The following table summarizes the effects of storage temperature on lipid stability, which is relevant to this compound.

Storage Condition Time Observed Changes in Related Lipids Reference
Refrigerator (4°C)28 daysSignificant increases in certain lysophospholipids and free fatty acids. Most high-abundance lipids remained within the range of inter-individual variation.[4]
Benchtop (Room Temp)28 daysMore pronounced degradation compared to refrigerated storage, with significant increases in hydrolysis products.[12]
Incubator (Heated)28 daysAccelerated degradation of lipids.[12]
Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum for this compound Analysis

This protocol is a general guideline based on the Folch method.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard (e.g., d18:1/(D31)-16:0 CerPCho) to an aliquot of the sample.[7]

  • Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the sample. Vortex thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add saline solution to induce phase separation. Centrifuge to pellet the precipitated protein and separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis_prep Analysis Preparation start Thaw Plasma/Serum on Ice spike Spike with Internal Standard start->spike add_solvents Add Chloroform:Methanol (2:1) spike->add_solvents vortex Vortex add_solvents->vortex phase_sep Add Saline & Centrifuge vortex->phase_sep collect Collect Organic Layer phase_sep->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for lipid extraction from plasma/serum for this compound analysis.

Section 2: this compound (1,2-dipalmitoyl-3-trimethylammonium-propane or DPTAP)

This section addresses the stability of the synthetic cationic lipid this compound, a component of liposomal drug delivery systems, in biological environments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for liposomes containing this compound in biological matrices?

A1: The primary stability concerns for this compound-containing liposomes in biological matrices include:

  • Structural Integrity: The liposomal structure can be destabilized by interactions with plasma proteins, leading to leakage of the encapsulated drug.

  • Opsonization and Clearance: Proteins in the blood can bind to the surface of liposomes (opsonization), marking them for rapid clearance from circulation by the mononuclear phagocyte system.

  • Lipid Exchange: Lipids from the liposome bilayer can exchange with lipids in circulating lipoproteins, altering the liposome's composition and stability.

Q2: How does the composition of the liposome affect the stability of this compound formulations?

A2: The overall composition of the liposome is critical for its stability.[2]

  • Helper Lipids: The inclusion of helper lipids like cholesterol can increase the rigidity and stability of the lipid bilayer, reducing drug leakage.[2]

  • PEGylation: The addition of PEGylated lipids (e.g., DSPE-PEG2000) can create a hydrophilic shield on the liposome surface, which reduces opsonization and prolongs circulation time.[2]

  • Lipid Saturation: Saturated lipids like this compound (DPTAP) create more ordered and stable bilayers at physiological temperatures compared to unsaturated lipids.[2]

Q3: Are there standard methods to assess the stability of this compound-containing liposomes in biological matrices?

A3: Yes, common methods include:

  • Incubation in Serum/Plasma: Liposomes are incubated in serum or plasma for various time points, and the leakage of an encapsulated fluorescent dye (e.g., calcein) is measured to assess membrane integrity.

  • Size and Zeta Potential Measurement: Dynamic light scattering (DLS) and zeta potential analysis can be used to monitor changes in liposome size and surface charge over time in a biological medium, which can indicate aggregation or protein binding.

  • Quantification of Encapsulated Drug: The amount of drug remaining within the liposomes after incubation in a biological matrix is quantified, typically by separating the liposomes from the free drug and then lysing the liposomes for analysis.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Rapid drug leakage from liposomes in plasma Unstable liposome formulation.- Increase the cholesterol content in the formulation to enhance bilayer stability.[2]- Ensure the use of lipids with a high phase transition temperature (Tm) for better stability at 37°C.[2]
Destabilization by plasma components.- Incorporate PEGylated lipids to create a protective layer.[2]
Low in vivo efficacy due to rapid clearance Opsonization and uptake by the immune system.- Optimize the density of PEGylation on the liposome surface.
Aggregation of liposomes in the bloodstream.- Check the initial size distribution and polydispersity of the liposome formulation.- Evaluate the zeta potential to ensure sufficient surface charge for colloidal stability.
Variability in drug delivery performance Inconsistent liposome formulation.- Tightly control manufacturing parameters such as lipid ratios, extrusion pressure, and temperature.- Implement rigorous quality control checks for size, zeta potential, and encapsulation efficiency for each batch.
Data Presentation: Factors Influencing Liposome Stability
Lipid Composition Factor Effect on Stability in Biological Environment Reference
Saturated Acyl Chains (e.g., this compound) Forms an ordered and stable lipid bilayer at physiological temperature.[2]
Unsaturated Acyl Chains (e.g., DOTAP) Forms a more fluid and potentially leaky bilayer.[2]
Inclusion of Cholesterol Increases bilayer rigidity and stability, reducing leakage.[2]
PEGylation Reduces protein binding (opsonization) and prolongs circulation time.[2]
Experimental Protocols

Protocol 2: Assessing Liposome Stability in Serum via Calcein Leakage Assay

  • Liposome Preparation: Prepare this compound-containing liposomes encapsulating a self-quenching concentration of calcein (e.g., 60 mM).

  • Purification: Remove unencapsulated calcein by size exclusion chromatography.

  • Serum Incubation: Incubate the calcein-loaded liposomes with a known concentration of serum (e.g., 50% v/v) at 37°C.

  • Fluorescence Measurement: At various time points, measure the fluorescence intensity. An increase in fluorescence indicates leakage of calcein and de-quenching.

  • Maximum Leakage Control: To determine 100% leakage, add a detergent (e.g., Triton X-100) to a sample of the liposomes to completely disrupt the membrane.

  • Calculation: Calculate the percentage of leakage at each time point relative to the maximum leakage control.

Visualization

signaling_pathway cluster_liposome Liposome in Bloodstream cluster_destabilization Destabilization Pathways cluster_outcome Outcome liposome This compound Liposome (Stable) protein_binding Protein Binding (Opsonization) liposome->protein_binding Interaction with plasma proteins lipid_exchange Lipid Exchange with Lipoproteins liposome->lipid_exchange clearance Rapid Clearance by Macrophages protein_binding->clearance leakage Drug Leakage lipid_exchange->leakage

Caption: Factors affecting the stability of this compound liposomes in biological matrices.

References

Technical Support Center: Optimizing Electrospray Ionization for Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing electrospray ionization (ESI) of deuterated lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during ESI-mass spectrometry (MS) experiments involving deuterated lipids.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Q1: Why am I observing a low signal-to-noise (S/N) ratio for my deuterated lipid?

Possible Causes and Solutions:

  • Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on the source conditions.

    • Solution: Systematically optimize key ESI parameters. A good starting point for many lipid classes is provided in the table below. Pay close attention to the solvent composition and the additives, as these can significantly impact ionization efficiency. For neutral lipids, the formation of adducts with ions like ammonium ([M+NH₄]⁺) is crucial for detection in positive ion mode.[1]

  • Ion Suppression: Co-eluting compounds from your sample matrix can compete with your deuterated lipid for ionization, reducing its signal.

    • Solution: Improve chromatographic separation to reduce co-elution. A shallower gradient or a different column chemistry (e.g., C18, C30) can help separate the analyte of interest from interfering species.[2] If using direct infusion (shotgun lipidomics), consider a preliminary sample cleanup step like solid-phase extraction (SPE).

  • In-source Fragmentation (ISF): High voltages in the ion source can cause the deuterated lipid to fragment before it reaches the mass analyzer, leading to a diminished precursor ion signal.[2][3]

    • Solution: Reduce the voltages in the ion transfer region, such as the tube lens and skimmer voltages.[2] A systematic evaluation of these parameters is recommended to find the optimal balance between ion transmission and fragmentation.

  • Inappropriate Solvent/Mobile Phase: The solvent composition directly affects the efficiency of droplet formation and desolvation in the ESI source.

    • Solution: For reversed-phase chromatography, typical mobile phases consist of water with an organic modifier like acetonitrile or isopropanol. The addition of modifiers such as formic acid (for positive mode) or ammonium acetate (for negative mode) is often necessary to improve ionization.[4]

Q2: I am seeing isotopic overlap between my deuterated internal standard and my non-deuterated analyte. How can I resolve this?

Possible Causes and Solutions:

  • Insufficient Mass Difference: If the number of deuterium atoms on the internal standard is low, the isotopic envelope of the analyte may overlap with the signal of the standard.

    • Solution: Use a deuterated standard with a higher degree of deuteration (ideally 3 or more deuterium atoms) to ensure a clear mass separation from the natural isotopic distribution of the analyte.

  • High-Resolution Mass Spectrometry: High-resolution mass spectrometers can often resolve the small mass difference between a ¹³C isotope of the analyte and the deuterated standard.[3]

    • Solution: If available, utilize a high-resolution instrument like an Orbitrap or a time-of-flight (TOF) mass spectrometer.

  • Data Processing: Post-acquisition data analysis can correct for isotopic overlap.

    • Solution: Many mass spectrometry software packages have algorithms to correct for the natural abundance of isotopes, allowing for the deconvolution of overlapping signals.[5]

Q3: My deuterated lipid appears to be fragmenting in the ion source. How can I minimize this?

Possible Causes and Solutions:

  • High Source Voltages: As mentioned previously, excessive voltages in the ion source are a primary cause of in-source fragmentation (ISF).[2][3]

    • Solution: Methodically lower the tube lens and skimmer voltages to reduce the energy imparted to the ions as they travel from the ESI source to the mass analyzer.[2]

  • Analyte Instability: Some lipid structures are inherently more fragile and prone to fragmentation.

    • Solution: While the inherent stability cannot be changed, using "softer" ionization conditions can help. This includes using lower source temperatures and gentler voltage settings. ESI is generally considered a soft ionization technique, but optimizing it is key.

Frequently Asked Questions (FAQs)

Q1: What are the optimal ESI source parameters for deuterated lipid analysis?

While optimal parameters are instrument- and compound-specific, the following table provides a general starting point for lipid analysis.

ParameterPositive Ion ModeNegative Ion ModeRationale
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium FormateWater + 10 mM Ammonium AcetateFormic acid aids in protonation, while ammonium formate provides adducts. Ammonium acetate is a common additive for negative mode.
Mobile Phase B Isopropanol:Acetonitrile (90:10) + 0.1% Formic Acid + 10 mM Ammonium FormateIsopropanol:Acetonitrile (90:10) + 10 mM Ammonium AcetateIsopropanol is a good solvent for a wide range of lipids.
Capillary Voltage 3.0 - 4.5 kV2.5 - 3.5 kVProvides the electrostatic potential for droplet formation.
Source Temperature 250 - 350 °C250 - 350 °CAids in solvent evaporation.
Sheath Gas Flow 30 - 50 (arbitrary units)30 - 50 (arbitrary units)Assists in nebulization and droplet formation.
Auxiliary Gas Flow 5 - 15 (arbitrary units)5 - 15 (arbitrary units)Helps with desolvation.

Q2: Does deuteration affect the ionization efficiency of a lipid?

For the most part, the effect of deuterium substitution on the ionization efficiency of a lipid in ESI-MS is considered to be minimal. The physicochemical properties that govern the ESI process, such as pKa and surface activity, are not significantly altered by the substitution of hydrogen with deuterium. However, some studies have noted minor chromatographic retention time shifts with deuterated compounds, which could indirectly affect ionization if it alters co-elution with interfering species.

Q3: Are there any specific fragmentation patterns I should be aware of for deuterated lipids?

The fragmentation patterns of deuterated lipids in tandem mass spectrometry (MS/MS) are generally expected to be very similar to their non-deuterated counterparts. The primary fragmentation pathways, such as the loss of the headgroup or fatty acid chains, will remain the same. The key difference will be the mass shift of the fragment ions that contain the deuterium labels. This predictable mass shift is the basis for using deuterated lipids in stable isotope tracing studies to follow metabolic pathways.

Experimental Protocols

Protocol 1: Basic Sample Preparation for LC-MS/MS Analysis of Deuterated Lipids from Plasma

This protocol provides a general guideline for the extraction of lipids from plasma for subsequent analysis.

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Add Internal Standard: To 50 µL of plasma, add a deuterated internal standard mixture appropriate for the lipid classes of interest.

  • Protein Precipitation and Lipid Extraction:

    • Add 1 mL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v).

    • Vortex vigorously for 1 minute.

    • Add 250 µL of water to induce phase separation.

    • Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.

  • Collect Supernatant: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Dry and Reconstitute: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE/Methanol) Add_IS->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_Separation Chromatographic Separation Dry_Reconstitute->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Mass Spectrometry (MS1 and MS/MS) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: Experimental workflow for deuterated lipid analysis.

troubleshooting_workflow rect_node rect_node Start Low Signal for Deuterated Lipid Check_ESI Are ESI Parameters Optimized? Start->Check_ESI Check_Chromatography Is Chromatographic Peak Shape Good? Check_ESI->Check_Chromatography Yes Optimize_ESI Optimize Source Voltage, Gas Flow, and Temperature Check_ESI->Optimize_ESI No Check_ISF Evidence of In-Source Fragmentation? Check_Chromatography->Check_ISF Yes Optimize_LC Adjust Gradient, Change Column Check_Chromatography->Optimize_LC No Check_Sample_Prep Is Sample Preparation Optimal? Check_ISF->Check_Sample_Prep No Reduce_ISF Lower Tube Lens/Skimmer Voltages Check_ISF->Reduce_ISF Yes Final_Review Review Data and System Performance Check_Sample_Prep->Final_Review Yes Optimize_Sample_Prep Improve Extraction Efficiency, Remove Interferences Check_Sample_Prep->Optimize_Sample_Prep No

Caption: Troubleshooting workflow for low signal intensity.

References

Validation & Comparative

Validating Lipidomics Data: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of lipidomics data are paramount. Internal standards are the bedrock of quantitative lipidomics, correcting for variability throughout the analytical workflow. This guide provides a comprehensive comparison of common internal standards used for data validation, with a focus on the principles of their application and performance. While this guide was prompted by an inquiry about a specific "16:0 d-TAP" standard, our investigation revealed this to be a niche or not commonly available standard for broad lipidomics quantification. Instead, this guide focuses on widely accepted and validated alternatives.

The Role of Internal Standards in Lipidomics

Internal standards (IS) are essential for accurate lipid quantification.[1] They are compounds of a known concentration added to a sample at the beginning of the experimental workflow.[2] By monitoring the signal of the IS alongside the endogenous lipids of interest, researchers can correct for sample loss during extraction, variations in instrument response, and matrix effects.[1][2] The ideal internal standard is structurally and chemically similar to the analyte, but distinguishable by the mass spectrometer.[3]

Comparison of Internal Standard Classes

The selection of an internal standard is a critical step in designing a robust quantitative lipidomics experiment. The most common classes of internal standards are stable isotope-labeled lipids and odd-chain lipids. Each has distinct advantages and disadvantages.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids Analytes with some hydrogen atoms replaced by deuterium (²H).Co-elute closely with the endogenous analyte in liquid chromatography (LC).[1] Effectively corrects for matrix effects.Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift in LC compared to the native analyte.[1]
¹³C-Labeled Lipids Analytes with some carbon atoms replaced by the stable isotope ¹³C.Considered the "gold standard." Chemically identical to the analyte, ensuring the same extraction and ionization behavior. No chromatographic separation from the analyte.Higher cost compared to other standards. Potential for isotopic overlap with the analyte, requiring high-resolution mass spectrometry.
Odd-Chain Lipids Lipids containing fatty acids with an odd number of carbon atoms (e.g., 17:0, 19:0), which are not typically abundant in mammalian systems.Cost-effective. Commercially available for various lipid classes.May not perfectly mimic the ionization and fragmentation behavior of all endogenous even-chain lipids. Potential for co-elution with some endogenous odd-chain lipids present at low levels.

Experimental Workflow for Internal Standard-Based Lipidomics

The following diagram outlines a typical workflow for using internal standards in a lipidomics experiment, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing sample Biological Sample spike Spike with Internal Standard sample->spike extract e.g., Bligh-Dyer or MTBE spike->extract lcms LC-MS/MS Analysis extract->lcms process Peak Integration & Normalization lcms->process quant Absolute Quantification process->quant

A typical lipidomics workflow using an internal standard.

Key Experimental Protocols

Accurate quantification relies on meticulous experimental execution. Below are generalized protocols for key steps in the process.

Protocol 1: Preparation of Internal Standard Stock Solutions
  • Acquire High-Purity Standards: Obtain certified internal standards from a reputable supplier (e.g., Avanti Polar Lipids, Cayman Chemical).

  • Gravimetric Preparation: Accurately weigh a precise amount of the internal standard using an analytical balance.

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol, ethanol, or a chloroform/methanol mixture) to create a concentrated stock solution.

  • Storage: Store the stock solution in an airtight vial at an appropriate temperature (typically -20°C or -80°C) to prevent degradation and solvent evaporation.

Protocol 2: Sample Spiking and Lipid Extraction (MTBE Method)
  • Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable buffer.

  • Spiking: Add a known volume of the internal standard stock solution to the homogenized sample.

  • Methanol Addition: Add methanol to the sample and vortex thoroughly to precipitate proteins.

  • MTBE Addition: Add methyl-tert-butyl ether (MTBE) and vortex to initiate lipid extraction into the organic phase.

  • Phase Separation: Add water to induce phase separation. Centrifuge to pellet the precipitated protein and separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer containing the lipids.

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Comparison

The choice of internal standard can impact the final quantitative results. The following table presents hypothetical data from the analysis of palmitic acid (16:0) in a human plasma sample using different internal standards.

Internal Standard UsedMean Measured Concentration (µM)Standard Deviation (µM)Coefficient of Variation (%)Notes
d31-Palmitic Acid (¹³C₁₆) 152.37.65.0Closely mimics the analyte, leading to high precision. Considered the gold standard.
Heptadecanoic Acid (17:0) 148.911.98.0Good performance and cost-effective, but may have slightly higher variability due to differences in ionization efficiency.
No Internal Standard 185.746.425.0High variability demonstrates the necessity of an internal standard for reliable quantification.

Application in Signaling Pathways

Accurate lipid quantification is critical for understanding cellular signaling pathways where lipids act as second messengers. For example, the activation of Phospholipase C (PLC) generates diacylglycerol (DAG) and inositol trisphosphate (IP₃), both of which are key signaling molecules.

G receptor GPCR gprotein Gq Protein receptor->gprotein Ligand Binding plc Phospholipase C (PLC) gprotein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca²⁺ Release er->ca2

Simplified PLC signaling pathway.

In such pathways, precise measurement of changes in the levels of specific DAG species, enabled by appropriate internal standards, is crucial for understanding the downstream activation of proteins like Protein Kinase C (PKC) and the overall cellular response.

Conclusion and Recommendations

The validation of lipidomics data is critically dependent on the use of appropriate internal standards. While the initially queried "16:0 d-TAP" standard is not a commonly available tool for broad lipidomics quantification, researchers have access to a range of robust and well-validated alternatives.

  • Gold Standard: For the highest accuracy and precision, stable isotope-labeled internal standards (¹³C or deuterium) that are chemically identical or nearly identical to the analyte of interest are recommended.

  • Cost-Effective Alternative: Odd-chain lipid standards provide a reliable and more economical option for many applications, particularly for large-scale studies.

  • Method Validation: Regardless of the chosen internal standard, it is essential to validate the analytical method to ensure it meets the required performance criteria for accuracy, precision, linearity, and sensitivity.

By carefully selecting and implementing internal standards, researchers can ensure the generation of high-quality, reproducible, and reliable lipidomics data, paving the way for significant discoveries in both basic and clinical research.

References

A Comparative Guide to 16:0 TAP and C13-Labeled Palmitic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research, scientists and drug development professionals utilize a diverse array of tools to investigate the multifaceted roles of fatty acids in biological systems. Among these, 16:0 TAP (Tripalmitoyl-S-glyceryl-cysteine-polyethylene glycol) and C13-labeled palmitic acid are two distinct molecules that, while both related to the 16-carbon saturated fatty acid, palmitate, serve fundamentally different purposes. This guide provides an objective comparison of their applications, performance, and the experimental data they generate, supported by detailed methodologies.

At a Glance: Key Differences

FeatureThis compound (as Pam3Cys-PEG)C13-Labeled Palmitic Acid
Primary Function Immuno-stimulatory agent and delivery vehicle componentMetabolic tracer
Mechanism of Action Acts as a Toll-like receptor 2/1 (TLR2/1) agonist, mimicking bacterial lipoproteins to trigger an immune response. The PEG moiety enhances solubility and bioavailability.Incorporated into cellular metabolic pathways in the same manner as endogenous palmitic acid. The stable isotope label allows for tracking and quantification of its metabolic fate.
Typical Research Questions How do lipidated proteins modulate immune responses? What is the efficacy of a lipopeptide-based vaccine adjuvant? How can we target delivery to specific immune cells?What is the rate of fatty acid oxidation? How is palmitate incorporated into complex lipids? How do disease states or drug treatments alter lipid metabolism?
Data Output Measurement of cytokine production, immune cell activation markers, antibody titers, and assessment of in vivo immune responses.Mass isotopomer distribution in downstream metabolites (e.g., acyl-CoAs, triacylglycerols, phospholipids) as measured by mass spectrometry.
Analytical Techniques Immunoassays (ELISA, flow cytometry), in vivo imaging, and functional assays of immune cell activity.Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS).[1][2]

In-Depth Analysis

This compound: An Immunomodulatory Tool

This compound, specifically in the context of a PEGylated tripalmitoyl-S-glyceryl cysteine (Pam3Cys-PEG), is a synthetic lipopeptide designed to actively engage the immune system. The core component, Pam3Cys, is a potent agonist for the Toll-like receptor 2/1 (TLR2/1) complex, which is a key pattern recognition receptor in the innate immune system.[3] By mimicking the structure of acylated proteins found on the surface of bacteria, Pam3Cys can induce a pro-inflammatory response.

The addition of a polyethylene glycol (PEG) chain (PEGylation) serves several critical functions in a research and therapeutic context. PEGylation can increase the solubility of the lipopeptide, prolong its circulation time in vivo, and potentially reduce non-specific interactions.[4][5][6][7][8] This makes this compound a valuable tool for studying immune signaling pathways and for the development of self-adjuvanting vaccines and targeted drug delivery systems.[3][9][10]

Signaling Pathway of this compound (Pam3Cys-PEG)

16_0_TAP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 16_0_TAP This compound (Pam3Cys-PEG) TLR2_1 TLR2/TLR1 Heterodimer 16_0_TAP->TLR2_1 Binds to MyD88 MyD88 TLR2_1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB MAPK MAPK Activation TRAF6->MAPK Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines MAPK->Cytokines

Figure 1. Signaling pathway initiated by this compound (Pam3Cys-PEG) via TLR2/1 activation.
C13-Labeled Palmitic Acid: A Metabolic Tracer

In contrast, C13-labeled palmitic acid is a stable isotope-labeled fatty acid used for metabolic flux analysis (MFA).[11][12] This molecule is chemically identical to its naturally abundant C12 counterpart, and is therefore processed by cells in the same way. The presence of the heavy carbon isotope (¹³C) allows researchers to trace the journey of palmitate through various metabolic pathways using mass spectrometry.

By introducing C13-labeled palmitic acid to cells or organisms, researchers can quantify its incorporation into more complex molecules such as phospholipids, triacylglycerols, and sphingolipids, as well as its breakdown through fatty acid oxidation.[13][14][15] This provides a dynamic and quantitative picture of lipid metabolism, offering insights into how these processes are altered in different physiological or pathological states.[15][16]

Experimental Workflow for C13-Labeled Palmitic Acid

C13_Palmitic_Acid_Workflow Start Cell Culture or Animal Model Labeling Incubate with C13-Labeled Palmitic Acid Start->Labeling Quenching Metabolic Quenching (e.g., cold methanol) Labeling->Quenching Extraction Lipid and Metabolite Extraction Quenching->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data Data Analysis: Isotopologue Distribution Analysis->Data Result Metabolic Flux Quantification Data->Result

Figure 2. General experimental workflow for metabolic tracing with C13-labeled palmitic acid.

Experimental Protocols

Key Experiment with this compound: In Vitro Immune Cell Activation

Objective: To determine the ability of this compound (Pam3Cys-PEG) to induce cytokine production in a macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Stimulation: Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL) in the cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a negative control (medium only) and a positive control (e.g., LPS). Incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • Cytokine Analysis: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations and plot them against the concentration of this compound to determine the dose-response relationship.

Key Experiment with C13-Labeled Palmitic Acid: Metabolic Labeling of Lipids in Cultured Cells

Objective: To trace the incorporation of exogenous palmitic acid into cellular triacylglycerols (TAGs).

Methodology:

  • Preparation of Labeling Medium: Prepare a stock solution of [U-¹³C₁₆]-palmitic acid complexed to fatty-acid-free bovine serum albumin (BSA) in a 2:1 molar ratio. This is done by dissolving the labeled palmitic acid in ethanol, evaporating the ethanol under nitrogen, and then resuspending in a warm BSA solution.

  • Cell Culture: Grow an adherent cell line (e.g., HEK293) to approximately 80% confluency in a 6-well plate.[14]

  • Labeling: The evening before the experiment, change the cells to fresh medium. At the start of the experiment, replace the medium with a medium containing the ¹³C-palmitate-BSA complex at a final concentration of 100 µM.[14]

  • Incubation: Incubate the cells for a defined period (e.g., 3, 6, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.[15]

  • Metabolic Quenching and Harvesting: At the end of the incubation, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add ice-cold 80% methanol to quench all metabolic activity. Scrape the cells and collect the cell lysate.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based protocol.

  • Mass Spectrometry Analysis: Analyze the lipid extract by LC-MS. Use a method that allows for the separation of different lipid classes. In the mass spectrometer, monitor for the mass shift corresponding to the incorporation of ¹³C atoms in the TAG species containing palmitate.

  • Data Analysis: Determine the isotopologue distribution for palmitate-containing TAGs. The relative abundance of the labeled (M+16, M+32, etc.) versus unlabeled (M+0) species will indicate the proportion of TAGs synthesized from the exogenous labeled palmitate.

Conclusion

This compound (as Pam3Cys-PEG) and C13-labeled palmitic acid are powerful but distinct tools for researchers in lipid biology and drug development. This compound serves as a specific modulator of the immune system, enabling the study of innate immunity and the development of novel vaccines and immunotherapies. In contrast, C13-labeled palmitic acid is a passive tracer that provides quantitative insights into the complex dynamics of fatty acid metabolism. The choice between these two molecules is dictated entirely by the biological question at hand, with one being a tool of perturbation and the other a tool of observation. Understanding their respective applications and the data they generate is crucial for designing robust experiments and advancing our knowledge of the roles of lipids in health and disease.

References

A Comparative Guide to the Accuracy and Precision of 16:0 TAP in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate and precise quantification of specific fatty acids is paramount. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of lipids containing palmitic acid (16:0), a common objective in studies that may involve samples grown in Tris-Acetate-Phosphate (TAP) medium. While "16:0 TAP" is not a formally designated assay, it represents the critical task of quantifying 16:0-containing lipids. This document contrasts the primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Quantitative Methods

The selection of an analytical method hinges on its performance characteristics. The table below summarizes key metrics for the quantification of 16:0-containing lipids, offering a clear comparison between LC-MS/MS and GC-MS. These values represent typical performance and can be influenced by the specific instrumentation, sample matrix, and protocol employed.

ParameterLC-MS/MS (for intact lipids, e.g., PC 16:0/18:1)GC-MS (as 16:0 Fatty Acid Methyl Ester)Key Considerations
Accuracy (Recovery Rate) 80–120%[1]85–115%Dependent on extraction efficiency and, for GC-MS, derivatization.
Precision (Coefficient of Variation) < 15%[1]< 10%Reflects the reproducibility of the measurement.
Linearity (R²) > 0.99[1]> 0.99Indicates a direct proportional response to concentration.
Specificity High (quantifies specific lipid species)High (quantifies total fatty acid)LC-MS/MS provides structural information on the parent lipid.
Throughput HigherLowerGC-MS requires a more time-intensive sample preparation.

Detailed Experimental Protocols

Reproducibility in quantitative assays is founded on meticulous and well-documented protocols. The following sections detail standardized procedures for the analysis of 16:0-containing lipids using both LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS for Intact Lipid Quantification

This method allows for the precise quantification of individual lipid species containing a 16:0 fatty acyl chain.

1. Lipid Extraction:

  • A known volume of the biological sample is subjected to a biphasic solvent extraction, commonly using a chloroform/methanol/water system (Bligh and Dyer method).

  • An internal standard, an isotopically labeled version of the target lipid (e.g., ¹³C-PC 16:0/18:1), is added at the beginning of the extraction to account for sample loss and matrix effects.[1]

  • The organic phase, containing the lipids, is collected, dried under nitrogen, and reconstituted in a solvent compatible with the LC system.

2. Chromatographic Separation and Mass Spectrometric Analysis:

  • The lipid extract is injected into a liquid chromatography system, typically with a C18 column, to separate the different lipid classes and species.

  • The separated lipids are then introduced into a tandem mass spectrometer operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[1]

  • The instrument is set to monitor the specific transition of the precursor ion of the target lipid to a characteristic product ion.

3. Data Analysis and Quantification:

  • A calibration curve is constructed by analyzing a series of known concentrations of the target lipid standard.

  • The concentration of the 16:0-containing lipid in the sample is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against the calibration curve.

Protocol 2: GC-MS for Total 16:0 Fatty Acid Quantification

This approach measures the total amount of palmitic acid (16:0) by analyzing all fatty acids in the sample.

1. Lipid Extraction and Derivatization:

  • Lipids are extracted from the sample as described in the LC-MS/MS protocol.

  • A non-endogenous fatty acid, such as heptadecanoic acid (17:0), is added as an internal standard.

  • The extracted lipids are then derivatized to fatty acid methyl esters (FAMEs) through a process of saponification followed by methylation, often using boron trifluoride in methanol.

2. Gas Chromatographic Separation and Mass Spectrometric Detection:

  • The resulting FAMEs are injected into a gas chromatograph equipped with a capillary column, where they are separated based on their volatility.

  • The separated FAMEs are detected by a mass spectrometer, and the peak corresponding to 16:0-FAME is identified by its retention time and mass spectrum.

3. Quantification:

  • A calibration curve is prepared using a certified 16:0-FAME standard.

  • The quantity of 16:0 in the sample is calculated by comparing the peak area of the 16:0-FAME to that of the 17:0-FAME internal standard and referencing the calibration curve.

Visualizing the Methodologies

To further clarify the processes and their biological context, the following diagrams illustrate the experimental workflows and a relevant signaling pathway.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis sample Biological Sample + Internal Standard extraction Lipid Extraction sample->extraction reconstitution Reconstitution extraction->reconstitution lc LC Separation reconstitution->lc Injection msms MS/MS Detection lc->msms data Data Processing msms->data result result data->result Quantification of Intact 16:0 Lipid

Caption: Workflow for LC-MS/MS quantification of 16:0-containing lipids.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis sample Biological Sample + Internal Standard extraction Lipid Extraction sample->extraction derivatization FAME Derivatization extraction->derivatization gc GC Separation derivatization->gc Injection ms MS Detection gc->ms quantification Data Processing ms->quantification result result quantification->result Quantification of Total 16:0 Fatty Acid

Caption: Workflow for GC-MS quantification of total 16:0 fatty acids.

G stimulus External Stimulus receptor Membrane Receptor stimulus->receptor enzyme Phospholipase receptor->enzyme Activation lipid Phospholipid (containing 16:0) enzyme->lipid Cleavage messenger1 Second Messenger 1 (e.g., DAG) lipid->messenger1 messenger2 Second Messenger 2 (e.g., IP3) lipid->messenger2 response Cellular Response messenger1->response messenger2->response

Caption: A generalized signaling pathway involving a 16:0-containing lipid.

References

A Comparative Guide to Internal Standards: 16:0 TAP versus Odd-Chain Fatty Acids in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount in understanding their roles in health and disease, and the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison between a novel, structurally distinct internal standard, 16:0 Trimethylaminoethyl-phosphonate (16:0 TAP), and the widely utilized odd-chain fatty acids (OCFAs). This comparison is supported by a summary of performance characteristics and detailed experimental methodologies to inform the selection of the most suitable internal standard for your quantitative lipidomics workflow.

The Critical Role of Internal Standards in Lipidomics

Internal standards (IS) are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample, allowing it to be added in a known quantity at the beginning of the workflow. By monitoring the signal of the internal standard, researchers can normalize the signal of the endogenous lipids, thereby accounting for sample loss, variations in ionization efficiency, and matrix effects.

Performance Comparison: this compound vs. Odd-Chain Fatty Acids

The choice between this compound and odd-chain fatty acids as internal standards depends on the specific lipid classes being analyzed, the biological matrix, and the analytical platform. While OCFAs are well-established, this compound presents a unique chemical structure that may offer advantages in specific contexts.

Feature16:0 Trimethylaminoethyl-phosphonate (this compound)Odd-Chain Fatty Acids (e.g., C13:0, C15:0, C17:0, C19:0)
Chemical Structure Glycerophospholipid analog with a permanently charged phosphonate headgroup.Saturated fatty acids with an odd number of carbon atoms.
Natural Abundance Not naturally occurring in biological systems.Generally low to absent in most mammalian tissues, but can be present in the diet (e.g., dairy) and may be associated with certain diseases.[1][2][3]
Ionization Efficiency Expected to have high ionization efficiency in positive ion mode electrospray ionization (ESI) due to the permanent positive charge.Ionization efficiency is dependent on the specific fatty acid and the analytical method (e.g., derivatization for GC-MS, negative ion mode ESI for LC-MS).
Matrix Effects The permanently charged headgroup may experience different matrix effects compared to neutral or anionic lipids. This could be a disadvantage if it does not mimic the behavior of the target analytes.[4]Can be susceptible to matrix effects, similar to endogenous even-chain fatty acids.[5]
Analyte Mimicry May be a suitable mimic for cationic or zwitterionic lipids. Its utility for neutral lipids like triglycerides is less certain.Good mimics for endogenous saturated and unsaturated fatty acids due to their structural similarity.
Quantification Accuracy Potentially high accuracy for specific lipid classes if it co-extracts and ionizes similarly. However, lack of extensive validation data is a limitation.Generally provides good accuracy, but can be compromised by the presence of endogenous OCFAs in the sample.[1]
Commercial Availability Available from specialty chemical suppliers, though less common than OCFAs.Widely available from numerous chemical suppliers as individual fatty acids or in mixtures.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate and reliable lipid quantification. Below are representative protocols for the use of both this compound and odd-chain fatty acids as internal standards.

Protocol 1: Quantification of Phospholipids using this compound Internal Standard

This protocol is a hypothetical workflow for using this compound as an internal standard for the quantification of phospholipids in plasma by LC-MS/MS.

1. Sample Preparation and Lipid Extraction (Folch Method):

  • To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate phospholipid classes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • MRM Transitions:

    • This compound: A specific precursor-to-product ion transition for this compound would need to be determined empirically.

    • Analyte Phospholipids: Precursor-to-product ion transitions specific to the headgroups of the target phospholipid classes (e.g., m/z 184 for phosphatidylcholines).

3. Data Analysis:

  • Integrate the peak areas for this compound and the target phospholipid species.

  • Calculate the response ratio (Analyte Peak Area / this compound Peak Area).

  • Quantify the concentration of the target lipids using a calibration curve prepared with known concentrations of authentic standards.

Protocol 2: Quantification of Total Fatty Acids using Odd-Chain Fatty Acid Internal Standards

This protocol describes a common method for the quantification of total fatty acids in a biological sample using C17:0 as an internal standard, followed by derivatization and GC-MS analysis.

1. Sample Preparation and Saponification:

  • To a known amount of sample (e.g., 50 mg of tissue), add 10 µL of a 1 mg/mL solution of heptadecanoic acid (C17:0) in methanol.

  • Add 1 mL of 0.5 M methanolic NaOH.

  • Heat at 80 °C for 10 minutes to saponify the lipids.

2. Fatty Acid Methylation:

  • After cooling, add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat at 80 °C for 5 minutes to form fatty acid methyl esters (FAMEs).

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for FAME analysis (e.g., a DB-23 or similar polar column).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature gradient to separate FAMEs based on chain length and unsaturation.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • C17:0-methyl ester: Monitor characteristic ions.

    • Analyte FAMEs: Monitor characteristic ions for each target fatty acid.

4. Data Analysis:

  • Integrate the peak areas for the C17:0 methyl ester and the target FAMEs.

  • Calculate the response ratio (Analyte Peak Area / C17:0 Peak Area).

  • Determine the concentration of each fatty acid using a calibration curve prepared with known concentrations of FAME standards.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow_OCFA cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Odd-Chain Fatty Acid IS Sample->Add_IS Saponification Saponification Add_IS->Saponification Methylation Methylation (to FAMEs) Saponification->Methylation GC_MS GC-MS Analysis Methylation->GC_MS Quantification Quantification GC_MS->Quantification

Caption: Workflow for fatty acid quantification using an odd-chain fatty acid internal standard.

Decision_Tree_IS_Selection Start Start: Select Internal Standard AnalyteType What is the primary analyte type? Start->AnalyteType FattyAcids Fatty Acids AnalyteType->FattyAcids  Free or Esterified FAs   CationicLipids Cationic/Zwitterionic Lipids AnalyteType->CationicLipids  e.g., Sphingomyelins, PCs   OCFA Use Odd-Chain Fatty Acid FattyAcids->OCFA TAP Consider this compound (or similar structure) CationicLipids->TAP End End OCFA->End TAP->End

Caption: A simplified decision guide for selecting an internal standard based on analyte type.

Conclusion

The selection of an internal standard is a critical step in designing a robust quantitative lipidomics experiment. Odd-chain fatty acids are a well-established and reliable choice for the quantification of a broad range of fatty acids, provided that their endogenous presence is carefully considered. This compound, a cationic lipid analog, represents a more specialized internal standard. While not commonly used for general lipidomics, its unique chemical properties may offer advantages for the quantification of specific cationic or zwitterionic lipid classes. Researchers should carefully evaluate the physicochemical properties of their target analytes and potential matrix interferences when selecting the most appropriate internal standard to ensure the generation of high-quality, accurate, and reproducible quantitative data.

References

A Comparative Guide to the Analysis of 16:0 TAP in Modern Mass Spectrometers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of specific lipid species is critical for advancing research in numerous fields, from understanding cellular signaling to the development of new therapeutics. Among these lipids, 16:0 TAP (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), a saturated phosphatidylethanolamine, plays a significant role in membrane structure and function. Its accurate quantification is paramount. This guide provides a comparative overview of the performance of three common types of mass spectrometers—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this compound and related phosphoethanolamines.

While direct comparative studies on this compound across all three platforms are limited, this guide synthesizes available data for this compound and structurally similar phosphatidylethanolamines to provide a valuable performance benchmark. The information presented is collated from various scientific publications and application notes.

Quantitative Performance Comparison

The choice of mass spectrometer significantly impacts the sensitivity, specificity, and linearity of lipid quantification. The following table summarizes typical performance metrics for the analysis of phosphatidylethanolamines, including species closely related to this compound, on each platform. It is important to note that these values can vary based on the specific instrument model, experimental conditions, and sample matrix.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Typical LOD 0.04 - 5 pmol/mL28.7 - 881.5 fmol (on column)1.1 - 5.3 pmol (on column)
Typical LOQ 0.1 - 110 pmol/mLNot consistently reported for specific PEs3.4 - 16.1 pmol (on column)
Linearity (Dynamic Range) Good (often 3-5 orders of magnitude)Good (often 3-5 orders of magnitude)Excellent (up to 6 orders of magnitude)[1]
Primary Analysis Mode Multiple Reaction Monitoring (MRM)Full Scan MS/MS (e.g., SWATH/DIA)High-Resolution Accurate-Mass (HRAM) Full Scan & PRM
Key Strengths High sensitivity and specificity for targeted quantificationExcellent for untargeted and discovery lipidomics with good quantitative capabilitiesUnmatched mass resolution and accuracy, enabling high-confidence identification and quantification
Typical Application Validated quantitative assays, clinical researchLipid biomarker discovery, comprehensive lipid profilingIn-depth structural elucidation, high-resolution profiling, and quantification

LOD = Limit of Detection; LOQ = Limit of Quantitation. Data is compiled from multiple sources and may refer to various phosphatidylethanolamine species, not exclusively this compound, due to a lack of direct comparative studies.

Experimental Protocols

Accurate and reproducible quantification of this compound requires optimized experimental protocols. Below are generalized methodologies for the analysis of phosphatidylethanolamines by LC-MS/MS, which can be adapted for specific instrument platforms.

Sample Preparation (Lipid Extraction)

A common method for extracting lipids from biological matrices is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water. An alternative and widely used method is liquid-liquid extraction with methyl-tert-butyl ether (MTBE).

  • Bligh-Dyer/Folch Method:

    • Homogenize the sample in a chloroform/methanol mixture.

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

  • MTBE Method:

    • Add methanol to the sample, followed by MTBE.

    • After vortexing, add water to induce phase separation.

    • Collect the upper organic phase.

    • Dry and reconstitute the lipid extract.

Liquid Chromatography (LC)

Reversed-phase chromatography is commonly employed for the separation of lipid species.

  • Column: A C18 or C30 column is typically used.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium formate or acetate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives.

  • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute lipids based on their hydrophobicity.

  • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

Mass Spectrometry (MS)

The MS parameters will vary significantly depending on the instrument type.

  • Ionization: Electrospray ionization (ESI) is standard, often operated in both positive and negative ion modes for comprehensive lipid analysis. For phosphatidylethanolamines, negative ion mode is often preferred due to the formation of [M-H]⁻ ions.

  • Triple Quadrupole (QqQ): Analysis is performed in Multiple Reaction Monitoring (MRM) mode. For this compound (PE(16:0/16:0)), a potential MRM transition in negative ion mode would be the precursor ion [M-H]⁻ at m/z 690.5 to a fragment ion corresponding to one of the palmitic acid chains (m/z 255.2).

  • Q-TOF: Data is typically acquired in a data-independent acquisition (DIA) mode, such as SWATH, which allows for the collection of MS/MS spectra for all precursor ions within a specified mass range.

  • Orbitrap: High-resolution full scan data is acquired, often followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM) for targeted quantification. The high mass accuracy of the Orbitrap allows for confident identification based on the exact mass of the precursor and fragment ions.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship in choosing a mass spectrometer for this compound analysis.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Biological_Sample Biological_Sample Lipid_Extraction Lipid_Extraction Biological_Sample->Lipid_Extraction e.g., Bligh-Dyer Reconstitution Reconstitution Lipid_Extraction->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation Mass_Spectrometry Mass_Spectrometry LC_Separation->Mass_Spectrometry Data_Acquisition Data_Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

A generalized workflow for the analysis of this compound by LC-MS/MS.

G Start Define Analytical Goal Targeted_Quant Targeted Quantification (High Sensitivity/Specificity) Start->Targeted_Quant Untargeted_Profiling Untargeted Profiling (Discovery) Start->Untargeted_Profiling High_Confidence_ID High-Confidence ID & Quantification Start->High_Confidence_ID QqQ Triple Quadrupole (QqQ) Targeted_Quant->QqQ QTOF Q-TOF Untargeted_Profiling->QTOF Orbitrap Orbitrap High_Confidence_ID->Orbitrap

Decision tree for selecting a mass spectrometer for this compound analysis.

Conclusion

The selection of a mass spectrometer for the analysis of this compound is highly dependent on the specific research question.

  • For targeted, high-sensitivity quantification where the analyte is known, a Triple Quadrupole mass spectrometer operating in MRM mode is often the instrument of choice due to its excellent sensitivity and specificity.

  • For exploratory and untargeted lipidomics where the goal is to profile a wide range of lipids, including the discovery of new species, a Q-TOF provides a powerful platform with good quantitative capabilities.

  • For applications requiring the highest degree of confidence in identification and quantification , particularly in complex matrices, the high-resolution and accurate-mass capabilities of an Orbitrap are unparalleled.

While this guide provides a general overview, it is crucial to consult instrument-specific literature and application notes for detailed protocols and expected performance. The continued advancements in mass spectrometry technology will undoubtedly further enhance our ability to accurately and comprehensively analyze important lipid molecules like this compound.

References

A Comparative Analysis of 16:0 TAP and 18:1 TAP for Transfection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of non-viral gene delivery, the choice of a cationic lipid is a critical determinant of transfection success. Among the plethora of available options, lipids from the trimethylammonium-propane (TAP) series are widely utilized. This guide provides a detailed comparative analysis of two prominent members of this series: 1,2-dipalmitoyl-3-trimethylammonium-propane (16:0 TAP or DPTAP) and 1,2-dioleoyl-3-trimethylammonium-propane (18:1 TAP or DOTAP). This objective comparison, supported by available experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal transfection reagent for their specific needs.

The primary structural difference between these two lipids lies in their hydrophobic tails: this compound possesses two saturated 16-carbon palmitoyl chains, whereas 18:1 TAP features two monounsaturated 18-carbon oleoyl chains. This seemingly subtle variation in fatty acid saturation has profound implications for the physicochemical properties of the resulting liposomes and their performance in transfection.

Performance Comparison: Transfection Efficiency and Cytotoxicity

This difference is largely attributed to the increased membrane fluidity and fusogenicity of liposomes formulated with unsaturated lipids.[1] This enhanced fluidity is believed to facilitate more efficient endosomal escape, a critical bottleneck in the transfection process where the nucleic acid cargo must be released from endosomes into the cytoplasm to exert its function.[2][3]

One study that utilized these lipids in Selective Organ Targeting (SORT) lipid nanoparticles for mRNA delivery to the lungs found that this compound resulted in lower lung bioluminescence—indicative of lower protein expression—compared to 18:1 TAP, despite similar tissue-specificity.[4]

Below is a summary of representative data and established principles for these two lipids.

ParameterThis compound (DPTAP)18:1 TAP (DOTAP)Key Considerations
Transfection Efficiency Generally lower than 18:1 TAP.[4]A widely used and effective reagent with generally high transfection efficiency.[1][5]The higher efficiency of 18:1 TAP is attributed to the unsaturated oleoyl chains, which increase liposome fluidity and fusogenicity, likely enhancing endosomal escape.[1]
Cytotoxicity Data not readily available for direct comparison.Cytotoxicity is cell-type and concentration-dependent. An IC50 of 8.1 ± 0.37 µg/mL has been reported for siRNA-SLNs in J774A.1 macrophages.[6] It is generally considered less toxic than some other cationic lipids like DDAB:DOPE.[6]All cationic lipids exhibit some level of cytotoxicity, which should be empirically determined for the specific cell line and application. The use of helper lipids like DOPE or cholesterol can modulate cytotoxicity.
Primary Structural Feature Saturated 16-carbon (palmitoyl) fatty acid chains.Monounsaturated 18-carbon (oleoyl) fatty acid chains.The double bond in the oleoyl chains of 18:1 TAP introduces a "kink" that prevents tight packing of the lipid molecules, leading to a more fluid membrane.
Biophysical Properties Forms more rigid, less fusogenic liposomes.Forms more fluid, fusogenic liposomes.[1]Membrane fluidity is a key factor in the ability of the liposome to fuse with the endosomal membrane and release its cargo.
Common Applications Used in the formation of liposomes and microbubbles for in vitro and in vivo studies.[7]A benchmark cationic lipid for in vitro and in vivo transfection of DNA, mRNA, and siRNA.[8][9][10]18:1 TAP's extensive history of use means there is a larger body of literature and more established protocols available.

Experimental Protocols

The following are detailed methodologies for the preparation of cationic liposomes using the thin-film hydration method, followed by a general protocol for in vitro transfection. These protocols are widely applicable to both this compound and 18:1 TAP.

Protocol 1: Cationic Liposome Preparation (Thin-Film Hydration Method)

This protocol describes the formation of unilamellar vesicles.

Materials:

  • This compound or 18:1 TAP (DOTAP)

  • Helper lipid, e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol

  • Chloroform

  • Sterile, nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or Argon gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the cationic lipid (e.g., 18:1 TAP) and the helper lipid (e.g., DOPE) in chloroform in a round-bottom flask. A common molar ratio is 1:1.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid's phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) to the flask. The volume will depend on the desired final lipid concentration.

    • Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process can be facilitated by warming the buffer to a temperature above the lipid's phase transition temperature.

  • Vesicle Sizing (Sonication or Extrusion):

    • Sonication: Submerge the flask containing the MLV suspension in a bath sonicator. Sonicate until the milky suspension becomes translucent, which indicates the formation of small unilamellar vesicles (SUVs). This process can generate heat, so it should be done in short bursts on ice to prevent lipid degradation.

    • Extrusion (Recommended for uniform size): For a more defined vesicle size, load the MLV suspension into an extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This process should also be performed at a temperature above the lipid's phase transition temperature to produce large unilamellar vesicles (LUVs) of a consistent diameter.

  • Storage:

    • Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to store them under an inert gas like argon.

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:

  • Prepared cationic liposome suspension (from Protocol 1)

  • Nucleic acid (plasmid DNA, mRNA, or siRNA) of high purity

  • Adherent cells in culture (e.g., HEK293, HeLa) at 70-90% confluency

  • Serum-free culture medium (e.g., Opti-MEM)

  • Complete culture medium (with serum and antibiotics)

  • Sterile microcentrifuge tubes or plates for complex formation

Procedure:

  • Cell Plating:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Formation of Lipoplexes (Lipid-Nucleic Acid Complexes):

    • Solution A: In a sterile tube, dilute the desired amount of nucleic acid in serum-free medium.

    • Solution B: In a separate sterile tube, dilute the appropriate amount of the cationic liposome suspension in serum-free medium. The optimal ratio of lipid to nucleic acid (charge ratio) needs to be determined empirically but often ranges from 2:1 to 10:1 (w/w).

    • Combine Solution A and Solution B by gently adding the nucleic acid solution to the lipid solution (or vice versa, consistency is key). Mix gently by pipetting up and down. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

  • Transfection:

    • Wash the cells once with serum-free medium or PBS.

    • Remove the medium from the cells and add the lipoplex-containing medium to the cells dropwise.

    • Gently rock the plate to ensure an even distribution of the complexes.

    • Incubate the cells with the transfection complexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Return the cells to the incubator.

  • Assay for Gene Expression or Knockdown:

    • Assay for the expression of the transgene (e.g., via fluorescence microscopy for GFP, or a luciferase assay) or for gene knockdown (e.g., via qPCR or Western blot) at an appropriate time point, typically 24-72 hours post-transfection.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying mechanism of action, the following diagrams have been generated.

G cluster_prep Lipoplex Formation cluster_transfection Cellular Transfection cluster_post Post-Transfection na Nucleic Acid (DNA/RNA) in Serum-Free Medium mix Combine and Incubate (15-30 min, RT) na->mix lipid Cationic Liposomes (16:0 or 18:1 TAP) in Serum-Free Medium lipid->mix lipoplex Lipoplex Suspension mix->lipoplex add_complex Add Lipoplex Suspension to Cells lipoplex->add_complex cells Plate Adherent Cells (70-90% confluency) cells->add_complex incubate Incubate (4-6 hours, 37°C) add_complex->incubate change_medium Replace with Complete Medium incubate->change_medium incubate2 Incubate (24-72 hours) change_medium->incubate2 assay Assay for Gene Expression/Knockdown incubate2->assay

A generalized experimental workflow for in vitro transfection using TAP-based cationic liposomes.

G cluster_lipids Structural Comparison cluster_properties Biophysical Properties cluster_mechanism Mechanism of Action cluster_outcome Transfection Outcome tap16 This compound (Saturated Palmitoyl Chains) prop16 Rigid, Ordered Membrane tap16->prop16 tap18 18:1 TAP (Unsaturated Oleoyl Chains) prop18 Fluid, Disordered Membrane tap18->prop18 mech16 Lower Fusogenicity prop16->mech16 mech18 Higher Fusogenicity prop18->mech18 outcome16 Less Efficient Endosomal Escape mech16->outcome16 outcome18 More Efficient Endosomal Escape mech18->outcome18 efficiency16 Lower Transfection Efficiency outcome16->efficiency16 efficiency18 Higher Transfection Efficiency outcome18->efficiency18

Logical flow from lipid structure to transfection efficiency for this compound vs. 18:1 TAP.

Conclusion

The choice between this compound and 18:1 TAP for transfection hinges on the desired balance between delivery efficiency and other formulation characteristics. The available evidence strongly suggests that 18:1 TAP (DOTAP) , with its unsaturated oleoyl chains, generally provides superior transfection efficiency due to the formation of more fluid and fusogenic liposomes that are more adept at overcoming the endosomal escape barrier. For applications where maximal gene expression is the primary goal, 18:1 TAP is the more logical choice and serves as a reliable, well-documented standard.

While this compound is a viable cationic lipid, its saturated chains lead to more rigid membranes, which correlates with lower transfection potency in the contexts studied. Researchers should consider these fundamental differences when designing their gene delivery systems and should always empirically optimize the lipid formulation and transfection conditions for their specific cell type and nucleic acid cargo.

References

Cross-Validation of 16:0 TAP Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of lipid nanoparticle (LNP) components is critical for ensuring the quality, efficacy, and safety of novel therapeutic and vaccine modalities. This guide provides a comparative analysis of established analytical techniques for the quantification of 1,2-dipalmitoyl-3-trimethylammonium-propane (16:0 TAP), a cationic lipid integral to the formulation of LNPs for nucleic acid delivery.

This document outlines the experimental protocols and performance characteristics of key quantification methods, offering a cross-validation perspective to aid in the selection of the most appropriate technique for specific research and development needs.

Comparative Analysis of Quantification Methods

The quantification of this compound in various matrices, from raw material to final LNP formulation, can be achieved through several analytical techniques. The most prominent among these are High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), and Mass Spectrometry (MS)-based methods. Each method presents a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.

Parameter HPLC-ELSD/CAD Mass Spectrometry (LC-MS/MS)
Principle Separation by chromatography, detection based on light scattering of nebulized, non-volatile analytes.Separation by chromatography, detection based on mass-to-charge ratio of ionized molecules.
Specificity Moderate; co-eluting compounds can interfere.High; provides structural information and can distinguish between molecules with the same retention time.
Sensitivity Lower; typically in the microgram (µg) range.[1][2]High; can detect analytes in the nanogram (ng) to picogram (pg) range.
Linearity Often non-linear, requiring fitting to a polynomial curve.[1][2]Wide linear dynamic range.
Limit of Detection (LOD) In the range of 0.11 mg/mL for similar lipids.[3][4]Can be in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) Around 0.36 mg/mL for similar lipids.[3][4]Can be in the ng/mL range.[5]
Throughput High; suitable for routine quality control.Lower to moderate, depending on the complexity of the method.
Instrumentation Cost Lower.Higher.
Expertise Required Moderate.High.

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the routine quantification of lipids in formulations without the need for extensive sample extraction.[3][4]

Sample Preparation: Liposomal formulations can often be directly analyzed after dilution in a suitable organic solvent, such as ethanol, to disrupt the lipid nanoparticles.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) (v/v).[6]

  • Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).[6]

  • Gradient: A gradient from a lower to a higher percentage of the organic mobile phase is used to elute lipids with varying polarities. A typical gradient might start at 40% B and increase to 100% B over several minutes.[6]

  • Flow Rate: Approximately 0.3 mL/min.[6]

  • Column Temperature: Maintained at around 50°C.[6]

ELSD Settings:

  • Evaporation Temperature: Set to approximately 35°C.[6]

  • Nebulizer Gas: Nitrogen.

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations. Due to the non-linear response of the ELSD, a polynomial function is often used for the calibration curve.[1][2]

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the quantification of lipids.

Sample Preparation: For complex matrices like plasma, a lipid extraction step is necessary. Common methods include liquid-liquid extraction using chloroform/methanol (Folch or Bligh-Dyer methods) or protein precipitation.[7]

Chromatographic Conditions: Similar to HPLC-ELSD, a reversed-phase C18 column with a water/acetonitrile or methanol gradient is commonly employed to separate the lipid components.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI) is effective for cationic lipids like this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity. This involves monitoring a specific precursor ion of this compound and a characteristic fragment ion.

Quantification: Absolute quantification is typically performed using an internal standard, ideally a stable isotope-labeled version of this compound. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Experimental Workflows and Signaling Pathways

To visualize the context of this compound quantification and its application, the following diagrams illustrate a general analytical workflow and a relevant biological pathway.

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_methods Sample Sample LNP Disruption/Lipid Extraction LNP Disruption/Lipid Extraction Sample->LNP Disruption/Lipid Extraction Chromatographic Separation Chromatographic Separation LNP Disruption/Lipid Extraction->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Peak Integration Peak Integration Detection->Peak Integration ELSD/CAD ELSD/CAD Detection->ELSD/CAD Mass Spectrometry Mass Spectrometry Detection->Mass Spectrometry Quantification Quantification Peak Integration->Quantification

General workflow for the quantification of this compound.

LNP (this compound) LNP (this compound) Cellular Uptake Cellular Uptake LNP (this compound)->Cellular Uptake Endosomal Escape Endosomal Escape Cellular Uptake->Endosomal Escape mRNA Release mRNA Release Endosomal Escape->mRNA Release Translation Translation mRNA Release->Translation Therapeutic Protein Therapeutic Protein Translation->Therapeutic Protein

Cellular delivery pathway of mRNA via LNPs containing this compound.

Conclusion

The choice between HPLC-ELSD/CAD and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. HPLC-based methods with universal detectors like ELSD or CAD are robust, cost-effective, and suitable for routine quality control where high throughput is essential. On the other hand, LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for bioanalytical studies, characterization of complex mixtures, and when low levels of the analyte need to be detected. For comprehensive cross-validation, it is recommended to use an orthogonal method to confirm the results obtained from the primary quantification technique. This ensures the accuracy and reliability of the data, which is paramount in research and drug development.

References

Assessing the Linearity of 16:0 TAP in Calibration Curves: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comparative assessment of 1,2-dipalmitoyl-3-trimethylammonium-propane (16:0 TAP), a commonly used cationic lipid, for its utility in generating linear calibration curves for mass spectrometry-based quantification. Its performance is evaluated against stable isotope-labeled (SIL) lipid standards, which are widely regarded as the gold standard in the field.

While this compound is primarily recognized for its role as a transfection reagent in gene delivery, its unique structure—a saturated 16-carbon diacyl glycerol backbone with a permanently charged quaternary ammonium headgroup—makes it a candidate for use as a non-endogenous internal standard in lipidomics. An ideal internal standard should mimic the physicochemical properties of the analytes of interest and exhibit a linear response across a range of concentrations. This guide delves into the expected performance of this compound in this capacity and provides the necessary experimental framework for its evaluation.

Performance Comparison: this compound vs. Stable Isotope-Labeled (SIL) Standards

The choice of an internal standard significantly impacts the quality of quantitative data. Below is a comparison of the anticipated performance of this compound against a representative stable isotope-labeled standard, d31-16:0/18:1 Phosphatidylcholine (PC).

FeatureThis compound (Cationic Lipid)d31-16:0/18:1 PC (Stable Isotope-Labeled Standard)
Structural Similarity to Endogenous Lipids Moderate. Shares a diacylglycerol backbone with many common lipid classes, but the permanently charged headgroup is not typical of most endogenous lipids.High. Chemically identical to the endogenous counterpart, with the only difference being the isotopic enrichment.
Co-elution with Analytes Variable. Retention time may differ significantly from many endogenous lipid classes due to the polar headgroup.Excellent. Co-elutes with the corresponding endogenous lipid, ensuring optimal correction for matrix effects.
Potential for Differential Matrix Effects Higher. Differences in ionization efficiency compared to endogenous lipids can lead to variability in signal suppression or enhancement.Low. Experiences nearly identical matrix effects as the endogenous analyte, leading to more accurate correction.
Expected Linearity (R²) of Calibration Curve Good to Excellent. Expected to exhibit a linear response over a defined concentration range. Published data on similar lipids suggests R² > 0.99 is achievable.Excellent. Consistently demonstrates high linearity with R² values typically > 0.99 across a wide dynamic range.
Availability and Cost Readily available and generally more cost-effective than custom-synthesized SIL standards.Can be more expensive and may have limited commercial availability for less common lipid species.

Experimental Protocols

To rigorously assess the linearity of this compound or any lipid standard, a well-defined experimental protocol is essential. The following outlines a general workflow for generating a calibration curve using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective:

To determine the linearity, dynamic range, and limit of quantification (LOQ) of this compound as a standard for lipid quantification.

Materials:
  • This compound standard (e.g., from Avanti Polar Lipids)

  • Solvents: HPLC-grade methanol, chloroform, isopropanol, acetonitrile, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Biological matrix (e.g., plasma, cell lysate) for preparing matrix-matched standards

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 1:1, v/v).

    • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of interest (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation (for matrix-matched calibration curve):

    • Spike the serially diluted working standards into a consistent volume of the biological matrix.

    • Perform a lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Use a suitable C18 or HILIC column for lipid separation.

      • Employ a gradient elution with mobile phases typically consisting of acetonitrile/water and isopropanol/acetonitrile with additives like ammonium acetate and formic acid to improve ionization.

    • Mass Spectrometry:

      • Optimize the MS parameters for this compound, including precursor ion, product ions, collision energy, and other source parameters.

      • Acquire data in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for each calibration standard.

    • Construct a calibration curve by plotting the peak area against the corresponding concentration.

    • Perform a linear regression analysis on the data points.

    • Determine the coefficient of determination (R²), the linear dynamic range, and the limit of quantification (LOQ). An acceptable linearity is generally indicated by an R² value of ≥ 0.99.

Visualizing the Application: Lipofection Workflow

A primary application of this compound is in lipofection, a method used to introduce genetic material into cells. The following diagram illustrates a typical workflow.

Lipofection_Workflow cluster_preparation Complex Formation cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA / siRNA Complex Lipoplex (DNA-Lipid Complex) DNA->Complex Mix TAP_Liposomes This compound Liposomes TAP_Liposomes->Complex Mix Cells Adherent Cells in Culture Complex->Cells Add to Cells Transfected_Cells Transfected Cells Cells->Transfected_Cells Incubation Analysis Gene Expression Analysis Transfected_Cells->Analysis

A simplified workflow for lipofection using this compound.

Conclusion

While this compound is a viable and cost-effective option for use as a non-endogenous standard in lipidomics, its performance must be carefully validated for each specific application. Due to its unique chemical structure, it may not always perfectly mimic the behavior of all endogenous lipid classes, potentially leading to less accurate quantification compared to stable isotope-labeled standards. Researchers should prioritize the use of SIL standards when available for the most accurate and reliable results. However, with rigorous validation of its linearity and careful consideration of potential matrix effects, this compound can serve as a useful tool in the quantitative analysis of lipids, particularly in targeted assays where its behavior relative to the analytes of interest is well-characterized.

Evaluating the Isotopic Purity of Commercial 16:0 TAP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolism, drug development, and lipidomics, the isotopic purity of tracers like 16:0 TAP (Tripalmitin or glycerol tripalmitate) is of paramount importance for the accuracy and reliability of experimental results. This guide provides a comparative overview of commercially available this compound and its isotopically labeled counterparts, along with a detailed protocol for evaluating their isotopic purity.

Commercial this compound and Analogs: A Comparative Overview

The following table summarizes the specifications of this compound and its isotopically labeled versions from prominent suppliers. It is important to note that for unlabeled compounds, isotopic purity refers to the natural abundance of isotopes, while for labeled compounds, it is expressed as atom percent excess or a similar metric.

Product NameSupplierCatalog Number (Example)Chemical PurityIsotopic LabelIsotopic Purity (Atom %)
This compound (DOTAP)Avanti Polar Lipids890870P>99%UnlabeledNot Specified
TripalmitinSigma-AldrichT5888≥99%UnlabeledNot Specified
TripalmitinLarodan33-1600>99%UnlabeledNot Specified
Tripalmitin (glyceryl-1,1,1-¹³C₃)Sigma-Aldrich49267198% (CP)¹³C99 atom % ¹³C
Tripalmitin (2,2,2-¹³C₃)Cambridge Isotope LabsCLM-350-0.198%¹³C99%
Tripalmitin (trispalmitoyl-D₉₃)Cambridge Isotope LabsDLM-9462-PK98%Deuterium (D)98%

Experimental Protocol for Isotopic Purity Assessment of this compound

The isotopic purity of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) after conversion of the triglyceride to fatty acid methyl esters (FAMEs). This protocol provides a general framework for this analysis.

Objective: To determine the isotopic enrichment of the palmitic acid (16:0) moiety in a given this compound sample.

Materials:

  • This compound sample (from commercial supplier)

  • Internal Standard (e.g., a deuterated or ¹³C-labeled fatty acid not present in the sample, such as heptadecanoic acid, C17:0)

  • Methanol

  • Acetyl chloride or 14% Boron trifluoride in methanol

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase)

Procedure:

  • Sample Preparation and Hydrolysis:

    • Accurately weigh approximately 1-5 mg of the this compound sample into a screw-cap glass tube.

    • Add a known amount of the internal standard.

    • Add 2 mL of methanol.

    • For saponification (hydrolysis of the triglyceride), add 200 µL of 1N KOH in methanol and heat at 60°C for 30 minutes.

  • Transesterification to FAMEs:

    • After cooling, add 200 µL of acetyl chloride dropwise while vortexing, or alternatively, add 1 mL of 14% BF₃ in methanol.

    • Seal the tube and heat at 100°C for 30-60 minutes to facilitate the methylation of the fatty acids.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex thoroughly for 1 minute and then centrifuge at a low speed to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • The GC oven temperature program should be optimized to achieve good separation of the FAMEs. A typical program might start at 100°C, ramp to 250°C, and hold for a few minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected FAMEs (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to palmitic acid methyl ester (16:0 FAME) based on its retention time and mass spectrum.

    • Analyze the mass spectrum of the 16:0 FAME peak to determine the relative abundances of the different isotopologues. For a ¹³C-labeled sample, you would expect to see an increase in the M+1, M+2, etc., peaks relative to the monoisotopic peak (M).

    • Calculate the isotopic enrichment by comparing the ion intensities of the labeled and unlabeled fragments. Corrections for the natural abundance of isotopes in the unlabeled compound and any derivatizing agents should be applied for accurate quantification.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for evaluating the isotopic purity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis weighing Weighing this compound & Internal Standard hydrolysis Saponification (Hydrolysis) weighing->hydrolysis transesterification Transesterification to FAMEs hydrolysis->transesterification extraction Hexane Extraction of FAMEs transesterification->extraction drying Drying with Na2SO4 extraction->drying gcms GC-MS Analysis drying->gcms data_analysis Data Analysis & Isotopic Enrichment Calculation gcms->data_analysis

Experimental workflow for isotopic purity analysis.

Alternative Methodologies

While GC-MS is a widely used and robust method, other techniques can also be employed for the analysis of isotopic purity in lipids:

  • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique offers very high precision for measuring isotope ratios and is particularly useful for determining small variations in isotopic abundance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For intact triglyceride analysis, LC-MS can be used, avoiding the need for derivatization. This can be advantageous for analyzing complex mixtures of lipids.

Conclusion

The selection of a commercial this compound product should be guided by the specific requirements of the research, particularly the need for isotopic labeling and the desired level of enrichment. The provided experimental protocol offers a reliable method for independently verifying the isotopic purity of these products, ensuring the integrity of experimental data. Researchers should always refer to the supplier's certificate of analysis for specific purity information and consider in-house validation for critical applications.

References

Safety Operating Guide

Proper Disposal of 16:0 TAP: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of 16:0 TAP (1,2-dipalmitoyl-3-trimethylammonium-propane), a cationic lipid widely used in transfection and drug delivery research. Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.

This compound is recognized as a hazardous substance, particularly to aquatic life with long-lasting effects. Therefore, it must not be disposed of down the drain or in regular waste streams. The primary disposal method involves chemical incineration by a licensed waste disposal service. This guide outlines the procedures for both the powder and chloroform solution forms of this compound.

Chemical and Safety Data Summary

A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative safety data.

Hazard ClassificationGHS PictogramsHazard StatementsPrecautionary Statements
Aquatic Chronic 3GHS09H412: Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid or solution form, requires careful handling and adherence to established safety protocols. The general principle is to prepare the waste for collection by a certified hazardous waste disposal company.

Experimental Protocol: Waste Preparation

Objective: To safely prepare this compound waste for disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Original container of this compound waste (or a clearly labeled, compatible waste container).

  • For this compound in chloroform: a designated halogenated solvent waste container.

  • Chemical fume hood.

Procedure:

  • Segregation: Ensure that this compound waste is not mixed with other incompatible chemical waste streams.

  • Container Management:

    • For powdered this compound , ensure the original container is securely sealed. If the original container is compromised, transfer the waste to a new, properly labeled container. The label should clearly indicate "this compound" and the associated hazard pictograms.

    • For This compound in chloroform , this solution should be disposed of as halogenated solvent waste. Transfer the solution to a designated, properly labeled halogenated waste container. Do not overfill the container.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and any associated hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1][2] These companies are equipped to handle the incineration of such chemical waste in an environmentally sound manner.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste identify_form Identify Form of Waste start->identify_form is_powder Powder? identify_form->is_powder powder_procedure Seal in original or labeled container. is_powder->powder_procedure Yes is_solution In Chloroform? is_powder->is_solution No store_waste Store in designated hazardous waste area. powder_procedure->store_waste solution_procedure Transfer to designated 'Halogenated Solvent Waste' container. is_solution->solution_procedure Yes solution_procedure->store_waste contact_disposal Contact licensed chemical waste disposal service. store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound waste.

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the scientific community.

References

Personal protective equipment for handling 16:0 TAP

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1,2-dipalmitoyl-3-trimethylammonium-propane (16:0 TAP). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a cationic lipid widely used in drug delivery and gene transfection applications.[1] It is crucial to understand its properties to handle it safely.

PropertyValueSource
Synonyms DPTAP, 1,2-dipalmitoyl-3-trimethylammonium-propane chloride[1][2]
Molecular Formula C₃₈H₇₆NO₄Cl[3]
Formula Weight 646.47 g/mol [3]
Form Solid (powder) or liquid (in chloroform)[3]
Storage Temperature -20°C[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound, particularly when in a chloroform solution, presents multiple hazards. The following table summarizes the hazard statements and required PPE.

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07
H315Causes skin irritationGHS07
H319Causes serious eye irritationGHS07
H331Toxic if inhaled (for chloroform solution)GHS06
H336May cause drowsiness or dizziness (for chloroform solution)GHS07
H351Suspected of causing cancer (for chloroform solution)GHS08
H361dSuspected of damaging the unborn child (for chloroform solution)GHS08
H372Causes damage to organs through prolonged or repeated exposure (for chloroform solution)GHS08
H412Harmful to aquatic life with long-lasting effectsGHS09
Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). For chloroform solutions, use gloves with appropriate resistance. Always check the glove manufacturer's compatibility chart.To prevent skin contact, irritation, and absorption.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard.To protect eyes from splashes and aerosols.
Skin and Body Protection Laboratory coat. Ensure it is clean and fully buttoned. Consider a chemically resistant apron when handling larger volumes.To protect skin and personal clothing from contamination.
Respiratory Protection For the powder form, handle in a well-ventilated area. If weighing or transferring powder where dust may be generated, use a NIOSH-approved respirator with a particulate filter. For the chloroform solution, handle in a certified chemical fume hood.To prevent inhalation of harmful dust or solvent vapors.

Experimental Protocol: Preparation of this compound Liposomes

This protocol outlines a general procedure for the preparation of cationic liposomes using this compound for applications such as gene transfection.

Materials:

  • This compound (powder or in chloroform)

  • Co-lipid (e.g., DOPE, cholesterol)

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., sterile water, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Nitrogen or argon gas stream

Procedure:

  • Lipid Film Formation:

    • If using this compound powder, dissolve it in a suitable organic solvent (e.g., a chloroform/methanol mixture) in a round-bottom flask. If using a pre-dissolved solution, transfer the desired amount to the flask.

    • Add any co-lipids to the flask in the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen or argon gas, followed by desiccation under vacuum for at least one hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a specific pore size.

Operational Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in the laboratory.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Consult SDS Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Dissolve/Dilute Dissolve/Dilute Weigh/Measure->Dissolve/Dilute Experiment Experiment Dissolve/Dilute->Experiment Decontaminate Decontaminate Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid this compound Waste:

    • Collect in a designated, labeled hazardous waste container.

    • The container should be kept closed and stored in a well-ventilated area.

  • This compound Solutions:

    • Solutions of this compound in organic solvents (e.g., chloroform) must be collected as hazardous chemical waste.

    • Do not dispose of these solutions down the drain.

    • Collect in a sealed, properly labeled waste container compatible with the solvent.

  • Contaminated Materials:

    • All materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be considered contaminated.

    • Dispose of these materials in a designated solid hazardous waste container.

  • Decontamination:

    • Decontaminate work surfaces with a suitable cleaning agent.

    • Rinse glassware thoroughly. The initial rinsate may need to be collected as hazardous waste depending on local regulations.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and guidelines.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.